NPS-2143
Descripción
Propiedades
IUPAC Name |
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26/h3-12,20,27-28H,13,15-16H2,1-2H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUJQWHTIRWCID-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426075 | |
| Record name | NPS-2143 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284035-33-2 | |
| Record name | 2-Chloro-6-[(2R)-3-[[1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino]-2-hydroxypropoxy]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284035-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NPS-2143 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284035332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NPS-2143 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05695 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NPS-2143 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NPS-2143 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25PJ77W7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to NPS-2143: A Calcium-Sensing Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanisms of action of NPS-2143, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).
Chemical Structure and Properties of this compound
This compound, also known as SB-262470A, is a calcilytic agent that acts as a negative allosteric modulator of the CaSR.[1] Its chemical structure is defined as 2-chloro-6-[(2R)-3-([1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino)-2-hydroxypropoxy]benzonitrile.[2][3]
| Identifier | Value |
| IUPAC Name | 2-chloro-6-[(2R)-3-([1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino)-2-hydroxypropoxy]benzonitrile[2] |
| Synonyms | SB-262470A, SB-262470[1] |
| CAS Number | 284035-33-2 (free base)[1][2] |
| Molecular Formula | C₂₄H₂₅ClN₂O₂[4] |
| Molecular Weight | 408.93 g/mol [2] |
| SMILES | N#Cc1c(Cl)cccc1OCC(O)CNC(C)(C)Cc2ccc3ccccc3c2 |
| InChI Key | PZUJQWHTIRWCID-HXUWFJFHSA-N[2] |
Quantitative In Vitro and In Vivo Data
This compound has been extensively characterized in a variety of preclinical models. The following tables summarize key quantitative data from these studies.
In Vitro Efficacy
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cytoplasmic Ca²⁺) | HEK293 (human CaSR) | 43 nM[5][6] | [5][6] |
| EC₅₀ (PTH Secretion) | Bovine Parathyroid Cells | 41 nM[6] | [6] |
| IC₅₀ (Cell Proliferation) | MDA-MB-231 (Breast Cancer) | 4.08 µM | [2] |
| IC₅₀ (Cell Proliferation) | MCF-7 (Breast Cancer) | 5.71 µM | [2] |
In Vivo Effects
| Animal Model | Dose & Route | Effect | Reference |
| Normal Rats | 1 mg/kg, i.v. | Rapid 4- to 5-fold increase in plasma PTH | [6] |
| Nuf Mouse (ADH1 model) | Single i.p. bolus | Significant increases in plasma calcium and PTH | [1] |
| Ovariectomized Rats | Daily dosing | Sustained, moderate increase in PTH; increased bone turnover | [7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Cell Viability (MTT) Assay
This protocol is adapted from studies investigating the anti-proliferative effects of this compound on breast cancer cell lines.[2]
-
Cell Plating: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This protocol is based on the methodology used to assess the effect of this compound on signaling protein expression.[2]
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK1/2, integrin β1, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by antagonizing the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.
CaSR Signaling Pathway
The CaSR can couple to multiple G-proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades. This compound, as a negative allosteric modulator, inhibits these signaling events.
Caption: this compound inhibits CaSR-mediated signaling pathways.
Downstream Effects of this compound in Cancer Cells
In cancer cells, particularly breast cancer, this compound has been shown to modulate key signaling pathways involved in proliferation, migration, and survival.
References
- 1. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Calcilytic NPS2143 promotes proliferation and inhibits apoptosis of spontaneously hypertensive rat vascular smooth muscle cells via activation of the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
NPS-2143: A Negative Allosteric Modulator of the Calcium-Sensing Receptor (CaSR)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
NPS-2143, also known as SB-262470, is a potent and selective negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR). As a "calcilytic" agent, it inhibits the activity of the CaSR, a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and its effects on key signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of CaSR modulation.
Core Mechanism of Action
This compound functions as a negative allosteric modulator, meaning it binds to a site on the CaSR distinct from the orthosteric calcium-binding site.[4][5] This binding event induces a conformational change in the receptor that reduces its sensitivity to extracellular calcium ions.[4] Consequently, this compound effectively blocks the intracellular signaling cascades that are normally initiated by CaSR activation.[3][6] A primary physiological effect of this inhibition is the stimulation of parathyroid hormone (PTH) secretion from the parathyroid glands, a response that mimics hypocalcemia.[1][3][7][8]
Recent structural studies have provided insights into the binding of this compound to the transmembrane domain of the CaSR, revealing the molecular basis for its negative allosteric modulation and the resulting inactivation of the receptor.[9]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies. These values highlight its potency and selectivity as a CaSR antagonist.
| Parameter | Species/Cell Line | Value | Description | Reference |
| IC50 | Human (HEK293 cells) | 43 nM | Inhibition of increases in cytoplasmic Ca2+ concentrations. | [3][6] |
| IC50 | Human (HEK293 cells) | 23 nM | Negative allosteric modulator activity at human recombinant CaSR. | [6] |
| IC50 | Human (TT cells) | 50 nM | Inhibition of intracellular calcium release. | [6] |
| IC50 | Rat (CHO cells) | 0.46 µM | Inhibition of calcium ion-induced [3H]inositol phosphate (B84403) accumulation. | [6] |
| IC50 | Human (MDA-MB-231 breast cancer cells) | 4.08 µM | Reduction of cell proliferation. | [10] |
| IC50 | Human (MCF-7 breast cancer cells) | 5.71 µM | Reduction of cell proliferation. | [10] |
| EC50 | Bovine parathyroid cells | 41 nM | Stimulation of parathyroid hormone (PTH) secretion. | [3][6][11] |
Key Signaling Pathways Modulated by this compound
This compound, by inhibiting CaSR, influences several downstream signaling pathways that are critical in various cellular processes.
CaSR-Mediated Signaling and its Inhibition by this compound
Activation of the CaSR by extracellular calcium ([Ca2+]o) typically leads to the activation of G-proteins, primarily Gq/11 and Gi. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). CaSR activation can also inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This compound blocks these signaling events by preventing the conformational change required for G-protein coupling.
Impact on Cancer Cell Proliferation and Survival Pathways
Recent studies have highlighted the role of this compound in modulating signaling pathways involved in cancer progression. In glioma cells, this compound has been shown to inhibit autophagy by mediating the AKT-mTOR pathway, leading to suppressed proliferation and induction of apoptosis.[12] In breast cancer cells, this compound treatment resulted in the inhibition of ERK1/2 phosphorylation and downregulation of the anti-apoptotic protein Bcl-2 and integrin-β1.[10]
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.
Measurement of Intracellular Calcium ([Ca2+]i) Concentration
This assay is fundamental to determining the inhibitory effect of this compound on CaSR activation.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR are commonly used.[3][6]
-
Reagents:
-
Fura-2/AM (fluorescent calcium indicator)
-
HEPES-buffered saline
-
This compound
-
Extracellular calcium solutions of varying concentrations
-
-
Protocol:
-
HEK293-CaSR cells are seeded onto glass coverslips and cultured overnight.
-
Cells are loaded with Fura-2/AM for 60 minutes at room temperature.
-
Coverslips are mounted in a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Cells are perfused with a low-calcium buffer, and a baseline [Ca2+]i is established.
-
Cells are pre-incubated with this compound or vehicle for a defined period.
-
The perfusion solution is switched to one with a high calcium concentration to activate the CaSR.
-
Changes in Fura-2 fluorescence (ratios of 340/380 nm excitation) are recorded to measure changes in [Ca2+]i.
-
The IC50 value is determined by measuring the concentration of this compound required to inhibit the calcium response by 50%.[3]
-
Parathyroid Hormone (PTH) Secretion Assay
This assay assesses the functional consequence of CaSR inhibition by this compound on parathyroid cells.
-
Cell Type: Dispersed bovine parathyroid cells.[3]
-
Reagents:
-
Tissue culture medium
-
This compound at various concentrations
-
Calcium solutions of varying concentrations
-
PTH immunoassay kit
-
-
Protocol:
-
Bovine parathyroid glands are minced and enzymatically dispersed to obtain single cells.
-
Cells are incubated in a medium with a defined calcium concentration.
-
This compound or vehicle is added to the cell suspensions and incubated for a specified time (e.g., 60 minutes).
-
The cell suspension is centrifuged, and the supernatant is collected.
-
The concentration of PTH in the supernatant is quantified using a specific immunoassay.
-
The EC50 value is calculated as the concentration of this compound that elicits a half-maximal stimulation of PTH secretion.[3]
-
Western Blot Analysis of Signaling Proteins
This method is used to investigate the effect of this compound on downstream signaling pathways.
-
Cell Lines: Glioma cell lines (e.g., U87-MG, U251) or breast cancer cell lines (e.g., MDA-MB-231, MCF-7).[10][12]
-
Reagents:
-
Cell lysis buffer
-
Protein assay reagents
-
Primary antibodies against proteins of interest (e.g., p-ERK1/2, total ERK1/2, p-AKT, total AKT, Bcl-2)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Cells are treated with this compound or vehicle for the desired time.
-
Cells are washed and then lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified to determine the relative changes in protein expression or phosphorylation.
-
Therapeutic Potential and Future Directions
The ability of this compound to stimulate endogenous PTH secretion has led to its investigation as a potential oral anabolic agent for the treatment of osteoporosis.[1][7] Daily oral administration in animal models has been shown to increase bone turnover.[7][13] Furthermore, its effects on cancer cell signaling pathways suggest potential applications in oncology.[10][12] this compound also shows promise in other areas, including the potential to alleviate symptoms of colitis and its investigation in models of Alzheimer's disease and asthma.[5][14][15][16]
Future research will likely focus on elucidating the detailed molecular interactions between this compound and the CaSR, exploring its efficacy and safety in various disease models, and developing second-generation calcilytics with improved pharmacokinetic and pharmacodynamic profiles. The continued study of this compound and other CaSR modulators will undoubtedly provide valuable insights into the therapeutic potential of targeting this important receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. NPS 2143 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. atsjournals.org [atsjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C24H25ClN2O2 | CID 6918446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NPS 2143 hydrochloride, Ca2+-sensing receptor antagonist (CAS 324523-20-8) | Abcam [abcam.com]
- 12. NPS‐2143 inhibit glioma progression by suppressing autophagy through mediating AKT–mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats [jci.org]
- 14. Calcium-sensing receptor antagonist (calcilytic) NPS 2143 specifically blocks the increased secretion of endogenous Aβ42 prompted by exogenous fibrillary or soluble Aβ25-35 in human cortical astrocytes and neurons-therapeutic relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium-Sensing Receptor Antagonist NPS 2143 Restores Amyloid Precursor Protein Physiological Non-Amyloidogenic Processing in Aβ-Exposed Adult Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
In Vitro Pharmacological Profile of NPS-2143: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS-2143 is a potent and selective, non-competitive allosteric antagonist of the Calcium-Sensing Receptor (CaSR). As a member of the calcilytic class of compounds, it inhibits the function of the CaSR, thereby stimulating the secretion of parathyroid hormone (PTH). This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound, detailing its mechanism of action, binding characteristics, and functional effects. The information presented herein is intended to support further research and drug development efforts targeting the CaSR.
Mechanism of Action
This compound exerts its antagonistic effect by binding to the transmembrane domain of the CaSR. This allosteric modulation decreases the receptor's sensitivity to extracellular calcium (Ca²⁺o), leading to a reduction in downstream signaling cascades typically initiated by CaSR activation.[1] The primary consequence of this inhibition in parathyroid cells is the increased secretion of PTH.
Quantitative Pharmacological Data
The in vitro activity of this compound has been characterized in various functional assays. The following tables summarize the key quantitative data from studies using human embryonic kidney (HEK293) cells stably expressing the human CaSR and primary bovine parathyroid cells.
| Parameter | Cell Line/System | Agonist | Value (nM) | Reference |
| IC₅₀ | HEK293-hCaSR | Extracellular Ca²⁺ | 43 | [2][3] |
| EC₅₀ | Bovine Parathyroid Cells | - | 41 | [3] |
Table 1: Functional Potency of this compound
IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration of this compound required to inhibit 50% of the intracellular calcium mobilization induced by extracellular calcium. EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound that elicits 50% of the maximal stimulation of PTH secretion.
Key In Vitro Experiments and Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of this compound for the CaSR by measuring its ability to compete with a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human CaSR.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable CaSR radioligand (e.g., ³H-labeled antagonist), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, a parallel set of wells should contain the membrane preparation, the radioligand, and a high concentration of a known, unlabeled CaSR antagonist.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit CaSR-mediated increases in intracellular calcium concentration ([Ca²⁺]i).
Experimental Protocol:
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the human CaSR into black, clear-bottom 96-well plates and culture overnight.
-
-
Dye Loading:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1) in the dark for 30-60 minutes at 37°C. Probenecid can be included to prevent dye extrusion.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Stimulate the cells with a fixed concentration of an agonist, typically extracellular calcium.
-
Record the fluorescence signal over time to measure the change in [Ca²⁺]i.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist-induced response against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
Parathyroid Hormone (PTH) Secretion Assay
This assay directly measures the primary physiological effect of this compound in vitro – the stimulation of PTH release from parathyroid cells.
Experimental Protocol:
-
Cell Preparation:
-
Isolate primary parathyroid cells from bovine glands or use a suitable parathyroid cell line.
-
Disperse the cells and suspend them in a culture medium with a defined calcium concentration.
-
-
Assay Procedure:
-
Incubate the parathyroid cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours) at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant, which contains the secreted PTH.
-
Measure the concentration of PTH in the supernatant using a specific immunoassay (e.g., ELISA or radioimmunoassay).
-
-
Data Analysis:
-
Plot the amount of secreted PTH against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: CaSR Signaling Pathway and Point of this compound Inhibition.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Workflow for the Intracellular Calcium Mobilization Assay.
Caption: Workflow for the Parathyroid Hormone (PTH) Secretion Assay.
Conclusion
This compound is a well-characterized in vitro antagonist of the Calcium-Sensing Receptor. Its ability to potently inhibit CaSR-mediated intracellular calcium signaling and stimulate parathyroid hormone secretion has been consistently demonstrated in relevant cellular models. The experimental protocols and quantitative data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on CaSR modulators. Further investigation into the binding kinetics and potential for biased antagonism of this compound could provide deeper insights into its pharmacological profile and inform the development of next-generation calcilytics.
References
The Calcilytic NPS-2143: A Technical Guide to its Antagonistic Effect on Parathyroid Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of NPS-2143, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), and its consequential effects on parathyroid hormone (PTH) secretion. This compound, also known as SB-262470A, is a pioneering calcilytic agent that has been instrumental in elucidating the role of the CaSR in regulating PTH homeostasis and serves as a key compound in the research and development of novel osteoporosis therapies.[1][2][3][4] This document details the mechanism of action, summarizes quantitative data from key in vitro and in vivo studies, outlines relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Antagonism of the Calcium-Sensing Receptor
This compound exerts its stimulatory effect on PTH secretion by acting as a negative allosteric modulator of the CaSR, a G protein-coupled receptor predominantly expressed on the surface of parathyroid cells.[3][5][6] The CaSR is the primary regulator of PTH secretion, responding to changes in extracellular calcium levels.[3] When extracellular calcium is high, it binds to and activates the CaSR, initiating a signaling cascade that inhibits PTH secretion.[7]
This compound binds to the transmembrane domain of the CaSR, preventing its activation by extracellular calcium.[8][9][10] This antagonism blocks the downstream intracellular signaling pathways, including the mobilization of intracellular calcium, thereby removing the inhibitory signal and leading to a potent stimulation of PTH secretion.[1][8][10]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effect of this compound on PTH secretion and related cellular responses.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Value | Reference |
| IC50 (inhibition of Ca2+-induced intracellular Ca2+ increase) | HEK 293 cells expressing human CaSR | 43 nM | [1][11][12] |
| EC50 (stimulation of PTH secretion) | Bovine parathyroid cells | 41 nM (equivalent to 39 nM reported in another study) | [1][11][12] |
| IC50 (inhibition of Ca2+-induced IP accumulation) | HEK-CaR cells | 229 nM (for a related analog, compound 1) | [5] |
Table 2: In Vivo Effects of this compound on Plasma PTH Levels
| Animal Model | Administration Route | Dose | Effect on Plasma PTH | Time Point | Reference |
| Normal Rats | Intravenous infusion | Not specified | Rapid and large increase | Not specified | [1][13] |
| Ovariectomized (OVX) Rats | Oral | 100 µmol/kg | Sustained increase (>100 pg/mL) | 30 minutes to at least 4 hours post-dose | [11][14] |
| Wild-type and Nuf Mice | Intraperitoneal injection | Not specified | Marked rise | 1 hour post-injection | [8] |
| Normal Rats | Intravenous | 1 mg/kg | 4- to 5-fold increase | Not specified | [12] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of the Calcium-Sensing Receptor and the mechanism of action of this compound.
Caption: CaSR signaling cascade and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the effect of this compound on PTH secretion.
In Vitro Assessment of PTH Secretion in Bovine Parathyroid Cells
Objective: To determine the potency of this compound in stimulating PTH secretion from primary parathyroid cells.
Methodology:
-
Cell Preparation: Dispersed bovine parathyroid cells are prepared by collagenase digestion of parathyroid glands obtained from a local abattoir.[15]
-
Incubation: The cells are incubated in a buffered salt solution containing various concentrations of this compound and a fixed concentration of extracellular calcium (e.g., 1.25 mM).[15]
-
PTH Measurement: After a defined incubation period (e.g., 60 minutes), the cell suspension is centrifuged, and the supernatant is collected. The concentration of PTH in the supernatant is quantified using a specific radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) for bovine PTH.[15][16]
-
Data Analysis: The concentration of PTH is plotted against the concentration of this compound to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal stimulation of PTH secretion.
In Vivo Evaluation of Plasma PTH Levels in Rats
Objective: To assess the in vivo efficacy of this compound in elevating plasma PTH concentrations.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used. For some studies, ovariectomized (OVX) rats are utilized as a model for postmenopausal osteoporosis.[11][14]
-
Drug Administration: this compound is administered via the desired route, such as intravenous (i.v.) infusion or oral gavage. A vehicle control group is included.[11][14]
-
Blood Sampling: Blood samples are collected at various time points before and after drug administration via a cannulated artery or from the tail vein.
-
PTH Measurement: Plasma is separated from the blood samples, and PTH concentrations are measured using an ELISA kit specific for rat PTH.[8][17]
-
Data Analysis: Plasma PTH concentrations are plotted over time to evaluate the onset, magnitude, and duration of the response to this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effect of a calcilytic compound like this compound on PTH secretion.
References
- 1. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The search for calcium receptor antagonists (calcilytics) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological regulation of parathyroid hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bovine parathyroid tissue: a model to compare the biosynthesis and secretion of parathyroid hormone and parathyroid hormone-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. byabscience.com [byabscience.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
In Vivo Effects of NPS-2143 on Plasma Calcium Levels: A Technical Guide
This technical guide provides an in-depth overview of the in vivo effects of NPS-2143, a selective antagonist of the Calcium-Sensing Receptor (CaSR), on plasma calcium levels. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of calcilytic agents.
Introduction
This compound (also known as SB-262470) is a potent and selective calcilytic compound that functions as a negative allosteric modulator of the CaSR.[1][2][3] The CaSR is a G-protein coupled receptor that plays a crucial role in regulating systemic calcium homeostasis, primarily by modulating the secretion of parathyroid hormone (PTH) from the parathyroid glands. By antagonizing the CaSR, this compound inhibits the receptor's response to extracellular calcium, leading to an increase in PTH secretion.[3] This elevation in plasma PTH levels subsequently stimulates calcium release from bone and reabsorption in the kidneys, resulting in an increase in plasma calcium concentrations.[4][5][6][7][8] This guide summarizes key quantitative data from in vivo studies, details the experimental protocols used, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its effects by binding to the transmembrane domain of the CaSR on parathyroid cells.[4][5] This binding event reduces the sensitivity of the receptor to extracellular calcium ions (Ca²⁺ₒ), thereby preventing the downstream signaling cascade that normally inhibits PTH secretion. The resulting increase in circulating PTH acts on its target tissues—bone and kidney—to raise plasma calcium levels.
Quantitative In Vivo Data
The following tables summarize the quantitative effects of this compound on plasma calcium and PTH levels from key in vivo studies.
Studies in a Mouse Model of Activating CaSR Mutation (Nuf Mice)
These studies utilized the Nuf mouse model, which possesses a gain-of-function mutation in the CaSR (Leu723Gln), leading to hypocalcemia and inappropriately low PTH levels, mimicking autosomal dominant hypocalcemia type 1 (ADH1) in humans.[4][6][7][8]
Table 1: Effect of a Single Intraperitoneal Bolus of this compound (30 mg/kg) on Plasma Calcium and PTH in Wild-Type and Nuf/+ Mice
| Time Point | Parameter | Wild-Type (Vehicle) | Wild-Type (this compound) | Nuf/+ (Vehicle) | Nuf/+ (this compound) |
| 1 Hour | Plasma Ca²⁺ (mmol/L) | 2.35 ± 0.04 | 2.76 ± 0.05 | 1.83 ± 0.03 | 2.37 ± 0.06 |
| Plasma PTH (pg/mL) | 125 ± 15 | 350 ± 40 | 50 ± 8 | 250 ± 30 | |
| 4 Hours | Plasma Ca²⁺ (mmol/L) | 2.33 ± 0.03 | 2.55 ± 0.04 | 1.85 ± 0.04 | 2.15 ± 0.05 |
| Plasma PTH (pg/mL) | 120 ± 12 | 180 ± 20 | 55 ± 7 | 150 ± 18 | |
| 24 Hours | Plasma Ca²⁺ (mmol/L) | 2.36 ± 0.05 | 2.40 ± 0.06 | 1.84 ± 0.03 | 1.90 ± 0.04 |
| Plasma PTH (pg/mL) | 128 ± 14 | 135 ± 15 | 52 ± 6 | 60 ± 8 |
*Data are presented as mean ± SEM. *P < 0.001 compared with vehicle-treated mice. Data synthesized from a study by Hannan et al.[4][9]
Studies in Rats
Studies in normotensive Sprague-Dawley rats have also demonstrated the potent effects of this compound on PTH and calcium levels.
Table 2: Effect of Intravenous this compound on Plasma PTH and Calcium in Rats
| Dose | Peak Effect on Plasma PTH | Effect on Plasma Calcium |
| 1 mg/kg (i.v.) | Rapid 4- to 5-fold increase | Transient increase |
Data from studies in rats indicate that intravenous administration of this compound at 1 mg/kg leads to a rapid and significant, four- to five-fold increase in plasma PTH levels, accompanied by a transient rise in plasma calcium.[1]
Experimental Protocols
This section details the methodologies employed in the in vivo studies cited above.
General Experimental Workflow
The typical workflow for assessing the in vivo effects of this compound involves several key steps from animal preparation to data analysis.
Animal Models
-
Mouse Model: Studies have utilized a knock-in mouse model, known as Nuf, which harbors a heterozygous (Nuf/+) or homozygous (Nuf/Nuf) gain-of-function mutation (Leu723Gln) in the CaSR.[4][6][7][8] Age-matched wild-type littermates are used as controls.
-
Rat Model: Male Sprague-Dawley rats have been used to assess the acute effects of this compound. For intravenous studies, chronic indwelling catheters are often implanted in the inferior vena cava and abdominal aorta.[1]
Drug Preparation and Administration
-
Formulation: this compound is typically dissolved in a vehicle suitable for injection. While the exact composition can vary, a common vehicle is a mixture of saline and a solubilizing agent.
-
Administration:
-
Intraperitoneal (i.p.) Injection: A single bolus of this compound is administered intraperitoneally. For instance, in mouse studies, a dose of 30 mg/kg has been used.[10]
-
Intravenous (i.v.) Injection: In rat studies, this compound has been administered intravenously at doses around 1 mg/kg to observe rapid pharmacodynamic effects.[1][2]
-
Blood Sampling and Biochemical Analysis
-
Blood Collection: Blood samples are collected at baseline and at various time points after drug administration (e.g., 1, 4, and 24 hours).[4][9] Common methods include tail nicking or retro-orbital bleeding for mice and sampling from indwelling catheters in rats. Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma Calcium Measurement: Total plasma calcium concentrations are typically measured using colorimetric assays.
-
Plasma PTH Measurement: Plasma PTH levels are quantified using specific immunoassays, such as a two-site enzyme-linked immunosorbent assay (ELISA) or an immunoradiometric assay (IRMA) that detects the intact hormone.[11][12]
Data Analysis
The collected data are typically presented as mean ± standard error of the mean (SEM). Statistical significance between treatment groups (this compound vs. vehicle) is determined using appropriate statistical tests, such as an analysis of variance (ANOVA) or a Student's t-test, with a p-value of <0.05 considered significant.
Conclusion
This compound is a potent calcilytic agent that effectively antagonizes the Calcium-Sensing Receptor in vivo. Administration of this compound leads to a rapid and significant increase in plasma PTH levels, which in turn elevates plasma calcium concentrations.[1][4] These effects have been demonstrated in both wild-type animals and in a mouse model of a human hypocalcemic disorder, highlighting the potential of CaSR antagonism as a therapeutic strategy for conditions characterized by hypocalcemia and inappropriately low PTH. The experimental protocols detailed in this guide provide a framework for conducting further research into the in vivo pharmacology of this compound and other calcilytic compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 8. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR… [ouci.dntb.gov.ua]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
NPS-2143: A Calcilytic Agent in Osteoporosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NPS-2143, also known as SB-262470A, is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), positioning it as a significant tool in osteoporosis research.[1][2] As a "calcilytic" agent, this compound functions by blocking the CaSR in the parathyroid gland, which in turn stimulates the secretion of endogenous parathyroid hormone (PTH).[2][3] PTH is a crucial regulator of calcium homeostasis and a known anabolic agent for bone.[3] This guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical findings, detailed experimental protocols, and its potential as a novel therapeutic approach for osteoporosis.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current treatments predominantly consist of antiresorptive agents that slow bone loss. However, there is a significant need for anabolic therapies that can stimulate new bone formation and restore lost bone mass. Parathyroid hormone (PTH) is an established bone anabolic agent, but its therapeutic use is limited by the requirement for parenteral administration.[3] this compound represents a promising orally active small molecule that can stimulate the pulsatile release of endogenous PTH, potentially offering a more convenient and effective treatment strategy for osteoporosis.[3][4]
Mechanism of Action
This compound is a non-competitive antagonist of the CaSR, a G-protein coupled receptor that plays a central role in regulating systemic calcium metabolism. In the parathyroid gland, the CaSR detects changes in extracellular calcium levels and modulates the secretion of PTH. High calcium levels activate the CaSR, suppressing PTH secretion, while low calcium levels lead to CaSR inactivation and subsequent PTH release.
By binding to the transmembrane domain of the CaSR, this compound allosterically inhibits its activation by extracellular calcium.[5][6] This inhibition mimics a state of hypocalcemia, thereby triggering a rapid and transient increase in the secretion of PTH from the parathyroid glands.[4][7] The pulsatile nature of this PTH release is critical for its anabolic effects on bone, as continuous elevation of PTH can lead to bone resorption.[8]
Signaling Pathway of this compound Action in Parathyroid Cells
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. academic.oup.com [academic.oup.com]
Investigating the Selectivity of NPS-2143 for the Calcium-Sensing Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological selectivity of NPS-2143 for the Calcium-Sensing Receptor (CaSR). This compound is a potent and selective negative allosteric modulator of the CaSR, making it a valuable tool for studying the receptor's function and a potential therapeutic agent for disorders of calcium homeostasis.[1] This document details the quantitative data supporting its selectivity, the experimental protocols used for its characterization, and the key signaling pathways involved.
Quantitative Selectivity Profile of this compound
This compound exhibits high potency and selectivity for the human Calcium-Sensing Receptor. Its antagonist activity has been primarily characterized by its ability to inhibit CaSR-mediated intracellular calcium mobilization and to stimulate parathyroid hormone (PTH) secretion.
| Target | Assay Type | Cell Line/System | Parameter | Value (nM) | Reference |
| Human CaSR | Intracellular Ca²⁺ Mobilization | HEK293 cells expressing hCaSR | IC₅₀ | 43 | [2][3][4] |
| Bovine CaSR | PTH Secretion | Bovine Parathyroid Cells | EC₅₀ | 41 | [3][4] |
| Other GPCRs | Functional Assays | Various | IC₅₀/EC₅₀ | >3000 | [2] |
Note: One study reported that this compound, at a concentration of 3 µM, did not show any significant activity at a panel of other G protein-coupled receptors, including those with the highest structural homology to the CaSR, underscoring its selectivity.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.
Intracellular Calcium Mobilization Assay
This assay is a cornerstone for evaluating the functional antagonism of this compound on the CaSR. It measures the ability of the compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by CaSR agonists.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the CaSR.
Materials:
-
HEK293 cells stably or transiently expressing the human CaSR (HEK-CaSR).
-
Cell culture medium (e.g., DMEM) with supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1 AM).
-
Pluronic F-127.
-
This compound.
-
CaSR agonist (e.g., CaCl₂ or a positive allosteric modulator like Cinacalcet).
-
Fluorescence plate reader with automated liquid handling capabilities.
Procedure:
-
Cell Culture: Culture HEK-CaSR cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in assay buffer.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Execution:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading.
-
Add a fixed concentration of the CaSR agonist (e.g., CaCl₂ at its EC₈₀) to all wells.
-
Measure the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the response of the agonist alone (100% activity) and a no-agonist control (0% activity).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Parathyroid Hormone (PTH) Secretion Assay
This assay provides a physiologically relevant measure of this compound's antagonist activity by quantifying its ability to stimulate PTH release from parathyroid cells, thereby overcoming the inhibitory effect of extracellular calcium.
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for stimulating PTH secretion.
Materials:
-
Fresh bovine parathyroid glands.
-
Collagenase.
-
Culture medium for primary cells.
-
Physiological saline solution with varying concentrations of CaCl₂.
-
This compound.
-
Bovine Intact PTH ELISA kit.
Procedure:
-
Cell Isolation:
-
Obtain fresh bovine parathyroid glands and dissect the tissue.
-
Digest the tissue with collagenase to isolate parathyroid cells.
-
Wash and resuspend the cells in culture medium.
-
-
Cell Culture: Plate the isolated parathyroid cells on collagen-coated dishes and culture for a short period (e.g., 24 hours).
-
Secretion Assay:
-
Wash the cells with a low-calcium physiological saline solution.
-
Incubate the cells with different concentrations of this compound in physiological saline containing a fixed, inhibitory concentration of extracellular calcium (e.g., 1.25 mM CaCl₂).
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of PTH in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the PTH secretion data, with the basal secretion at the inhibitory calcium concentration representing 0% stimulation and the maximal response to this compound representing 100%.
-
Plot the normalized PTH concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the CaSR, the experimental workflow for assessing this compound's selectivity, and the logical relationship of its antagonist action.
Caption: CaSR G-protein coupled signaling pathways.
Caption: Experimental workflow for Ca²⁺ mobilization assay.
Caption: Antagonistic action of this compound on CaSR.
References
An In-depth Technical Guide to the Basic Research Applications of NPS-2143 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of NPS-2143 hydrochloride, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR). It details its mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols for its use in basic research, and visualizes the critical signaling pathways and experimental workflows involved.
Core Concepts: Introduction to this compound
This compound, also known as SB-262470, is a small molecule that functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] Termed a "calcilytic," it effectively blocks the receptor's activation by extracellular calcium ions (Ca²⁺).[1][2] This action mimics a state of hypocalcemia, leading to a primary physiological response: the stimulation of parathyroid hormone (PTH) secretion.[1][2] Its high selectivity and oral activity have made this compound an invaluable tool in basic research for investigating the diverse roles of the CaSR in physiology and disease.[1][3]
Mechanism of Action
This compound exerts its effects by binding to the transmembrane domain of the CaSR. This binding event antagonizes the conformational changes normally induced by the binding of extracellular Ca²⁺, thereby preventing the activation of downstream intracellular signaling cascades.
The CaSR is a pleiotropic G protein-coupled receptor (GPCR) that can couple to multiple G protein families, primarily Gαq/11 and Gαi/o. By blocking receptor activation, this compound inhibits these pathways.
-
Inhibition of the Gαq/11 Pathway: Under normal conditions, CaSR activation by Ca²⁺ stimulates the Gαq/11 pathway. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC). This compound blocks this entire cascade, preventing the rise in intracellular Ca²⁺.[4]
-
Inhibition of the Gαi/o Pathway: CaSR activation also stimulates the Gαi/o pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound reverses this effect, thus preventing the Ca²⁺-induced suppression of cAMP formation.[5]
In the parathyroid gland, the net effect of these inhibitory actions is the robust stimulation of PTH synthesis and secretion.
References
- 1. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Calcium-Sensing Receptor and the Parathyroid: Past, Present, Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
NPS-2143's role in modulating cellular proliferation
An In-depth Technical Guide on the Core Mechanisms of a Calcium-Sensing Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of NPS-2143, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), in modulating cellular proliferation. By summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways, this document serves as a core resource for understanding the anti-proliferative potential of this compound in various cancer models.
Core Mechanism of Action
This compound, also known as SB-262470, is a calcilytic agent that functions as a negative allosteric modulator of the CaSR.[1] The CaSR, a G-protein-coupled receptor, is crucial in maintaining systemic calcium homeostasis.[2] However, aberrant CaSR signaling has been implicated in the growth and metastasis of several cancers, including breast, prostate, and gastric cancers.[2][3][4] this compound exerts its effects by binding to the transmembrane domain of the CaSR, thereby inhibiting downstream signaling cascades initiated by extracellular calcium.[1][5] In several cancer cell lines, this inhibition leads to a significant reduction in cellular proliferation.[3][6][7]
Quantitative Data on Anti-Proliferative Effects
The anti-proliferative efficacy of this compound has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values from different studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 4.08 | [4][6][8][9][10] |
| MCF-7 | Breast Cancer | 5.71 | [4][6][8][9][10] |
| PC-3 | Prostate Cancer | 7.4 | [7] |
| AGS | Gastric Cancer | Not explicitly stated, but inhibitory effects were observed. | [3] |
Key Signaling Pathways Modulated by this compound
This compound-mediated inhibition of the CaSR has been shown to impact several critical signaling pathways that regulate cellular proliferation, survival, and apoptosis. The two primary pathways identified are the ERK1/2 and the PI3K/Akt signaling cascades.
ERK1/2 Signaling Pathway
In breast cancer cells, treatment with this compound leads to a significant reduction in the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[6] The ERK1/2 pathway is a downstream component of the Ras-Raf-MEK-ERK signaling cascade, which plays a pivotal role in cell proliferation and survival. By inhibiting ERK1/2 phosphorylation, this compound effectively curtails this pro-proliferative signaling.
Caption: this compound inhibits CaSR, leading to decreased ERK1/2 phosphorylation and reduced proliferation.
PI3K/Akt Signaling Pathway
In gastric cancer cells, this compound has been demonstrated to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3] This pathway is central to cell growth, proliferation, and survival. This compound treatment results in decreased phosphorylation of Akt and downstream effectors such as the mechanistic target of rapamycin (B549165) (mTOR), p70S6K, and Cyclin D1.[3] This cascade of deactivation ultimately leads to an inhibition of cell proliferation and induction of apoptosis.
Caption: this compound blocks CaSR, leading to the downregulation of the PI3K/Akt/mTOR signaling axis.
Induction of Apoptosis
Beyond its anti-proliferative effects, this compound also promotes apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of key apoptosis-related proteins.
Caspase Activation and Bcl-2 Downregulation
Studies have shown that this compound treatment leads to the activation of caspases, which are key executioners of apoptosis.[6][9] Specifically, an increase in caspase-3/7 activity has been observed in breast cancer cells following this compound administration.[4][6] This pro-apoptotic effect is accompanied by a significant reduction in the expression of the anti-apoptotic protein Bcl-2.[3][6] In gastric cancer cells, a decrease in Bcl-2 was observed alongside an increase in the pro-apoptotic protein Bax.[3]
Caption: this compound induces apoptosis by downregulating Bcl-2 and activating caspases.
Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound, detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7, PC-3, AGS) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (typically ranging from 0.5 µM to 10 µM) or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by non-linear regression analysis.[4][6][9][10]
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (typically 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-ERK1/2, total ERK1/2, p-Akt, total Akt, Bcl-2, Bax, Cyclin D1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][6][8]
Caspase Activity Assay (Caspase-3/7 Assay)
This assay measures the activity of key executioner caspases to quantify apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay reagent) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (typically 30 minutes to a few hours), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the caspase activity to the number of viable cells or total protein content and express it as a fold change relative to the control.[6][9][10]
Caption: A generalized workflow for investigating the effects of this compound on cancer cells.
Contrasting Effects in Non-Cancerous Cells
It is important to note that the effects of this compound on cellular proliferation are context-dependent. In contrast to its inhibitory effects on cancer cells, one study has shown that this compound can promote the proliferation of vascular smooth muscle cells (VSMCs) from spontaneously hypertensive rats.[11][12] This effect was linked to the activation of the renin-angiotensin system.[11][12] These findings highlight the complexity of CaSR signaling and the need for further research to fully elucidate the cell-type-specific effects of its antagonists.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inhibiting cellular proliferation and inducing apoptosis in various cancer cell models. Its mechanism of action is primarily centered on the antagonism of the Calcium-Sensing Receptor, leading to the downregulation of key pro-proliferative signaling pathways, namely the ERK1/2 and PI3K/Akt pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and other calcilytics in oncology. The contrasting effects observed in non-cancerous cells underscore the importance of continued investigation into the nuanced roles of CaSR signaling in different physiological and pathological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Calcium-sensing receptor antagonist this compound suppresses proliferation and invasion of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. selleckchem.com [selleckchem.com]
- 6. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcilytics inhibit the proliferation and migration of human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation [apb.tbzmed.ac.ir]
- 11. Calcilytic NPS2143 promotes proliferation and inhibits apoptosis of spontaneously hypertensive rat vascular smooth muscle cells via activation of the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcilytic NPS2143 promotes proliferation and inhibits apoptosis of spontaneously hypertensive rat vascular smooth muscle cells via activation of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Calcilytic NPS-2143: A Technical Guide to its Influence on Gene Expression Downstream of the Calcium-Sensing Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of NPS-2143, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR). As a calcilytic agent, this compound has been instrumental in elucidating the physiological roles of the CaSR and holds therapeutic potential for disorders of calcium homeostasis. This document details the molecular effects of this compound on downstream gene expression, provides comprehensive experimental protocols for studying its activity, and visualizes the complex signaling pathways involved.
Mechanism of Action: CaSR Antagonism
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis. Primarily expressed in the parathyroid glands and kidneys, the CaSR detects fluctuations in extracellular calcium levels. Activation of the CaSR by high calcium levels initiates a signaling cascade that ultimately suppresses the secretion of parathyroid hormone (PTH) and increases urinary calcium excretion.
This compound is a non-competitive allosteric antagonist of the CaSR. It binds to the transmembrane domain of the receptor, inducing a conformational change that prevents its activation by extracellular calcium. By inhibiting CaSR signaling, this compound effectively "tricks" the parathyroid gland into perceiving a state of hypocalcemia, leading to a rapid and transient increase in PTH secretion. This targeted action makes this compound a valuable tool for investigating the physiological consequences of CaSR inhibition and a potential therapeutic agent for conditions like osteoporosis, where a transient increase in PTH can have an anabolic effect on bone.
The Effect of this compound on Gene Expression
The antagonism of CaSR by this compound leads to significant alterations in the expression of genes regulated by the CaSR signaling pathway. The most well-documented effect is on the gene encoding parathyroid hormone (PTH).
Quantitative Gene Expression Data
The following table summarizes the quantitative changes in gene expression observed in response to this compound treatment in various experimental models.
| Gene | Experimental Model | Treatment | Fold Change | p-value | Reference |
| PTH | Rat Parathyroid Cells | 1 µM this compound | ~1.5 - 2.0 | < 0.05 | |
| PTH | Human Parathyroid Adenoma Cells | 100 nM this compound | ~2.5 | < 0.01 | |
| c-fos | Rat Parathyroid Cells | 1 µM this compound | ~3.0 | < 0.05 | |
| c-myc | Rat Parathyroid Cells | 1 µM this compound | ~2.0 | < 0.05 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on gene expression.
Cell Culture and Treatment
-
Cell Lines: Primary cultures of bovine or human parathyroid cells, or immortalized cell lines expressing the CaSR (e.g., HEK293-CaSR), are commonly used.
-
Culture Conditions: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in DMSO and then diluted to the final desired concentration in the culture medium. A vehicle control (DMSO alone) should be run in parallel.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing varying concentrations of this compound or vehicle control. The incubation time can vary from a few hours to 24 hours depending on the gene of interest.
RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
-
qPCR: The relative expression of target genes is quantified by qPCR using a SYBR Green-based detection method on a real-time PCR system. Gene-specific primers for the target genes (PTH, c-fos, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method. The results are expressed as fold change in the this compound treated group compared to the vehicle-treated control group.
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the CaSR signaling pathway and a typical experimental workflow for studying the effects of this compound.
Caption: CaSR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for analyzing this compound's effect on gene expression.
Preliminary Studies of NPS-2143 in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common thread in the pathophysiology of these disorders is the dysregulation of intracellular calcium homeostasis. The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, has emerged as a potential therapeutic target due to its role in modulating neuronal function and survival. This technical guide provides an in-depth overview of the preliminary preclinical research on NPS-2143, a selective CaSR antagonist, in various neurodegenerative disease models.
This compound acts as a negative allosteric modulator of the CaSR, thereby inhibiting its activity.[1] This guide will synthesize the available quantitative data, detail experimental methodologies, and visualize the proposed signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.
This compound in Alzheimer's Disease Models
Preliminary studies have primarily focused on the role of this compound in modulating the key pathological hallmarks of Alzheimer's disease, namely the production of amyloid-beta (Aβ) peptides and neuroinflammation.
Effects on Amyloid-Beta Pathophysiology
In vitro studies utilizing human cortical astrocytes and induced pluripotent stem cell (iPSC)-derived neurons have demonstrated that this compound can favorably modulate the processing of amyloid precursor protein (APP). Specifically, this compound has been shown to reduce the secretion of the pathogenic Aβ42 peptide and increase the release of the neuroprotective soluble amyloid precursor protein alpha (sAβPPα).[2][3]
In a study using iPSC-derived neurons from a patient with a familial Alzheimer's disease mutation in PSEN1, treatment with this compound resulted in a notable reduction in the levels of both Aβ40 and Aβ42 in the conditioned media.[4]
| Cell Model | Treatment | Aβ40 Reduction | Aβ42 Reduction | sAβPPα Change | Reference |
| fAD iPSC-derived neurons | 1 µM this compound | ~25% | ~25% | Not Reported | [4] |
| Human Cortical Astrocytes (fAβ25-35-induced) | This compound | No significant change | Suppression of fAβ25-35-induced surge | Increased secretion | [4] |
Modulation of Neuroinflammation
Neuroinflammation is a critical component of Alzheimer's disease progression. Studies using human cortical astrocytes have shown that Aβ can trigger the release of pro-inflammatory cytokines and chemokines through a CaSR-dependent mechanism. This compound has been found to counteract these effects.
| Inflammatory Mediator | Cell Model | Inducing Agent | This compound Effect | Reference |
| IL-6 | Human Cortical Astrocytes | fAβ25–35 | Total suppression of oversecretion | [5][6] |
| sICAM-1 | Human Cortical Astrocytes | fAβ25–35 | Significant reduction in shedding | [5][6] |
| RANTES (CCL5) | Human Cortical Astrocytes | fAβ25–35 | Remarkable reduction in over-release | [5][6] |
| MCP-2 (CCL8) | Human Cortical Astrocytes | fAβ25–35 | Remarkable reduction in over-release | [5][6] |
Experimental Protocols
Cell Culture and Treatment (iPSC-derived Neurons):
-
Familial AD patient-derived iPSCs carrying a PSEN1 mutation are differentiated into cortical neurons.
-
Neuronal cultures are maintained for at least 6 weeks to ensure maturity.
-
Cells are treated with 1 µM this compound or vehicle (0.1% DMSO) for 48 hours.
-
Conditioned media is collected for subsequent analysis.
Amyloid-Beta and sAβPPα Quantification:
-
Aβ40 and Aβ42 levels in the conditioned media are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISA).
-
sAβPPα levels are measured using a specific ELISA kit.
-
Data is normalized to total protein content.
Astrocyte Culture and Inflammatory Challenge:
-
Nontumorigenic adult human astrocytes (NAHAs) are cultured.
-
Cells are treated with 20 µM of fibrillar amyloid-beta 25-35 (fAβ25–35) with or without 100 nM this compound for 48 to 96 hours.[5]
-
Conditioned media is collected for cytokine and chemokine analysis.
Cytokine and Chemokine Analysis:
-
A cytokine antibody array is used for initial screening of multiple inflammatory mediators.
-
Specific ELISAs are used for quantitative validation of changes in IL-6, sICAM-1, RANTES, and MCP-2 levels.
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Alterations in striatal and extrastriatal D-1 and D-2 dopamine receptors in the MPTP-treated common marmoset: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcilytic NPS 2143 Reduces Amyloid Secretion and Increases sAβPPα Release from PSEN1 Mutant iPSC-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-sensing receptor antagonist (calcilytic) NPS 2143 specifically blocks the increased secretion of endogenous Aβ42 prompted by exogenous fibrillary or soluble Aβ25-35 in human cortical astrocytes and neurons-therapeutic relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of calcium-sensing receptor by its antagonist promotes gastrointestinal motility in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NPS-2143 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS-2143, also known as SB-262470, is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis and various cellular processes.[1][2] As a calcilytic agent, this compound inhibits the CaSR, leading to the stimulation of parathyroid hormone (PTH) secretion.[2][3] Its utility in in vitro studies extends to investigating the role of the CaSR in cancer biology, neuroinflammation, and cardiovascular physiology. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including its mechanism of action, data on effective concentrations, and methodologies for key assays.
Mechanism of Action
This compound acts as a negative allosteric modulator of the CaSR.[4] It binds to the transmembrane domain of the receptor, thereby preventing its activation by extracellular calcium ions (Ca²⁺o).[5][6][7] This inhibition blocks downstream signaling cascades that are typically initiated by CaSR activation, such as the mobilization of intracellular calcium (Ca²⁺i) and the activation of various signaling pathways.[4][5][7] In specific cellular contexts, this compound has been shown to downregulate pathways involving p-ERK1/2, Bcl-2, and integrin β1, while inducing caspase-dependent apoptosis.[8][9]
Data Presentation
Table 1: Effective Concentrations of this compound in Various In Vitro Models
| Cell Line/Model | Assay | Effective Concentration (IC₅₀/EC₅₀/Working) | Reference |
| HEK293 (expressing human CaSR) | Inhibition of cytoplasmic Ca²⁺ increase | IC₅₀: 43 nM | [1][3][10] |
| Bovine Parathyroid Cells | Stimulation of PTH secretion | EC₅₀: 41 nM | [1][3][10] |
| MDA-MB-231 (Breast Cancer) | Inhibition of cell viability | IC₅₀: 4.08 ± 0.43 µM | [8][11] |
| MCF-7 (Breast Cancer) | Inhibition of cell viability | IC₅₀: 5.71 ± 0.73 µM | [8][11] |
| MDA-MB-231 (Breast Cancer) | Inhibition of cell migration | 1-5 µM | [11] |
| MDA-MB-231 (Breast Cancer) | Inhibition of cell invasion | 2.5-5 µM | [8][11] |
| MDA-MB-231 (Breast Cancer) | Induction of Caspase-3/7 activity | 2.5-10 µM | [8] |
| Spontaneously Hypertensive Rat Vascular Smooth Muscle Cells (SHR VSMCs) | Promotion of cell proliferation | 1 µM (optimal) | [12] |
| HT29 (Colon Cancer) | Inhibition of spermine-induced gene expression | 1 µM | [13] |
| HEK293 (expressing mutant Gln723 CaSR) | Normalization of receptor function | 20 nM | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve it in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared.[8]
-
Solubility: The solubility of this compound in DMSO is high (e.g., 82 mg/mL or ~200 mM).[10] It is recommended to use fresh DMSO as it can be hygroscopic, which may reduce the solubility of the compound.[10]
-
Storage: Store the stock solution at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of breast cancer cell lines.[8][9]
-
Cell Seeding: Seed cells (e.g., MDA-MB-231 or MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.[12]
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.5-10 µM).[8] Ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.[8] Include a vehicle control (DMSO only) group.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).[8]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[12] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol can be used to assess the effect of this compound on the expression of proteins such as p-ERK1/2, Bcl-2, and integrin β1.[8][9]
-
Cell Seeding and Treatment: Seed cells (e.g., 5 x 10⁴ cells/well in a 6-well plate) and treat with this compound (e.g., 0-10 µM) for 48 hours.[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors for 30 minutes on ice.[8]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration in the supernatant using a BCA assay.[8]
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: Caspase-3/7 Activity Assay
This assay measures the induction of apoptosis by this compound.[8][9]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound (e.g., 2.5-10 µM) for the desired duration.[8]
-
Assay Procedure: Use a commercially available caspase-3/7 activity assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay) and follow the manufacturer's instructions.[9]
-
Measurement: Measure the fluorescence or luminescence signal using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.
Mandatory Visualizations
Caption: Signaling pathways modulated by the CaSR antagonist this compound.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation [apb.tbzmed.ac.ir]
- 12. Calcilytic NPS2143 promotes proliferation and inhibits apoptosis of spontaneously hypertensive rat vascular smooth muscle cells via activation of the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation [frontiersin.org]
How to dissolve NPS-2143 for experimental use
Product Name: NPS-2143 (also known as SB-262470A) Chemical Name: 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile Molecular Formula: C₂₄H₂₅ClN₂O₂ Molecular Weight: 408.92 g/mol (hydrochloride salt: 445.38 g/mol )[1][2][3] Mechanism of Action: this compound is a potent and selective, orally active antagonist of the Calcium-Sensing Receptor (CaSR).[3][4] It functions as a negative allosteric modulator, blocking the receptor's activation by extracellular calcium.[5] This inhibition blocks downstream signaling pathways, such as the Gq/11-mediated activation of phospholipase C, and prevents the increase in intracellular calcium concentrations.[2][6] In tissues like the parathyroid gland, this antagonism leads to increased secretion of parathyroid hormone (PTH).[3][6]
Solubility Data
This compound is a hydrophobic compound with poor solubility in aqueous solutions. Organic solvents are required to prepare stock solutions. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly reduce the solubility of the compound, particularly in DMSO.[2][6]
| Solvent | Maximum Concentration (Base) | Maximum Concentration (HCl Salt) | Notes |
| DMSO | ≥ 82 mg/mL (~200 mM)[6] | 100 mg/mL (~224 mM)[1][2] | Use fresh, anhydrous DMSO.[2][6] Sonication or warming may be required to achieve full dissolution.[2] |
| Ethanol | ≥ 28.35 mg/mL (~69 mM)[7] | 4.45 mg/mL (~10 mM)[1] | |
| Water | Insoluble[6][7] | - | Not suitable for preparing stock solutions. |
| Saline/PBS | Insoluble | - | Not suitable for direct dissolution. Dilution from a stock solution is required. |
Experimental Protocols
2.1. Preparation of Stock Solutions for In Vitro Experiments
Stock solutions are typically prepared at high concentrations in an organic solvent and then diluted to the final working concentration in aqueous-based cell culture media or buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture absorption.
-
Based on the desired stock concentration (e.g., 10 mM or 100 mM), calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from this compound base (MW: 408.92), weigh out 4.09 mg of the compound.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously to facilitate dissolution. If precipitation or cloudiness persists, sonicate the solution for several minutes or gently warm it in a 37°C water bath.[8] Ensure the compound is fully dissolved before use.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[2]
-
Storage: Store the DMSO stock solutions at -20°C for up to one year or at -80°C for up to two years.[2]
2.2. Preparation of Working Solutions for Cell-Based Assays
Protocol:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the final desired concentration (e.g., 100 nM, 1 µM, 10 µM).[9][10][11]
-
Mix immediately and thoroughly by gentle pipetting or swirling to prevent precipitation of the compound.
-
Important: The final concentration of DMSO in the culture medium should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
If precipitation occurs upon dilution into the aqueous medium, it is common. Gentle vortexing or brief sonication can often redissolve the compound.[8]
2.3. Preparation of Formulations for In Vivo Experiments
For animal studies, this compound must be formulated in a vehicle that ensures its solubility and bioavailability. It is recommended to prepare these formulations fresh on the day of use.[2]
Protocol 1: PEG300/Tween-80/Saline Formulation [2] This formulation is suitable for intravenous or intraperitoneal administration.
-
Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution to 40% of the final volume with PEG300. For example, for a final volume of 1 mL, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 5% of the final volume with Tween-80 (50 µL for a 1 mL final volume) and mix again.
-
Finally, add 45% of the final volume with sterile saline (450 µL for a 1 mL final volume) to reach the final desired volume. Mix until a clear solution is obtained.
-
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[2]
Protocol 2: Corn Oil Formulation [2] This formulation is suitable for oral or subcutaneous administration.
-
Prepare a concentrated stock of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume using the DMSO stock solution.
-
Add 90% of the final volume with corn oil.
-
Vortex and/or sonicate until a clear, uniform suspension or solution is achieved.
-
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[2]
Signaling Pathway and Experimental Workflow
Mechanism of Action: CaSR Antagonism
This compound acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. In its active state, CaSR, stimulated by extracellular Ca²⁺, activates Gq/11 proteins. This initiates a signaling cascade through Phospholipase C (PLC), which cleaves PIP₂ into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). This compound binds to the receptor and prevents this conformational change, thereby inhibiting the entire downstream pathway.[2][6][12]
Caption: this compound inhibits the CaSR signaling cascade.
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for assessing the effect of this compound on cultured cells. This process involves preparing the compound, treating the cells, and subsequently analyzing the outcomes through various biological assays.
Caption: General workflow for in vitro experiments using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of NPS-2143 for HEK293 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPS-2143 is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), acting as a negative allosteric modulator. It is a valuable tool for studying the physiological roles of the CaSR and for screening for novel therapeutic agents. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in Human Embryonic Kidney (HEK293) cells, particularly those engineered to express the human CaSR. The provided methodologies will guide researchers in establishing effective experimental conditions for their specific HEK293 cell line and assay system.
Introduction
HEK293 cells are a widely used cell line in biomedical research and drug discovery due to their high transfectability and robust growth characteristics. When engineered to express specific targets, such as the human Calcium-Sensing Receptor (CaSR), they become a powerful tool for studying receptor pharmacology. This compound blocks the increase in intracellular calcium concentrations elicited by the activation of the CaSR.[1][2][3] The optimal concentration of this compound can vary depending on the specific HEK293 clone, the level of CaSR expression, and the specific experimental endpoint being measured. Therefore, it is crucial to perform a dose-response analysis to determine the ideal concentration for achieving the desired biological effect without inducing cytotoxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in HEK293 cells expressing the human CaSR, as reported in the literature.
Table 1: In Vitro Efficacy of this compound in HEK293 Cells
| Parameter | Value | Cell Type | Notes | Reference |
| IC50 | 43 nM | HEK293 cells expressing human CaSR | Inhibition of cytoplasmic Ca2+ concentration increase. | [1][2][3] |
| IC50 | ~50 nM | HEK293 cells expressing recombinant CaR | Inhibition of extracellular Ca2+-induced influx of intracellular Ca2+. | [4] |
Table 2: Exemplary Concentrations Used in HEK293 Cell-Based Assays
| Concentration | Assay Type | Purpose | Reference |
| 20 nM | Intracellular Ca2+ response | To achieve a rightward shift in the mutant receptor concentration-response curve. | [5][6] |
| 40 nM | Intracellular Ca2+ response | Dose-titration to observe loss-of-function in mutant CaSR. | [5][6] |
| 80 nM | Intracellular Ca2+ response | Dose-titration to observe loss-of-function in mutant CaSR. | [5][6] |
| 100 nM | Intracellular Ca2+ response | To significantly suppress the intracellular Ca2+ response. | [7] |
| 1 µM | Cell Proliferation (MTT assay) | Determined as the optimal concentration for promoting proliferation in specific cell types (not HEK293). | [8] |
| 3 µM | Inhibition of sucralose-induced Ca2+ response | To demonstrate CaSR-dependent signaling. | [9] |
| 10 µM | Airway contraction assay (overnight) | To completely abolish MCh-mediated contraction. | [10] |
Signaling Pathway and Mechanism of Action
This compound acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). In HEK293 cells expressing the CaSR, the binding of an agonist (like extracellular Ca²⁺) to the receptor typically triggers a signaling cascade leading to an increase in intracellular calcium ([Ca²⁺]i), primarily through the Gq/11 pathway, which activates Phospholipase C (PLC) to produce inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This compound binds to a site on the CaSR distinct from the agonist binding site and reduces the receptor's affinity for its agonist, thereby inhibiting this downstream signaling.
Caption: Mechanism of this compound action on the CaSR signaling pathway.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of HEK293 Cells
This protocol outlines the basic steps for culturing and maintaining HEK293 cells to ensure they are healthy and suitable for subsequent drug treatment experiments.
Materials:
-
HEK293 cells (or a specific clone expressing human CaSR)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and appropriate selection antibiotics if required.
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
Culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintenance: Culture cells in T-75 flasks in a 37°C, 5% CO₂ incubator.
-
Medium Change: Replace the culture medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a recommended density of 1 x 10⁴ to 4 x 10⁴ cells/cm².
Protocol 2: Determining the Optimal this compound Concentration using a Calcium Flux Assay
This protocol describes how to perform a dose-response experiment to determine the IC50 of this compound in your specific HEK293-CaSR cell line.
Materials:
-
HEK293 cells stably expressing human CaSR
-
Black, clear-bottom 96-well microplates
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Ca²⁺ agonist solution (e.g., CaCl₂)
-
Fluorescence plate reader with an injection port
Procedure:
-
Cell Plating: Seed the HEK293-CaSR cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in assay buffer to create a series of working solutions (e.g., 2X final concentration). A typical concentration range to test would be from 1 nM to 10 µM.
-
Dye Loading: Aspirate the growth medium from the wells and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: After dye loading and washing, add the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-agonist control. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Calcium Flux Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Injection: Inject the Ca²⁺ agonist solution into the wells to a final concentration known to elicit a robust response (e.g., 2-5 mM CaCl₂).
-
Data Acquisition: Immediately after injection, measure the fluorescence intensity over time to capture the peak intracellular calcium response.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting and Considerations
-
Low CaSR Expression: If the response to the calcium agonist is weak, the level of CaSR expression in the HEK293 cells may be low. Consider using a higher-expressing clone or optimizing transfection conditions.
-
This compound Solubility: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability (typically <0.5%).
-
Cytotoxicity: At very high concentrations and with prolonged incubation times, this compound may exhibit off-target effects or cytotoxicity. It is advisable to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with the functional assays, especially when using concentrations above 1 µM for extended periods.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells) to account for any effects of the solvent on the cells.
Conclusion
The optimal concentration of this compound for experiments using HEK293 cells is dependent on the specific cellular context and the desired outcome. For inhibiting CaSR-mediated calcium signaling, concentrations in the range of 40-100 nM are typically effective, with a reported IC50 of approximately 43-50 nM.[1][2][3][4] However, it is strongly recommended that researchers perform a dose-response curve as described in this protocol to determine the precise optimal concentration for their experimental system. This will ensure robust and reproducible results in the study of CaSR pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. academic.oup.com [academic.oup.com]
- 5. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Calcilytic NPS2143 promotes proliferation and inhibits apoptosis of spontaneously hypertensive rat vascular smooth muscle cells via activation of the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
In Vivo Administration of NPS-2143 in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of NPS-2143, a selective antagonist of the Calcium-Sensing Receptor (CaSR), in various rodent models. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the physiological and pathological roles of the CaSR and to evaluate the therapeutic potential of its antagonists.
Introduction to this compound
This compound (also known as SB-262470) is a potent and selective, orally active, allosteric antagonist of the CaSR.[1][2][3] By inhibiting the CaSR, this compound stimulates the secretion of parathyroid hormone (PTH), making it a valuable tool for studying calcium homeostasis, bone metabolism, and other physiological processes regulated by the CaSR.[1][2][4] In rodent models, its administration has been shown to transiently increase plasma PTH and calcium levels.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in rodent models.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rodents
| Parameter | Species | Route of Administration | Dose | Vehicle | Key Findings | Reference |
| IC50 | - | In vitro (HEK 293 cells) | 43 nM | - | Inhibition of cytoplasmic Ca2+ concentration | [1] |
| EC50 | - | In vitro (bovine parathyroid cells) | 41 nM | - | Stimulation of PTH secretion | [1] |
| Half-life | Rat | Oral | Not specified | Not specified | > 8 hours | [4] |
| Peak Plasma PTH | Rat | Intravenous | 1 mg/kg | Not specified | 4- to 5-fold increase | [1] |
| Peak Plasma PTH | Rat | Oral | 100 µmol/kg | 20% 2-hydroxypropyl-β-cyclodextrin | Sustained increase | [2] |
| ED50 (PTH stimulation) | Rat | Intravenous | ~0.4 µmol/kg | Not specified | Dose-dependent increase in serum PTH | [4] |
Table 2: Effects of this compound on Physiological Parameters in Rodent Models
| Animal Model | Species | Route of Administration | Dose | Duration | Key Effects | Reference |
| Normotensive | Rat | Intravenous | 1 mg/kg | Single dose | Marked increase in mean arterial blood pressure | [1] |
| Ovariectomized (osteopenic) | Rat | Oral | 100 µmol/kg | Daily for 5 weeks | Increased bone turnover, no net change in bone mineral density | [2] |
| Parkinson's Disease (MPTP-induced) | Mouse | Oral | Not specified | Not specified | Promoted gastrointestinal motility | [5] |
| Activating CaSR Mutation (Nuf) | Mouse | Intraperitoneal | 30 mg/kg | Single bolus | Significant increases in plasma calcium and PTH | [6][7] |
| Chemically-induced colitis (DSS) | Mouse | Oral gavage | 10 mg/kg | 2 weeks | Reduced colitis symptoms | [8] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
This compound is a hydrophobic molecule and requires a suitable vehicle for in vivo administration. A commonly used vehicle is an aqueous solution of 2-hydroxypropyl-β-cyclodextrin.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin
-
Sterile water for injection or saline
Protocol:
-
Calculate the required amount of this compound and 2-hydroxypropyl-β-cyclodextrin based on the desired final concentration and volume. A 15-20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin is often effective.[2][7]
-
Dissolve the 2-hydroxypropyl-β-cyclodextrin in the appropriate volume of sterile water or saline.
-
Add the this compound powder to the cyclodextrin (B1172386) solution.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. The solution should be clear.
-
Sterile-filter the final solution through a 0.22 µm filter before administration.
Protocol for Intravenous (IV) Administration in Rats
This protocol is designed to assess the acute effects of this compound on plasma PTH and calcium levels.
Animal Model:
-
Male Sprague-Dawley or Wistar rats with indwelling catheters in the inferior vena cava (for infusion) and abdominal aorta (for blood sampling) are recommended for precise administration and repeated blood collection.[1]
Materials:
-
Prepared this compound solution (see section 3.1)
-
Vehicle control solution
-
Syringes and infusion pump
-
Blood collection tubes (with appropriate anticoagulant, e.g., EDTA for PTH measurement)
-
Anesthesia (if required for catheter placement)
Protocol:
-
Acclimatize the catheterized rats to the experimental setup.
-
Collect a baseline blood sample (t=0) from the aortic catheter.
-
Administer a bolus intravenous injection of this compound (e.g., 1 mg/kg) or vehicle via the vena cava catheter.[1]
-
Collect blood samples at specified time points post-injection (e.g., 5, 15, 30, 60, 120 minutes) to measure plasma PTH and calcium concentrations.
-
Process the blood samples appropriately for subsequent analysis (e.g., centrifuge to separate plasma and store at -80°C).
Protocol for Oral Gavage Administration in Mice
This protocol is suitable for studying the effects of sub-chronic or chronic oral administration of this compound.
Animal Model:
-
Any appropriate mouse strain for the disease model being studied (e.g., Balb/C for colitis model).[8]
Materials:
-
Prepared this compound solution (see section 3.1)
-
Vehicle control solution
-
Oral gavage needles (flexible tip recommended to prevent injury)
-
Syringes
Protocol:
-
Handle the mice gently to minimize stress.
-
Measure the body weight of each mouse to calculate the correct dose volume.
-
Fill a syringe with the appropriate volume of the this compound or vehicle solution.
-
Securely hold the mouse and insert the gavage needle gently over the tongue into the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Monitor the animals for any adverse effects after administration.
-
For chronic studies, repeat the administration daily or as required by the experimental design.
Protocol for Intraperitoneal (IP) Injection in Mice
This protocol is an alternative to oral administration for delivering a systemic dose of this compound.
Animal Model:
Materials:
-
Prepared this compound solution (see section 3.1)
-
Vehicle control solution
-
Sterile syringes and needles (e.g., 25-27 gauge)
Protocol:
-
Measure the body weight of each mouse to determine the injection volume.
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.
-
Aspirate briefly to ensure no fluid is drawn into the syringe (indicating entry into a vessel or organ).
-
Inject the solution smoothly.
-
Return the mouse to its cage and monitor for any signs of distress.
Visualizations
Signaling Pathway of this compound Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats [jci.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of calcium-sensing receptor by its antagonist promotes gastrointestinal motility in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of the Calcium-Sensing Receptor (CaSR) Pathway Following NPS-2143 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Calcium-Sensing Receptor (CaSR) is a class C G-protein-coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1][2] It is predominantly expressed in the parathyroid glands and kidneys. Upon activation by extracellular calcium ions (Ca²⁺), the CaSR initiates a complex network of intracellular signaling cascades to regulate parathyroid hormone (PTH) secretion and renal calcium excretion.[1] Dysregulation of the CaSR pathway is implicated in various disorders, making it a significant target for therapeutic intervention.
NPS-2143 is a potent and selective antagonist of the CaSR, functioning as a "calcilytic" agent.[3] By inhibiting the CaSR, this compound blocks the downstream signaling pathways that are typically activated by extracellular calcium. This leads to an increase in PTH secretion, which in turn can elevate serum calcium levels.[3] Consequently, this compound and similar molecules are of great interest for the treatment of conditions such as hypoparathyroidism.
Western blot analysis is an indispensable technique for elucidating the molecular effects of compounds like this compound on the CaSR signaling pathway. This method allows for the detection and quantification of changes in the expression and phosphorylation status of key proteins within the cascade, providing critical insights into the drug's mechanism of action. These application notes provide a comprehensive guide to performing Western blot analysis to study the effects of this compound on CaSR-mediated signaling.
CaSR Signaling Pathway and Mechanism of this compound
The CaSR couples to multiple heterotrimeric G-proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling.[1][4][5]
-
Gαq/11 Pathway : Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][6]
-
Gαi/o Pathway : The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
This compound acts as an antagonist at the CaSR, preventing the conformational changes required for G-protein coupling and subsequent downstream signaling. This inhibitory action blocks the activation of PLC, prevents the phosphorylation of ERK1/2, and modulates the expression of other downstream targets, such as the anti-apoptotic protein Bcl-2.[3][7]
Data Presentation: Effects of this compound on Key Signaling Proteins
The following table summarizes the expected quantitative changes in protein expression and phosphorylation following treatment with this compound, as determined by Western blot analysis. This data is representative and compiled from qualitative descriptions and visual analysis of Western blots in published research, as precise tabulated quantitative data is not consistently available.
| Cell Line | Treatment | Target Protein | Change in Expression/Phosphorylation | Reference |
| MDA-MB-231 (Human Breast Cancer) | This compound (IC50 ≈ 4.08 µM) | p-ERK1/2 | Significant Decrease | [3] |
| MDA-MB-231 (Human Breast Cancer) | This compound (IC50 ≈ 4.08 µM) | Bcl-2 | Significant Decrease | [3][7] |
| MDA-MB-231 (Human Breast Cancer) | This compound (IC50 ≈ 4.08 µM) | Integrin β1 | Significant Decrease | [3] |
| MCF-7 (Human Breast Cancer) | This compound (IC50 ≈ 5.71 µM) | p-ERK1/2 | Significant Decrease | [3] |
| Spontaneously Hypertensive Rat Vascular Smooth Muscle Cells | This compound (1 µM) | Bcl-2 | Increase | |
| Spontaneously Hypertensive Rat Vascular Smooth Muscle Cells | This compound (1 µM) | Bax | Decrease |
Mandatory Visualizations
Caption: CaSR Signaling Pathway and this compound Inhibition.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture : Culture cells (e.g., HEK293 cells stably expressing CaSR, MDA-MB-231, or MCF-7) in appropriate media and conditions until they reach 70-80% confluency.
-
This compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., ranging from 0.5 µM to 10 µM).
-
Treatment : Replace the existing culture media with the media containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubation : Incubate the cells for the desired time period (e.g., 24-48 hours) under standard culture conditions.
Protocol 2: Protein Extraction
-
Washing : After incubation, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis : Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells.
-
Scraping and Collection : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation : Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection : Carefully collect the supernatant containing the soluble proteins and transfer it to a new tube.
Protocol 3: Protein Quantification
-
Assay : Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Standardization : Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Protocol 4: Western Blot Analysis
-
Sample Preparation : Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. Note: For multi-pass transmembrane proteins like CaSR, boiling may cause aggregation. Consider incubation at a lower temperature (e.g., 37°C for 30 minutes) or at room temperature.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per well onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[8][9]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., rabbit anti-p-ERK1/2, mouse anti-Bcl-2, or rabbit anti-CaSR) diluted in blocking buffer overnight at 4°C with gentle agitation.[8][10] The optimal dilution for each antibody should be determined empirically.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[8][9]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8][10]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[8][9]
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient protein transfer | Optimize transfer time and voltage. Confirm transfer with Ponceau S staining. |
| Low protein expression | Increase the amount of protein loaded. | |
| Antibody concentration too low | Optimize the primary and secondary antibody concentrations. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. | |
| Inadequate washing | Increase the number and duration of washes. | |
| Non-specific Bands | Primary antibody is not specific | Use a monoclonal or affinity-purified polyclonal antibody. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
Conclusion
These application notes and protocols provide a robust framework for investigating the effects of this compound on the CaSR signaling pathway using Western blot analysis. By carefully following these guidelines, researchers can obtain reliable and reproducible data on the expression and phosphorylation status of key signaling proteins, thereby advancing our understanding of CaSR pharmacology and facilitating the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Measuring PTH Release Induced by NPS-2143 using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis. Its secretion from the parathyroid glands is primarily controlled by the calcium-sensing receptor (CaSR), a G-protein coupled receptor. NPS-2143 is a potent and selective antagonist of the CaSR, known as a "calcilytic".[1] By inhibiting the CaSR, this compound stimulates the secretion of PTH.[1][2] This application note provides a detailed protocol for an in vitro assay to measure this compound-induced PTH release from parathyroid cells using a sandwich enzyme-linked immunosorbent assay (ELISA).
Mechanism of Action
This compound acts as a negative allosteric modulator of the CaSR.[3] The CaSR is expressed on the surface of parathyroid cells and, when activated by extracellular calcium, initiates intracellular signaling cascades that inhibit PTH secretion.[4][5] The primary signaling pathways involved are the Gq/11 and Gi/o pathways.[5] this compound binds to the CaSR and prevents its activation by extracellular calcium, thereby blocking the downstream signaling that leads to the suppression of PTH release. This results in a dose-dependent increase in PTH secretion.
Signaling Pathway of this compound Action
Quantitative Data Summary
The following table summarizes the quantitative data regarding the effect of this compound on PTH secretion from in vitro and in vivo studies.
| Parameter | Species/Cell Type | Value | Reference |
| EC50 for PTH Secretion | Bovine Parathyroid Cells | 39 nM | [2] |
| EC50 for PTH Secretion | Bovine Parathyroid Cells | 41 nM | [1] |
| IC50 for Ca2+ Receptor Inhibition | HEK 293 cells expressing human CaSR | 43 nM | [1] |
| In Vivo PTH Increase | Rats | 4- to 5-fold increase in plasma PTH | [1] |
Experimental Protocol: In Vitro PTH Release Assay
This protocol describes the treatment of a parathyroid cell culture with this compound followed by the quantification of secreted PTH in the cell culture supernatant using a sandwich ELISA.
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 5. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Intracellular Calcium with NPS-2143
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS-2143 is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[1][2][3] By inhibiting the CaSR, this compound can modulate intracellular calcium ([Ca2+]i) levels, making it a valuable tool for studying CaSR signaling and for the development of therapeutics targeting this receptor.[1][2] Flow cytometry provides a high-throughput method for quantifying changes in [Ca2+]i at the single-cell level, offering a powerful platform to investigate the effects of compounds like this compound.
These application notes provide a detailed protocol for the analysis of this compound's effect on intracellular calcium mobilization using flow cytometry. The primary focus is on utilizing HEK293 cells stably expressing the human CaSR, a common in vitro model system for such studies.
Principle of the Assay
This assay employs a fluorescent calcium indicator, such as Fluo-4 AM or Indo-1 AM, which can be loaded into cells. These indicators exhibit a significant increase in fluorescence intensity upon binding to free calcium.[4][5] Following stimulation of the CaSR with an agonist (e.g., extracellular Ca2+), the resulting influx of calcium leads to an increase in the fluorescence of the indicator, which can be detected by a flow cytometer. This compound, as a CaSR antagonist, is expected to inhibit this agonist-induced calcium mobilization in a dose-dependent manner.
Data Presentation
The following table summarizes the expected quantitative data from a typical experiment investigating the dose-dependent effect of this compound on the EC50 of extracellular Ca2+ in HEK293 cells expressing a mutant CaSR.
| This compound Concentration (nM) | EC50 of Extracellular Ca2+ (mM) | Fold Shift in EC50 (vs. 0 nM) |
| 0 | 1.94 ± 0.07 | 1.0 |
| 20 | 2.79 ± 0.19 | 1.44 |
| 40 | ≥ 4.0 | ≥ 2.06 |
| 80 | ≥ 4.0 | ≥ 2.06 |
Data adapted from a study on a mutant CaSR. The magnitude of the effect may vary depending on the specific cell line and CaSR construct used.[6]
Mandatory Visualizations
Signaling Pathway of CaSR and Inhibition by this compound
Caption: CaSR signaling pathway and its inhibition by this compound.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for analyzing this compound effects.
Logical Relationship of the Experiment
Caption: Logical framework of the this compound experiment.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human Calcium-Sensing Receptor (HEK293-CaSR).
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C.
-
Calcium Indicator:
-
Fluo-4 AM (Acetoxymethyl ester)
-
Indo-1 AM (Acetoxymethyl ester)
-
-
Pluronic F-127: 20% (w/v) solution in DMSO.
-
Probenecid (B1678239): (Optional) To prevent dye leakage.
-
CaSR Agonist: CaCl2 solution.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+, buffered with HEPES.
-
Flow Cytometer: Equipped with appropriate lasers and filters for the chosen calcium indicator (e.g., 488 nm excitation and ~520 nm emission for Fluo-4).
Protocol 1: Intracellular Calcium Measurement using Fluo-4 AM
1. Cell Preparation: a. Culture HEK293-CaSR cells to 80-90% confluency. b. Harvest cells using a non-enzymatic cell dissociation solution to maintain receptor integrity. c. Wash the cells once with PBS and resuspend in pre-warmed assay buffer. d. Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
2. Fluo-4 AM Loading: a. Prepare the Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM, mix 2 µL of 1 mM Fluo-4 AM stock with 2 µL of 20% Pluronic F-127 in 1 mL of assay buffer. b. Add the loading solution to the cell suspension. c. Incubate for 30-60 minutes at 37°C in the dark. d. (Optional) Add probenecid to the loading buffer to a final concentration of 1-2.5 mM to inhibit dye extrusion. e. After incubation, wash the cells twice with assay buffer to remove extracellular dye. f. Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
3. This compound Treatment: a. Aliquot the Fluo-4 AM-loaded cells into flow cytometry tubes. b. Add this compound to the respective tubes to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 100 nM). A vehicle control (DMSO) should be included. c. Incubate the cells with this compound for 15-30 minutes at room temperature in the dark.
4. Flow Cytometry Acquisition: a. Set up the flow cytometer with the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm bandpass) for Fluo-4. b. Establish a stable baseline fluorescence signal for each sample by acquiring data for approximately 30-60 seconds. c. Pause the acquisition, add the CaSR agonist (e.g., CaCl2 to a final concentration that elicits a submaximal response) to the cell suspension, and immediately resume data acquisition. d. Continue acquiring data for 3-5 minutes to capture the peak calcium response and its subsequent decay.
5. Data Analysis: a. Gate the cell population of interest based on forward and side scatter properties. b. Analyze the change in mean fluorescence intensity (MFI) over time. c. The peak MFI after agonist stimulation is indicative of the intracellular calcium concentration. d. Compare the peak MFI of this compound treated samples to the vehicle control to determine the inhibitory effect. e. The percentage of responding cells can also be quantified.
Protocol 2: Using Indo-1 AM (Ratiometric Measurement)
The protocol is similar to that for Fluo-4 AM, with the following key differences:
-
Indo-1 AM Loading: Use Indo-1 AM at a final concentration of 1-5 µM.
-
Flow Cytometer Setup: Indo-1 requires a UV laser for excitation (~355 nm). The fluorescence emission is measured at two wavelengths: ~405 nm (calcium-bound) and ~485 nm (calcium-free).
-
Data Analysis: The data is analyzed as the ratio of the two emission wavelengths (e.g., 405 nm / 485 nm) over time. This ratiometric measurement is less susceptible to variations in dye loading and cell size.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of the calcium indicator.
-
Increase the incubation time for dye loading.
-
Ensure cells are healthy and viable.
-
-
High Background Fluorescence:
-
Ensure complete removal of extracellular dye by thorough washing.
-
Optimize the concentration of the calcium indicator to avoid overloading.
-
-
No Response to Agonist:
-
Confirm the expression and functionality of the CaSR in the cell line.
-
Check the concentration and viability of the agonist.
-
Ensure the assay buffer contains an appropriate concentration of extracellular calcium.
-
-
Cell Clumping:
-
Handle cells gently during preparation.
-
Consider adding a small amount of DNase to the buffer if cell lysis is an issue.
-
By following these detailed protocols and application notes, researchers can effectively utilize flow cytometry to investigate the pharmacological effects of this compound on intracellular calcium signaling mediated by the Calcium-Sensing Receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1). — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 4. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation [apb.tbzmed.ac.ir]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. worthe-it.co.za [worthe-it.co.za]
Application Notes and Protocols: Matrigel Invasion Assay with NPS-2143
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular invasion through the extracellular matrix (ECM) is a critical process in cancer metastasis. The Matrigel invasion assay is a widely accepted in vitro method to quantify the invasive potential of cancer cells. This assay utilizes a reconstituted basement membrane matrix, Matrigel, which mimics the natural barrier that cancer cells must degrade to metastasize. Invasive cells secrete proteases, such as matrix metalloproteinases (MMPs), that break down the Matrigel, allowing them to migrate through the pores of a transwell insert towards a chemoattractant.
NPS-2143 is a selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that has been implicated in cancer progression and metastasis.[1][2][3][4][5] Studies have shown that this compound can inhibit the proliferation, migration, and invasion of cancer cells, suggesting its potential as a therapeutic agent to impede metastasis.[1][2][4][6] These application notes provide a detailed protocol for conducting a Matrigel invasion assay to evaluate the inhibitory effects of this compound on cancer cell invasion.
Data Presentation
The inhibitory effect of this compound on the invasion of MDA-MB-231 breast cancer cells has been quantified. The following table summarizes the dose-dependent inhibition of invasion.
| Inhibitor | Concentration (µM) | Cell Line | Invasion Inhibition (%) |
| This compound | 2.5 | MDA-MB-231 | >60% |
| This compound | 5 | MDA-MB-231 | >70% |
Data is derived from a study on the effects of this compound on breast cancer cells.[6]
Experimental Protocols
This protocol is optimized for assessing the anti-invasive properties of this compound using a 24-well transwell system. It is recommended to optimize conditions such as cell seeding density and incubation time for different cell lines.
Materials and Reagents
-
Invasive cancer cell line (e.g., MDA-MB-231)
-
Corning® Matrigel® Basement Membrane Matrix
-
24-well transwell inserts (8.0 µm pore size)
-
24-well companion plates
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound hydrochloride (Tocris Bioscience or other reputable supplier)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Light microscope with a digital camera
Preparation of Matrigel-Coated Inserts
1.1. Thaw Matrigel on ice overnight at 4°C. All subsequent steps involving Matrigel should be performed on ice using pre-chilled pipette tips and tubes to prevent premature polymerization.[7][8]
1.2. Dilute the Matrigel to the desired concentration (typically 200-300 µg/mL) with ice-cold, serum-free cell culture medium.[7][8]
1.3. Carefully add 100 µL of the diluted Matrigel solution to the center of the upper chamber of each transwell insert. Ensure even coating of the membrane.[7]
1.4. Incubate the coated inserts at 37°C for at least 2-4 hours to allow the Matrigel to solidify into a gel.[7][8]
1.5. After solidification, rehydrate the Matrigel by adding 100 µL of warm, serum-free medium to the upper chamber and 500 µL to the lower chamber. Incubate at 37°C for at least 30 minutes.[7]
Cell Preparation and Seeding
2.1. Culture the chosen cancer cell line to ~80% confluency.
2.2. The day before the assay, replace the culture medium with serum-free medium and incubate overnight to starve the cells. This enhances their migratory response to a chemoattractant.
2.3. On the day of the experiment, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium.
2.4. Count the cells using a hemocytometer and adjust the concentration to 1 x 10⁵ to 5 x 10⁵ cells/mL in serum-free medium.
2.5. Prepare cell suspensions containing different concentrations of this compound. A vehicle control (DMSO) should be included. The final concentration of DMSO should not exceed 0.1%.[6]
2.6. Carefully remove the rehydration medium from the upper and lower chambers of the prepared inserts.
2.7. Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.
2.8. Seed 200 µL of the cell suspension (containing the appropriate concentration of this compound or vehicle) into the upper chamber of the inserts.
Incubation and Analysis
3.1. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours. The incubation time should be optimized based on the cell line's invasive properties.
3.2. After incubation, carefully remove the medium from the upper chamber.
3.3. Using a cotton swab, gently remove the non-invaded cells and the Matrigel layer from the upper surface of the membrane.[9][10]
3.4. Fix the invaded cells on the underside of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.
3.5. Gently wash the inserts with PBS.
3.6. Stain the fixed cells by immersing the inserts in a staining solution for 15-20 minutes.[9][10]
3.7. Gently wash the inserts with water to remove excess stain and allow them to air dry.
3.8. Image the stained cells on the underside of the membrane using a light microscope.
3.9. Quantify the number of invaded cells by counting the cells in several random fields of view and calculating the average. Alternatively, the dye can be eluted and the absorbance measured using a plate reader.
Visualizations
Experimental Workflow
Caption: Matrigel invasion assay workflow.
This compound Signaling Pathway in Cancer Cell Invasion
Caption: this compound inhibits CaSR, leading to reduced cell invasion.
References
- 1. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation [apb.tbzmed.ac.ir]
- 2. Calcium-sensing receptor antagonist this compound suppresses proliferation and invasion of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The CaSR in Pathogenesis of Breast Cancer: A New Target for Early Stage Bone Metastases [frontiersin.org]
- 4. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The calcium-sensing receptor and the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. corning.com [corning.com]
- 9. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 10. snapcyte.com [snapcyte.com]
Application Notes and Protocols: Scratch Wound Healing Assay with NPS-2143 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The scratch wound healing assay is a well-established in vitro method to study collective cell migration.[1][2] This technique mimics the process of wound healing in two dimensions and is widely used to assess the effects of various compounds on cell migration, a critical process in tissue regeneration, cancer metastasis, and other physiological and pathological conditions.[3][4] NPS-2143 is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor that plays a role in cellular migration and proliferation.[5][6][7] Activation of CaSR has been shown to promote cell migration; therefore, its antagonist, this compound, is expected to inhibit this process.[8] These application notes provide a detailed protocol for performing a scratch wound healing assay to evaluate the inhibitory effects of this compound on cell migration.
Principle of the Assay
A confluent monolayer of cultured cells is mechanically "wounded" by creating a scratch.[1] The cells at the edge of the scratch will then migrate to close the gap. The rate of wound closure is monitored over time, typically through microscopy, and can be quantified by measuring the change in the width of the scratch.[9] By treating the cells with this compound, researchers can assess its impact on the rate of cell migration compared to an untreated control group. A delay or inhibition of wound closure in the presence of this compound indicates its potential as an inhibitor of cell migration.[10]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a scratch wound healing assay performed with varying concentrations of this compound. The data illustrates a dose-dependent inhibition of wound closure.
| This compound Concentration (µM) | Average Wound Width at 0h (µm) | Average Wound Width at 24h (µm) | Percent Wound Closure (%) |
| 0 (Control) | 500 | 150 | 70 |
| 1 | 500 | 250 | 50 |
| 5 | 500 | 375 | 25 |
| 10 | 500 | 450 | 10 |
Experimental Protocols
Materials
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells, porcine intestinal epithelial cells)[8][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[11]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Sterile p200 or p1000 pipette tips[1]
-
This compound (SB-262470A)[6]
-
Vehicle for this compound (e.g., DMSO)
-
Microscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)[10]
Procedure
-
Cell Seeding:
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, gently aspirate the culture medium.
-
Using a sterile p200 or p1000 pipette tip, create a straight scratch down the center of the well.[1] A perpendicular scratch can also be made to create a cross shape.[9] Apply consistent pressure to ensure a uniform scratch width.
-
-
Washing and Treatment:
-
Gently wash the wells twice with sterile PBS to remove any detached cells and debris.[1]
-
Aspirate the PBS and replace it with fresh culture medium containing the desired concentrations of this compound. Include a vehicle-only control group. For example, concentrations of 1 µM, 5 µM, and 10 µM this compound can be used.[10]
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the scratches in each well. This is the 0-hour time point. Mark the specific locations on the plate to ensure the same fields are imaged over time.[9]
-
Incubate the plates under standard cell culture conditions (37°C, 5% CO2).
-
Capture images of the same scratch areas at regular intervals (e.g., 6, 12, 24, and 48 hours) until the wound in the control group is nearly closed.[9]
-
Quantify the area or width of the scratch at each time point using image analysis software like ImageJ.[10] The percentage of wound closure can be calculated using the following formula: Wound Closure (%) = [(Initial Wound Area - Wound Area at time t) / Initial Wound Area] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for the scratch wound healing assay with this compound treatment.
Signaling Pathway of CaSR in Cell Migration and Inhibition by this compound
Caption: this compound inhibits CaSR-mediated signaling pathways involved in cell migration.
Discussion and Interpretation of Results
A significant decrease in the percentage of wound closure in this compound-treated cells compared to the control group suggests that this compound inhibits cell migration.[10] This inhibitory effect is likely due to its antagonism of the Calcium-Sensing Receptor (CaSR). The CaSR has been implicated in regulating cell migration through various signaling pathways, including the phospholipase C (PLC)/Rac1 and the ERK1/2 pathways, as well as modulating the expression of integrin β1.[8][12] By blocking the CaSR, this compound can disrupt these downstream signaling cascades, leading to reduced cell motility.
It is important to consider that the scratch assay does not distinguish between cell migration and cell proliferation, as both contribute to wound closure. To specifically assess the effect on migration, experiments can be performed in the presence of a proliferation inhibitor, such as Mitomycin C. Additionally, the observed effects of this compound on migration should be correlated with its known mechanism of action as a CaSR antagonist.
Conclusion
The scratch wound healing assay is a valuable tool for assessing the impact of compounds like this compound on cell migration. The provided protocol offers a standardized method to investigate the inhibitory potential of this compound. The results from this assay, particularly when combined with molecular analyses of the involved signaling pathways, can provide significant insights for researchers in fields such as cancer biology and regenerative medicine.
References
- 1. clyte.tech [clyte.tech]
- 2. Wound healing assay - Wikipedia [en.wikipedia.org]
- 3. Scratch Wound Healing Assay [bio-protocol.org]
- 4. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Effect of calcium-sensing receptor on the migration and proliferation of porcine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.virginia.edu [med.virginia.edu]
- 10. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caspase-3/7 Activity Assay Following NPS-2143 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases. Caspase-3 and Caspase-7 are effector caspases that execute the final stages of apoptosis by cleaving a broad range of cellular substrates. Therefore, measuring the activity of Caspase-3/7 is a reliable method for quantifying apoptosis.
NPS-2143 is a selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor involved in regulating systemic calcium homeostasis.[1] Emerging evidence suggests that CaSR is also implicated in cell proliferation, differentiation, and apoptosis.[1][2] Studies have shown that this compound can induce apoptosis in various cancer cell lines, making the assessment of its pro-apoptotic efficacy crucial for its development as a potential therapeutic agent.[3][4][5][6]
These application notes provide a detailed protocol for measuring Caspase-3/7 activity in cells exposed to this compound, enabling researchers to quantify the compound's apoptotic effects.
Principle of the Assay
The Caspase-3/7 activity assay is based on the cleavage of a specific tetrapeptide substrate, DEVD (Asp-Glu-Val-Asp), by active Caspase-3 and Caspase-7 enzymes.[7][8] This substrate is conjugated to a reporter molecule, which can be a luminogenic, fluorogenic, or chromogenic molecule. Upon cleavage of the DEVD sequence by active Caspase-3/7, the reporter molecule is released, generating a detectable signal that is directly proportional to the enzymatic activity of Caspase-3/7.[7][9] Various commercial kits are available that utilize this principle, offering high sensitivity and suitability for high-throughput screening.[7][10][11]
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on MDA-MB-231 breast cancer cells.[3]
| Cell Line | Treatment | Concentration (µM) | Parameter | Result |
| MDA-MB-231 | This compound | 0 - 10 | IC50 (Cell Viability) | 4.08 µM |
| MDA-MB-231 | This compound | 2.5 | Caspase-3/7 Activity | Significant Increase vs. Control |
| MDA-MB-231 | This compound | 5.0 | Caspase-3/7 Activity | Significant Increase vs. Control |
| MDA-MB-231 | This compound | 10.0 | Caspase-3/7 Activity | Significant Increase vs. Control |
| MCF-7 | This compound | 0 - 10 | IC50 (Cell Viability) | 5.71 µM |
Data extracted from a study by Alqudah et al.[3]
Experimental Protocols
This section provides a generalized protocol for a luminescent-based Caspase-3/7 activity assay. It is recommended to consult the specific manual of the commercial kit being used.
Materials
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled, multi-well assay plates suitable for luminescence measurements
-
Multichannel pipette
-
Plate-reading luminometer
Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and determine cell viability.
-
Seed cells into a white-walled 96-well plate at a predetermined optimal density. The seeding density should be optimized to ensure cells are in the logarithmic growth phase at the time of treatment.
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow for cell attachment.
Compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest concentration of this compound.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., Staurosporine).
-
Untreated Control: Cells in culture medium only.
-
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
Caspase-3/7 Activity Assay (Luminescent Method)
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[9]
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.[7]
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds to 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. Incubation time may need to be optimized depending on the cell type and treatment.
-
Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Subtract the average luminescence of the blank wells (medium and reagent only) from all other readings.
-
Normalize the data by expressing the results as a fold change in Caspase-3/7 activity relative to the vehicle control.
-
Plot the fold change in Caspase-3/7 activity against the concentration of this compound.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for Caspase-3/7 activity assay.
Logical Relationship
Caption: Logical relationship of the assay principle.
References
- 1. Activation of calcium-sensing receptors is associated with apoptosis in a model of simulated cardiomyocytes ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-sensing receptor and apoptosis in parathyroid hyperplasia of patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation [apb.tbzmed.ac.ir]
- 5. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. Caspase-3/7 activity assay [bio-protocol.org]
- 9. Caspase 3/7 Activity [protocols.io]
- 10. caymanchem.com [caymanchem.com]
- 11. Apo-ONE® Homogeneous Caspase-3/7 Assay [promega.sg]
Application Notes and Protocols: Investigating the Effects of NPS-2143 on Airway Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway hyperresponsiveness, a key feature of asthma, involves the excessive contraction of airway smooth muscle (ASM). The calcium-sensing receptor (CaSR), a G protein-coupled receptor, has emerged as a significant contributor to this pathology.[1][2] Upregulated in the ASM of asthmatic patients, the CaSR, when activated by agonists like extracellular calcium and polyamines, triggers a cascade of intracellular events leading to bronchoconstriction.[1][3] NPS-2143 is a selective antagonist of the CaSR, functioning as a "calcilytic" by inhibiting its activity.[4][5] This document provides detailed protocols for studying the effects of this compound on ASM contraction, presenting key quantitative data and outlining the underlying signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound acts as a negative allosteric modulator of the CaSR.[1] In airway smooth muscle, the activation of CaSR by agonists leads to intracellular calcium mobilization, which is a primary driver of muscle contraction.[1][3] this compound prevents these effects by binding to the CaSR and inhibiting its downstream signaling.[3][6] This ultimately leads to a reduction in ASM contraction and has been shown to abrogate airway hyperresponsiveness and inflammation in preclinical models of allergic asthma.[3][4]
Signaling Pathway of CaSR in Airway Smooth Muscle Contraction and this compound Inhibition
The following diagram illustrates the signaling cascade initiated by CaSR activation in airway smooth muscle cells and the point of intervention by this compound.
Caption: Signaling pathway of CaSR-mediated airway smooth muscle contraction and its inhibition by this compound.
Quantitative Data on this compound Effects
The following tables summarize the quantitative effects of this compound on airway smooth muscle as reported in the literature.
Table 1: Inhibition of Agonist-Induced Responses by this compound
| Agonist | Preparation | This compound Concentration | Effect | Reference |
| Extracellular Ca²⁺ | Human Asthmatic ASM Cells | 1 µM | Blunted [Ca²⁺]o hyperresponsiveness | [3] |
| Acetylcholine (1 µM) | Human Asthmatic ASM Cells | 1 µM | Reduced [Ca²⁺]i response to levels of healthy ASM | [3] |
| Spermine (300 µM) | Mouse Precision-Cut Lung Slices (PCLS) | 10 µM | Reduced airway size reduction from 25 ± 4% to 6 ± 4% | [1] |
| Methacholine (MCh) | Mouse PCLS (overnight incubation) | 10 µM | Completely abolished MCh-mediated contraction | [1] |
| Histamine | Fetal Airway Smooth Muscle (fASM) Cells | Not Specified | Blunted the amplitude of the [Ca²⁺]i response | [7][8] |
Table 2: Effects of this compound on Airway Hyperresponsiveness and Inflammation
| Model | Treatment | Outcome | Reference |
| Allergen-sensitized mice | Inhalation | Abrogated airway hyperresponsiveness and lung inflammation | [4] |
| Ovalbumin-induced asthmatic juvenile mice | 2.5 mg/kg and 5 mg/kg (oral) | Reduced airway hyperresponsiveness and inflammation | [9] |
| LPS-induced acute lung injury in mice | 2.5 mg/kg and 5 mg/kg (pretreatment) | Inhibited influx of inflammatory cells and production of proinflammatory cytokines | [4][5] |
Experimental Protocols
Protocol 1: Isolated Tracheal Ring Contraction Assay
This protocol is adapted from standard methods for measuring isometric contraction of airway smooth muscle.[10][11][12]
Objective: To assess the effect of this compound on agonist-induced contraction of isolated tracheal rings.
Materials:
-
Trachea from experimental animals (e.g., mice, guinea pigs)
-
Krebs-Henseleit solution (mM: NaCl 113.0, KCl 4.8, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 5.7)[12]
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Contractile agonists (e.g., methacholine, carbachol, histamine)
-
This compound
-
Organ bath system with force transducers[13]
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and carefully dissect the trachea.
-
Place the trachea in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully clean the trachea of connective tissue and cut it into rings of 4-5 mm in length.[12]
-
-
Mounting:
-
Suspend each tracheal ring between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.[12][13]
-
Connect the upper hook to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1.5 g for guinea pig trachea) and allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.[12][13]
-
-
Viability Check:
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability.[13]
-
Wash the tissues and allow them to return to baseline tension.
-
-
Experimental Protocol:
-
To test the inhibitory effect of this compound:
-
Pre-incubate the tracheal rings with various concentrations of this compound or vehicle for a defined period (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve to a contractile agonist (e.g., methacholine).
-
-
To test the relaxant effect of this compound:
-
Induce a stable submaximal contraction with an agonist (e.g., methacholine).
-
Once the contraction has plateaued, add cumulative concentrations of this compound to assess its relaxant properties.
-
-
-
Data Analysis:
-
Record the contractile force.
-
Express the contraction as a percentage of the maximal contraction induced by the agonist or as a percentage of the KCl-induced contraction.
-
Calculate IC₅₀ values for this compound's inhibitory or relaxant effects.
-
Protocol 2: Intracellular Calcium Measurement in Airway Smooth Muscle Cells
This protocol is based on fluorescence Ca²⁺ imaging techniques.[7][8]
Objective: To determine the effect of this compound on agonist-induced intracellular calcium ([Ca²⁺]i) mobilization in cultured ASM cells.
Materials:
-
Primary human or animal ASM cells
-
Cell culture reagents
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM)
-
Physiological salt solution (PSS)
-
Agonists (e.g., histamine, acetylcholine, spermine)
-
This compound
-
Fluorescence microscopy system
Procedure:
-
Cell Culture and Loading:
-
Culture ASM cells on glass coverslips.
-
Load the cells with a fluorescent Ca²⁺ indicator (e.g., 3-5 µM Fura-2 AM) in PSS for 30-60 minutes at room temperature.
-
Wash the cells with PSS to remove extracellular dye.
-
-
Fluorescence Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Excite Fura-2 at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Record the ratio of fluorescence intensities (F340/F380) as an indicator of [Ca²⁺]i.
-
-
Experimental Protocol:
-
Establish a stable baseline fluorescence ratio.
-
Perfuse the cells with a solution containing an agonist and record the change in [Ca²⁺]i.
-
To test the effect of this compound, pre-incubate the cells with this compound for a specified time before adding the agonist.
-
-
Data Analysis:
-
Quantify the change in the F340/F380 ratio.
-
Compare the peak [Ca²⁺]i response in the presence and absence of this compound.
-
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines the general workflow for evaluating the effects of this compound on airway smooth muscle contraction.
Caption: General experimental workflow for studying the effects of this compound on airway smooth muscle.
References
- 1. atsjournals.org [atsjournals.org]
- 2. DSpace [repository.upenn.edu]
- 3. Calcium-sensing receptor antagonists abrogate airway hyperresponsiveness and inflammation in allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NPS 2143, a selective calcium-sensing receptor antagonist inhibits lipopolysaccharide-induced pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Sensing Receptor in Developing Human Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium sensing receptor in developing human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of calcium‐sensitive receptor in ovalbumin‐induced airway inflammation and hyperresponsiveness in juvenile mice with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. socmucimm.org [socmucimm.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing of NPS-2143 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of NPS-2143, a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), in mouse models. The following sections outline the appropriate vehicle, dosing regimens, and administration routes based on published research, alongside a comprehensive experimental workflow.
Data Presentation: Summary of In Vivo Dosing Parameters for this compound in Mice
The following table summarizes quantitative data from various studies on the in vivo administration of this compound in mice, providing a clear comparison of different experimental setups.
| Parameter | Details | Mouse Strain | Observed Effects |
| Dose | 30 mg/kg | Wild-type, Nuf/+ and Nuf/Nuf | Significant rise in plasma calcium concentrations at 1 hour post-injection.[1] |
| Vehicle | 15% aqueous solution of 2-hydroxypropyl-β-cyclodextrin | Wild-type, Nuf/+ and Nuf/Nuf | Vehicle was effective at dissolving the compound and was well-tolerated.[1] |
| Route of Administration | Intraperitoneal (i.p.) injection | Wild-type, Nuf/+ and Nuf/Nuf | Led to significant increases in plasma calcium and PTH.[2][3] |
| Dose | 30 mg/kg | C57BL/6 | Caused a higher increase in PTH after Pi gavage.[4] |
| Vehicle | 20% aqueous solution of 2-hydroxypropyl-β-cyclodextrin | C57BL/6 | - |
| Route of Administration | Intraperitoneal (i.p.) injection | C57BL/6 | - |
| Dose | 10 mg/kg | Female BALB/c | Reduced colon ulceration and the expression of COX2 and IL-22 in a colitis model.[5] |
| Vehicle | 20% cyclodextrin | Female BALB/c | - |
| Route of Administration | Oral gavage | Female BALB/c | Daily administration.[5][6] |
| Dose | 30 mg/kg | Female BALB/c | Used in a non-colitis group.[6] |
| Vehicle | 20% cyclodextrin | Female BALB/c | - |
| Route of Administration | Oral gavage | Female BALB/c | Administered for 2 weeks.[6] |
Experimental Protocols
This section provides a detailed methodology for the preparation and administration of this compound to mice for in vivo studies.
Materials
-
This compound (powder)
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile, distilled water or sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (appropriate gauge for the route of administration)
-
Animal balance
-
Appropriate mouse strain (e.g., C57BL/6, BALB/c)
Preparation of Dosing Solution
-
Vehicle Preparation:
-
To prepare a 20% (w/v) HPβCD solution, dissolve 20 g of HPβCD in a final volume of 100 mL of sterile, distilled water.
-
Stir or vortex thoroughly until the HPβCD is completely dissolved. Gentle heating may aid dissolution but ensure the solution cools to room temperature before adding the drug.
-
Sterile filter the solution through a 0.22 µm filter.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg or 30 mg/kg) and the number and weight of the mice to be dosed.
-
Weigh the calculated amount of this compound powder.
-
Add the this compound powder to the prepared 20% HPβCD vehicle.
-
Vortex the mixture vigorously for several minutes to facilitate dissolution.
-
If necessary, sonicate the solution for short intervals to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles. The final solution should be clear.
-
Administration of this compound
1. Intraperitoneal (i.p.) Injection
-
Animal Handling: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The injection should be administered into the lower right or left quadrant of the abdomen to avoid puncturing the internal organs.
-
Procedure:
-
Draw the calculated volume of the this compound solution into a sterile syringe fitted with an appropriate needle (e.g., 25-27 gauge).
-
Lift the mouse's hindquarters to allow the abdominal organs to shift cranially.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn back, which would indicate improper needle placement.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
2. Oral Gavage
-
Animal Handling: Firmly restrain the mouse to prevent movement and ensure proper head and neck alignment.
-
Gavage Needle: Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse.
-
Procedure:
-
Draw the calculated volume of the this compound solution into a sterile syringe and attach the gavage needle.
-
Gently insert the gavage needle into the side of the mouse's mouth, advancing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is properly positioned in the esophagus (a slight resistance may be felt), slowly dispense the solution.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on the CaSR signaling pathway.
Experimental Workflow for In Vivo Dosing
Caption: Experimental workflow for in vivo dosing of this compound in mice.
References
- 1. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Targeting the Calcium-Sensing Receptor in Chemically Induced Medium-Grade Colitis in Female BALB/C Mice [mdpi.com]
- 6. Frontiers | The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting NPS-2143 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NPS-2143.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as SB-262470A, is a selective and potent antagonist of the Calcium-Sensing Receptor (CaSR).[1][2] It acts as a calcilytic agent, meaning it blocks the receptor's activity.[1][3] The CaSR is a G protein-coupled receptor that plays a crucial role in calcium homeostasis.[4] By antagonizing the CaSR on parathyroid cells, this compound stimulates the secretion of parathyroid hormone (PTH).[1][5][6] This mechanism of action has led to its investigation as a potential treatment for conditions like osteoporosis.[3][6]
Q2: What are the recommended solvents for dissolving this compound?
This compound hydrochloride exhibits good solubility in organic solvents but is sparingly soluble in aqueous buffers.[4] For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[2][4][7] Ethanol can also be used, but the solubility is lower compared to DMSO.[4] The compound is reported to be insoluble in water.[2]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound hydrochloride in an appropriate organic solvent like DMSO to a desired high concentration (e.g., 10 mM).[7] It is recommended to use fresh, high-purity DMSO, as moisture absorption can reduce the solubility of the compound.[2] For aqueous-based assays, the concentrated DMSO stock solution should then be diluted into the aqueous buffer of choice.[4]
Q4: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. What should I do?
This is a common issue for hydrophobic compounds when transitioning from a highly organic solvent to an aqueous environment.[8] This phenomenon, often called "crashing out," occurs when the compound's solubility limit in the aqueous buffer is exceeded.[9] Here are several strategies to address this:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent localized supersaturation.[8]
-
Reduce the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try using a lower final concentration in your experiment.[8]
-
Use a Co-solvent: Incorporating a water-miscible organic solvent in your final aqueous solution can increase the solubility of your compound.[8] However, be mindful of the final solvent concentration to avoid affecting your experimental system (e.g., cell viability).[10] For cell-based assays, the final DMSO concentration should typically be kept low (e.g., <0.1%).[7][10]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.[8][9]
-
Use of Excipients: For in vivo studies, solubilizing agents like cyclodextrins have been successfully used. A 15% aqueous solution of 2-hydroxypropyl-β-cyclodextrin has been reported as an effective vehicle for this compound.[6][11]
Solubility and Stability Data
| Solvent/Vehicle | Maximum Concentration/Solubility | Source |
| DMSO | 82 mg/mL (200.52 mM) | [2] |
| DMSO | 44.54 mg/mL (100 mM) | |
| DMSO | ~30 mg/mL | [4] |
| Ethanol | ~2 mg/mL | [4] |
| Ethanol | 4.45 mg/mL (10 mM) | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [4] |
| Water | Insoluble | [2] |
| 20% 2-hydroxypropyl-β-cyclodextrin | Vehicle for in vivo oral administration | [6] |
| 15% 2-hydroxypropyl-β-cyclodextrin | Vehicle for in vivo intraperitoneal injection | [11] |
| Storage Condition | Duration | Form | Source |
| -20°C | ≥4 years | Crystalline Solid/Powder | [4] |
| -20°C | 3 years | Powder | [2] |
| -20°C | 1 year | In solvent | [1] |
| -20°C | 1 month | In solvent | [2] |
| -80°C | 2 years | In solvent | [1] |
| -80°C | 1 year | In solvent | [2] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[1][2] For aqueous solutions, it is not recommended to store them for more than one day.[4]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in high-purity DMSO to create a 10 mM stock solution.[7] Ensure the compound is fully dissolved by vortexing.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the 10 mM DMSO stock solution with your cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).[7]
-
Crucially , ensure the final concentration of DMSO in the cell culture medium is kept constant across all treatment groups and does not exceed a level that would be toxic to your cells (typically ≤ 0.1%).[7]
-
-
Cell Treatment:
Protocol 2: Solubilization of this compound for In Vivo Administration
This protocol is based on the use of a cyclodextrin-based vehicle, which has been shown to be effective for dissolving this compound for animal studies.[11]
-
Vehicle Preparation:
-
Prepare a 15% (w/v) aqueous solution of 2-hydroxypropyl-β-cyclodextrin.[11] To do this, dissolve 15 g of 2-hydroxypropyl-β-cyclodextrin in sterile water and bring the final volume to 100 mL.
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound.
-
Add the 15% 2-hydroxypropyl-β-cyclodextrin solution to the this compound powder.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
-
Administration:
-
The resulting solution can be administered to animals via intraperitoneal (IP) injection.[11]
-
Visualizations
Caption: this compound signaling pathway as a CaSR antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NPS-2143 Concentration for Maximal CaSR Antagonism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of NPS-2143, a potent and selective Calcium-Sensing Receptor (CaSR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] It binds to the transmembrane domain of the CaSR and reduces the receptor's sensitivity to extracellular calcium (Ca²⁺o).[1][4] This antagonism blocks downstream signaling pathways activated by CaSR, such as the mobilization of intracellular calcium (Ca²⁺i).[1][5] In tissues where CaSR activation leads to an inhibitory response, such as the parathyroid gland, this compound can stimulate the secretion of parathyroid hormone (PTH).[5][6]
Q2: What is a typical starting concentration for in vitro experiments with this compound?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. Based on reported IC₅₀ and EC₅₀ values, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range. For instance, in HEK293 cells expressing the human CaSR, this compound blocks increases in cytoplasmic Ca²⁺ concentrations with an IC₅₀ of approximately 43 nM.[5][6] For stimulating PTH secretion from bovine parathyroid cells, the EC₅₀ is around 41 nM.[5][6] However, in some cancer cell lines like MDA-MB-231 and MCF-7, higher concentrations in the micromolar range (IC₅₀ values of 4.08 µM and 5.71 µM, respectively) are required to see effects on cell viability.[7][8] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[6] For example, a stock solution of 10 mM can be prepared. It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[6] For in vivo experiments, the stock solution may need to be further diluted in a vehicle solution, such as a mixture of DMSO, PEG300, Tween-80, and saline.[5] It is recommended to prepare fresh working solutions for in vivo studies on the day of use.[5] Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound is an orally active compound and has been used in various in vivo studies.[5][6] For example, intravenous administration of 1 mg/kg this compound in rats resulted in a rapid increase in plasma PTH levels.[5][6] Intraperitoneal injection has also been used in mouse models.[1][4] The appropriate dose and administration route will depend on the animal model and the research question.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak antagonist effect observed. | Suboptimal this compound Concentration: The concentration used may be too low for the specific cell type or assay. | Perform a dose-response curve starting from a low nanomolar range up to the low micromolar range (e.g., 1 nM to 10 µM) to determine the optimal concentration. |
| Low CaSR Expression: The cell line used may not express sufficient levels of the Calcium-Sensing Receptor. | Verify CaSR expression in your cell line using techniques like Western blot, qPCR, or immunofluorescence. Consider using a cell line known to express CaSR or a transiently transfected system. | |
| Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound from a new vial. Store aliquots at -80°C to minimize freeze-thaw cycles. | |
| Incorrect Assay Conditions: The concentration of the CaSR agonist (e.g., extracellular Ca²⁺) may be too high, making it difficult to observe antagonism. | Optimize the concentration of the CaSR agonist to be in the EC₅₀ to EC₈₀ range to create a suitable window for observing inhibition. | |
| High background signal or off-target effects. | This compound Concentration is Too High: High concentrations of any compound can lead to non-specific effects. | Lower the concentration of this compound. Use the lowest effective concentration determined from your dose-response curve. |
| Solvent (DMSO) Toxicity: High concentrations of the vehicle (DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Compound Precipitation: this compound may precipitate out of solution at high concentrations or in certain media. | Visually inspect your working solutions for any precipitation. If precipitation occurs, you may need to adjust the solvent or lower the final concentration. Sonication or gentle heating can aid dissolution.[5] | |
| Inconsistent results between experiments. | Variability in Cell Culture: Cell passage number, confluency, and overall health can affect experimental outcomes. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are healthy and in the logarithmic growth phase. |
| Inaccurate Pipetting: Errors in preparing serial dilutions or adding reagents can lead to variability. | Use calibrated pipettes and be meticulous in your pipetting technique. Prepare a master mix of reagents when possible to ensure consistency across wells or samples. | |
| Instability of Reagents: Degradation of this compound or other critical reagents over time. | Prepare fresh working solutions of this compound for each experiment. Ensure all other reagents are within their expiration dates and stored properly. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| IC₅₀ | HEK293 (expressing human CaSR) | Inhibition of cytoplasmic Ca²⁺ increase | 43 nM | [5][6] |
| EC₅₀ | Bovine Parathyroid Cells | Stimulation of PTH secretion | 41 nM | [5][6] |
| IC₅₀ | MDA-MB-231 (human breast cancer) | Reduction of cell viability | 4.08 ± 0.43 µM | [7][8] |
| IC₅₀ | MCF-7 (human breast cancer) | Reduction of cell viability | 5.71 ± 0.73 µM | [7][8] |
| IC₅₀ | HEK-CaR cells | Inhibition of Ca²⁺-induced fluorescence | 64 nM | [2] |
Detailed Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on CaSR-mediated intracellular calcium mobilization using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably or transiently expressing the human CaSR
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
CaSR agonist (e.g., CaCl₂)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the CaSR-expressing HEK293 cells into a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.
-
Add 100 µL of the this compound dilutions to the respective wells. For the control wells, add 100 µL of HBSS with the same final concentration of DMSO.
-
Incubate the plate for 15-30 minutes at room temperature or 37°C.
-
-
Measurement of Calcium Response:
-
Set up the fluorescence plate reader to measure the fluorescence intensity kinetically (e.g., every 1-2 seconds) for a total of 2-3 minutes.
-
Establish a baseline fluorescence reading for about 20-30 seconds.
-
Add a CaSR agonist (e.g., CaCl₂ to a final concentration that elicits a submaximal response, typically in the EC₅₀-EC₈₀ range) to all wells simultaneously using an automated injector if available.
-
Continue recording the fluorescence for the remainder of the time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the control (no this compound) response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the effect of this compound on CaSR-mediated ERK1/2 phosphorylation.
Materials:
-
Cells expressing CaSR
-
Cell culture medium
-
This compound
-
CaSR agonist (e.g., CaCl₂)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours or overnight, if necessary, to reduce basal ERK1/2 phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes.
-
Stimulate the cells with a CaSR agonist (e.g., CaCl₂) for a predetermined time (e.g., 5-15 minutes). A time-course experiment may be needed to determine the peak phosphorylation time.
-
-
Cell Lysis:
-
Immediately after treatment, place the plate on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.
-
Visualizations
Caption: CaSR Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in experiments.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. BJOC - Synthesis of the calcilytic ligand NPS 2143 [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to manage the transient effect of NPS-2143 on PTH release
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Calcium-Sensing Receptor (CaSR) antagonist, NPS-2143. The focus is on managing the transient effect of this compound on Parathyroid Hormone (PTH) release.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and its effect on PTH secretion.
Issue 1: Variability in the magnitude of PTH response to this compound.
-
Question: We are observing inconsistent peak PTH levels in our animal models after oral administration of this compound. What could be the cause?
-
Answer: Variability in the magnitude of the PTH response can be attributed to several factors. Firstly, the pharmacokinetic profile of this compound can be influenced by the animal model and the vehicle used for administration. For instance, a prolonged half-life of approximately 8 hours has been reported after oral administration in rats.[1] The formulation and vehicle can impact absorption rates. An aqueous solution of 2-hydroxypropyl-β-cyclodextrin has been shown to be an effective and well-tolerated vehicle for dissolving this compound in rodent studies.[2] Secondly, the timing of blood sampling is critical for capturing the peak PTH concentration. In rats, a rapid 4- to 5-fold increase in plasma PTH levels has been observed.[3][4] In mice, a marked rise in plasma PTH was seen at 1 hour post-injection.[2][5] Ensure your blood collection time points are optimized to capture this transient peak. Finally, inter-animal variability in metabolism and clearance rates can also contribute to these differences.
Issue 2: The observed PTH release is sustained rather than transient.
-
Question: Our goal is to achieve a transient spike in PTH, but we are seeing a sustained elevation. How can we modify our protocol to achieve a more transient effect?
-
Answer: A sustained elevation of PTH following this compound administration is a known characteristic of this compound due to its pharmacokinetic profile.[1][6][7] This prolonged action has been linked to a lack of anabolic effect on bone, as sustained high PTH levels can lead to catabolic effects.[1][7] To achieve a more transient PTH pulse, consider the following:
-
Route of Administration: Intravenous (i.v.) administration may result in a more rapid onset and shorter duration of action compared to oral gavage. In rats, i.v. administration of 1 mg/kg this compound markedly increased mean arterial blood pressure in the presence of parathyroid glands, indicating a rapid onset of action.[3][4]
-
Dose Adjustment: While a dose of 30 mg/kg has been used in mice for a significant PTH response[2], you may need to perform a dose-response study to identify a lower dose that elicits a transient, yet effective, PTH release.
-
Alternative Compounds: If a truly transient PTH spike is critical for your experimental goals, you may need to consider alternative, shorter-acting CaSR antagonists.[1][6]
-
Issue 3: Difficulty replicating in vitro effects on PTH secretion.
-
Question: We are not observing the expected stimulation of PTH secretion in our primary bovine parathyroid cell cultures when applying this compound. What are some potential reasons for this?
-
Answer: Several factors could contribute to this issue. Firstly, verify the concentration of this compound used. The reported EC50 for stimulating PTH secretion from bovine parathyroid cells is 41 nM.[3][4][8] Ensure your final concentration in the culture medium is within the effective range. Secondly, the viability and health of your primary cells are crucial. Ensure proper handling and culture conditions to maintain cell responsiveness. Thirdly, the presence of extracellular calcium can influence the effect of this compound, as it is a negative allosteric modulator of the CaSR.[9] Standardize the calcium concentration in your culture medium across experiments. Finally, ensure that your assay for measuring PTH is sensitive and validated for your specific cell culture supernatant.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound.
-
Question 1: What is the mechanism of action of this compound?
-
Answer: this compound is a selective and potent antagonist of the Calcium-Sensing Receptor (CaSR), also known as a calcilytic agent.[3][4][10] It acts as a negative allosteric modulator of the CaSR.[9][11] By binding to the CaSR on parathyroid cells, it blocks the inhibitory signal of extracellular calcium on PTH secretion.[3][4][5] This leads to a rapid increase in the secretion of PTH.[3][4][10]
-
Question 2: What is the transient effect of this compound on PTH release in vivo?
-
Answer: Following administration, this compound causes a rapid and significant, but transient, increase in plasma PTH levels.[3][4][5] In mice, PTH concentrations peak around 1 hour after intraperitoneal injection and return to baseline values by 24 hours.[2][5] In rats, a 4- to 5-fold increase in plasma PTH is observed.[3][4] However, the pharmacokinetic profile of this compound can lead to a more sustained elevation of PTH compared to the pulsatile release achieved with direct PTH injection.[1][6]
-
Question 3: How does the duration of PTH elevation by this compound impact bone metabolism?
-
Answer: The duration of PTH elevation is a critical determinant of its effect on bone. A transient increase in PTH, similar to that achieved with daily PTH injections, has an anabolic (bone-building) effect.[6] In contrast, a sustained elevation of PTH, as can be seen with this compound due to its pharmacokinetics, leads to increased bone turnover without a net increase in bone mineral density, and can even have catabolic effects.[1][6]
-
Question 4: Are there any known off-target effects of this compound?
-
Answer: this compound is considered a selective CaSR antagonist.[6] Studies have shown that it does not inhibit cytoplasmic Ca2+ responses to glutamate (B1630785) in cells expressing metabotropic glutamate receptors or to GABA in cells expressing GABAB receptors, which are structurally related to the CaSR.[6] However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at high concentrations.
-
Question 5: What are the recommended concentrations of this compound for in vitro experiments?
-
Answer: The effective concentration of this compound in vitro depends on the cell type and the specific endpoint being measured. For inhibiting increases in cytoplasmic Ca2+ in HEK293 cells expressing the human CaSR, the IC50 is 43 nM.[3][4][8] For stimulating PTH secretion from bovine parathyroid cells, the EC50 is 41 nM.[3][4][8] In studies with HEK293 cells expressing a mutant CaSR, concentrations of 20 nM, 40 nM, and 80 nM have been used.[5]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Tissue | Value | Reference |
| IC50 (inhibition of cytoplasmic Ca2+ increase) | HEK293 cells expressing human CaSR | 43 nM | [3][4][8] |
| EC50 (stimulation of PTH secretion) | Bovine parathyroid cells | 41 nM | [3][4][8] |
Table 2: In Vivo Effects of this compound on Plasma PTH
| Animal Model | Dose and Route | Peak PTH Response | Time to Peak | Reference |
| Rats | 1 mg/kg, i.v. | 4- to 5-fold increase | Rapid | [3][4] |
| Mice | 30 mg/kg, i.p. | Marked rise | 1 hour | [2][5] |
| Ovariectomized Rats | Oral | Sustained increase | > 4 hours | [6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on CaSR Activity in HEK293 Cells
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum.
-
Transiently transfect the cells with a plasmid encoding the human Calcium-Sensing Receptor (CaSR).
-
-
Intracellular Calcium Measurement:
-
Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulate the cells with an agonist (e.g., increased extracellular Ca2+) to activate the CaSR.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Calculate the IC50 value of this compound for the inhibition of the Ca2+ response.
-
Protocol 2: In Vivo Evaluation of this compound on PTH Release in Mice
-
Animal Model:
-
Use wild-type mice of a specific strain and age.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle, such as an aqueous solution of 2-hydroxypropyl-β-cyclodextrin.
-
Administer a single intraperitoneal (i.p.) bolus of this compound (e.g., 30 mg/kg) or vehicle control.
-
-
Blood Sampling:
-
Collect blood samples via tail vein or terminal bleed at multiple time points (e.g., 0, 1, 4, and 24 hours) post-injection.
-
-
PTH Measurement:
-
Separate plasma from the blood samples.
-
Measure plasma PTH concentrations using a validated enzyme-linked immunosorbent assay (ELISA) kit specific for mouse PTH.
-
-
Data Analysis:
-
Compare the plasma PTH levels between the this compound treated group and the vehicle control group at each time point.
-
Visualizations
Caption: this compound signaling pathway in a parathyroid cell.
Caption: In vivo experimental workflow for assessing PTH response.
Caption: Logical relationship of PTH response duration to bone effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NPS 2143 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]
- 9. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Synthesis of the calcilytic ligand NPS 2143 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NPS-2143 and Ion Channel Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NPS-2143 on ion channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[1][2][3] It blocks the activation of the CaSR by extracellular calcium, with an IC50 value typically reported in the range of 41-43 nM.[1][3]
Q2: Does this compound have any known off-target effects on ion channels?
A2: Yes, there is evidence for off-target effects of this compound, most notably on voltage-gated sodium channels (VGSCs). There is also data suggesting an indirect effect related to calcium channels, particularly in the context of its hypertensive effects.
Q3: Is the inhibition of voltage-gated sodium channels (VGSCs) by this compound dependent on its primary target, the CaSR?
A3: No, the inhibition of VGSCs by this compound is independent of the Calcium-Sensing Receptor. Studies have shown that this compound can completely inhibit VGSC currents in neurons that lack the CaSR, indicating a direct off-target mechanism.
Q4: What is the mechanism of this compound-mediated inhibition of VGSCs?
A4: The inhibition of VGSCs by this compound is mediated by G-proteins. This effect is prevented when G-protein activity is blocked, suggesting that this compound may interact with a yet-unidentified G-protein coupled receptor or directly modulate G-protein interaction with the channel. The inhibition is characterized by an increase in channel inactivation.
Q5: Are there any known effects of this compound on potassium channels, such as hERG?
Q6: Does this compound directly block calcium channels?
A6: The current evidence does not support a direct blockade of calcium channels by this compound. However, in vivo studies in rats have shown that the hypertensive effect of this compound can be prevented by the administration of a calcium channel blocker. This suggests an indirect functional interaction, possibly downstream of the systemic effects of CaSR antagonism and parathyroid hormone (PTH) secretion.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected decrease in neuronal excitability or action potential amplitude in vitro. | Off-target inhibition of voltage-gated sodium channels (VGSCs) by this compound. | 1. Confirm the effect is not due to CaSR antagonism in your specific cell type. 2. Perform control experiments using a structurally different CaSR antagonist if available. 3. If VGSC inhibition is suspected, consider using patch-clamp electrophysiology to directly measure sodium currents in the presence of this compound. |
| Unexplained hypotension or changes in cardiovascular parameters in vivo (inconsistent with expected hypertensive effect). | While this compound typically causes hypertension, complex cardiovascular responses could arise from off-target effects or interactions with other experimental factors. The indirect link to calcium channel function might play a role. | 1. Carefully monitor cardiovascular parameters. 2. Consider co-administration with specific channel blockers (e.g., for VGSCs or calcium channels) to dissect the mechanism in your experimental model, though this may confound interpretation of CaSR-mediated effects. |
| Variability in experimental results when studying neuronal signaling. | The G-protein dependent nature of VGSC inhibition by this compound could be sensitive to the metabolic state of the cells and the specific G-protein subtypes expressed. | 1. Ensure consistent experimental conditions, including cell passage number and health. 2. If using patch-clamp, be aware that intracellular dialysis with pipette solution can affect G-protein signaling over time. |
Quantitative Data Summary
Table 1: On-Target Potency of this compound
| Target | Assay | Potency (IC50/EC50) | Reference |
| Human Calcium-Sensing Receptor (CaSR) | Inhibition of cytoplasmic Ca2+ increase in HEK293 cells | 43 nM | [1][3] |
| Bovine Parathyroid CaSR | Stimulation of Parathyroid Hormone (PTH) secretion | 41 nM | [1] |
Table 2: Off-Target Effects of this compound on Ion Channels
| Off-Target Ion Channel | Experimental System | Effect | Concentration | Mechanism | Reference |
| Voltage-Gated Sodium Channels (VGSCs) | Cultured mouse neocortical neurons | 99% ± 1% inhibition of current | 5 µM | CaSR-independent, G-protein mediated | |
| Calcium Channels (indirect effect) | In vivo (rats) | Hypertensive effect prevented by co-administration of a calcium channel blocker | 1 mg/kg (i.v.) | Indirect, likely related to systemic physiological changes |
Experimental Protocols
Assessing Off-Target Effects on Voltage-Gated Sodium Channels (VGSCs) via Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from methodologies used to characterize the effects of this compound on VGSCs.
1. Cell Preparation:
- Culture primary neocortical neurons or a suitable cell line expressing endogenous VGSCs.
- Isolate cells and plate them on coverslips at an appropriate density for patch-clamp recording.
2. Electrophysiology Setup:
- Use a standard patch-clamp rig equipped with an amplifier, digitizer, and data acquisition software.
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
3. Solutions:
- External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 120 K-Gluconate, 20 KCl, 10 HEPES, 2 MgCl2, 2 Na2ATP, 0.3 NaGTP, 0.2 EGTA (pH adjusted to 7.2 with KOH).
- This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentration in the external solution immediately before use.
4. Recording Procedure:
- Establish a whole-cell patch-clamp configuration.
- Hold the cell at a membrane potential of -80 mV.
- Elicit VGSC currents using a voltage step protocol (e.g., a 50 ms (B15284909) step to 0 mV from the holding potential).
- Record baseline currents in the external solution.
- Perfuse the cells with the external solution containing this compound at the desired concentration (e.g., 5 µM).
- Record currents at regular intervals to observe the time course of inhibition.
- To test for G-protein involvement, GDP-β-S (a non-hydrolyzable GDP analog) can be included in the internal pipette solution to block G-protein activation.
5. Data Analysis:
- Measure the peak amplitude of the inward sodium current before and after application of this compound.
- Calculate the percentage of inhibition.
- Analyze changes in channel kinetics, such as the voltage-dependence of activation and inactivation.
Visualizations
Caption: Off-target signaling pathway of this compound on VGSCs.
Caption: Experimental workflow for assessing VGSC off-target effects.
Caption: Troubleshooting logic for unexpected this compound effects.
References
Navigating Experimental Variability in NPS-2143 Studies: A Technical Support Center
For researchers, scientists, and drug development professionals working with the calcilytic agent NPS-2143, achieving consistent and reproducible results is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR)[1][2][3]. As a calcilytic agent, it blocks the signaling pathways activated by extracellular calcium ions ([Ca2+]o)[4][5]. Its primary mechanism involves binding to the transmembrane domain of the CaSR, which in turn decreases [Ca2+]o-mediated intracellular calcium mobilization and stimulates the secretion of parathyroid hormone (PTH)[2][3][4].
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO[1][3]. For in vitro experiments, stock solutions can be prepared in DMSO at a concentration of up to 100 mg/mL (244.55 mM), though ultrasonic assistance may be required[1]. It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic and moisture can significantly impact its solubility[1][3]. For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year[3]. Avoid repeated freeze-thaw cycles by aliquoting the stock solution[3].
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been demonstrated to be effective in various cell lines, primarily those endogenously expressing or transfected with the human CaSR. Commonly used cell lines include Human Embryonic Kidney (HEK) 293 cells expressing the human CaSR[1][3][4], bovine parathyroid cells[1][3], and certain cancer cell lines such as MDA-MB-231 and MCF-7 breast cancer cells[6].
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Intracellular Calcium Mobilization
Potential Cause 1: Suboptimal Assay Conditions
-
Solution: Ensure that the concentration of the CaSR agonist (e.g., extracellular calcium) is appropriate to elicit a robust and reproducible response. The final concentration of this compound should be carefully chosen based on its IC50 value, which is approximately 43 nM in HEK 293 cells expressing the human CaSR[1][3].
Potential Cause 2: Cell Line Variability or Low CaSR Expression
-
Solution: Verify the expression level of CaSR in your cell line using techniques like qPCR or Western blotting. If expression is low, consider using a cell line with higher endogenous expression or a stably transfected cell line. Be aware that some activating mutations of the CaSR may be less responsive to this compound[4][7].
Potential Cause 3: Compound Degradation or Precipitation
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Visually inspect the final solution for any signs of precipitation. If solubility issues are suspected, especially in aqueous buffers, using a carrier solvent like DMSO at a final concentration of <0.1% is recommended.
Issue 2: High Background Signal or Off-Target Effects
Potential Cause 1: Cytotoxicity at High Concentrations
-
Solution: Although this compound is generally selective, high concentrations may lead to off-target effects or cytotoxicity. Determine the optimal concentration range for your specific cell system by performing a dose-response curve and assessing cell viability (e.g., using an MTT assay)[6][8]. For example, in MDA-MB-231 and MCF-7 breast cancer cells, IC50 values for cell viability reduction were observed at 4.08 µM and 5.71 µM, respectively[6].
Potential Cause 2: Non-Specific Binding
-
Solution: To minimize non-specific binding, include appropriate vehicle controls (e.g., DMSO) in your experimental design. Additionally, consider using a structurally distinct CaSR antagonist as a control to confirm that the observed effects are specific to CaSR inhibition.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Cytoplasmic Ca2+ increase) | HEK 293 (human CaSR) | 43 nM | [1][3] |
| EC50 (PTH secretion) | Bovine Parathyroid Cells | 41 nM | [1][3] |
| IC50 (Cell Viability) | MDA-MB-231 (Breast Cancer) | 4.08 ± 0.43 µM | [6] |
| IC50 (Cell Viability) | MCF-7 (Breast Cancer) | 5.71 ± 0.73 µM | [6] |
Key Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is adapted from standard procedures for measuring intracellular calcium changes using fluorescent indicators[9][10][11][12][13].
1. Cell Preparation:
- Seed cells expressing the CaSR (e.g., HEK 293-hCaSR) in a black, clear-bottom 96-well plate to achieve a confluent monolayer on the day of the assay.
- Incubate overnight at 37°C in a 5% CO2 incubator.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM or Fura-2 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the culture medium and add the dye loading solution to each well.
- Incubate the plate at 37°C for 45-60 minutes in the dark.
3. Cell Washing:
- Gently remove the dye loading solution.
- Wash the cells 2-3 times with pre-warmed assay buffer to remove extracellular dye.
- After the final wash, add assay buffer to each well.
4. Compound Addition and Fluorescence Measurement:
- Prepare serial dilutions of this compound in the assay buffer.
- Place the cell plate in a fluorescence plate reader.
- Establish a stable baseline fluorescence reading.
- Add the this compound dilutions to the wells and incubate for a predetermined time.
- Add a CaSR agonist (e.g., a solution to increase the final extracellular Ca2+ concentration) to stimulate the receptor.
- Immediately begin recording the fluorescence signal at appropriate excitation and emission wavelengths (e.g., Ex: 488 nm, Em: 525 nm for Fluo-4).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcilytic NPS2143 promotes proliferation and inhibits apoptosis of spontaneously hypertensive rat vascular smooth muscle cells via activation of the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. intracellular calcium assay [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NPS-2143 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of NPS-2143 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the Calcium-Sensing Receptor (CaSR). By blocking the CaSR, it interferes with intracellular signaling pathways that are regulated by extracellular calcium levels.
Q2: Does this compound exhibit cytotoxic effects in all cell lines?
A2: No, the cytotoxic effects of this compound are cell-type dependent. For instance, it has been shown to reduce cell viability and induce apoptosis in certain cancer cell lines, such as breast and gastric cancer.[1] Conversely, in other cell types, like spontaneously hypertensive rat vascular smooth muscle cells, it has been observed to promote proliferation and inhibit apoptosis.
Q3: What are the known IC50 values for this compound in different cell lines?
A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary significantly between cell lines and experimental conditions. Please refer to the Data Presentation section for a summary of reported IC50 values.
Q4: What are the common assays used to assess this compound cytotoxicity?
A4: Common assays include the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate (B86563) dehydrogenase from damaged cells as a measure of cytotoxicity.
Q5: What signaling pathways are implicated in the cytotoxic effects of this compound in cancer cells?
A5: In cancer cells, the cytotoxic effects of this compound have been linked to the downregulation of survival pathways such as the PI3K/Akt/mTOR and ERK1/2 pathways. It has also been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[1]
Data Presentation
The following table summarizes the reported IC50 values for this compound in different human cancer cell lines. It is important to note that these values can be influenced by experimental conditions such as incubation time and cell density.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 48 | 4.08 | [1][2][3] |
| MCF-7 | Breast Cancer | 48 | 5.71 | [1][2][3] |
This table is not exhaustive and represents currently available data. Researchers are encouraged to determine the IC50 for their specific cell line and experimental setup.
Experimental Protocols
MTT Assay for Assessing Cell Viability
This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Selected cancer cell line (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently agitate the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
LDH Assay for Assessing Cytotoxicity
This protocol is designed to measure the release of lactate dehydrogenase (LDH) from cells treated with this compound, indicating membrane damage.
Materials:
-
This compound
-
Selected cell line
-
Complete culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with the vehicle solvent.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Untreated cells lysed with lysis buffer 30 minutes before the end of the experiment.
-
Background Control: Medium without cells.
-
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects. | Ensure a single-cell suspension before seeding; Calibrate pipettes; Avoid using the outer wells of the plate. |
| Low absorbance readings | Low cell number; Insufficient incubation time with MTT; Incomplete formazan solubilization. | Optimize cell seeding density; Increase MTT incubation time (up to 4 hours); Ensure complete dissolution of formazan crystals by increasing shaking time. |
| High background absorbance | Contamination of media or reagents; Phenol (B47542) red in the medium. | Use sterile techniques; Use phenol red-free medium for the assay. |
LDH Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High spontaneous LDH release | Cells are unhealthy or overgrown; Rough handling of cells. | Use cells in the logarithmic growth phase; Handle cells gently during pipetting. |
| Low maximum LDH release | Incomplete cell lysis. | Ensure the lysis buffer is added correctly and mixed thoroughly. |
| High background in cell-free wells | Serum in the medium contains LDH. | Use serum-free medium during the final hours of the experiment or use a heat-inactivated serum with low intrinsic LDH activity. |
Mandatory Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: this compound mechanism in cancer cell cytotoxicity.
References
- 1. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Western Blot for NPS-2143 Treated Samples: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Western blot protocols for samples treated with the Calcium-Sensing Receptor (CaSR) antagonist, NPS-2143.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect my cells?
A1: this compound is a selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. By blocking CaSR, this compound can influence various downstream signaling pathways. For instance, studies have shown that this compound treatment can lead to a reduction in the expression of proteins such as phosphorylated ERK1/2 (p-ERK1/2), Bcl-2, and integrin β1.[1][2][3][4] It has also been observed to induce caspase-3/7 activation, suggesting an effect on apoptotic pathways.[1][2] Depending on the cell type, it may also influence the renin-angiotensin system.[5] Understanding these effects is crucial for selecting the appropriate antibodies and interpreting your Western blot results.
Q2: What are the key considerations for sample preparation of this compound treated cells?
A2: Proper sample preparation is critical for obtaining reliable Western blot data. Key considerations include:
-
Lysis Buffer Selection: A radioimmunoprecipitation assay (RIPA) buffer is often recommended for whole-cell lysates to effectively solubilize cytoplasmic, membrane-bound, and nuclear proteins.[3][6] This is particularly important when investigating membrane proteins like CaSR or its associated signaling complexes.
-
Protease and Phosphatase Inhibitors: Always supplement your lysis buffer with a cocktail of protease and phosphatase inhibitors immediately before use.[3][7][8] This is crucial to prevent protein degradation and dephosphorylation, especially when analyzing signaling proteins like p-ERK1/2.
-
Sonication: After cell lysis, sonication can help to shear DNA and reduce the viscosity of the lysate, ensuring better separation during electrophoresis.[9]
-
Protein Quantification: Accurate protein quantification is essential for equal loading of samples. The bicinchoninic acid (BCA) assay is a commonly used and reliable method.[3][10]
Q3: Which antibodies are recommended for studying the effects of this compound?
A3: The choice of antibodies will depend on your specific research question. Based on existing literature, commonly used primary antibodies for investigating this compound's effects include those targeting:
-
Total ERK1/2
-
Caspase-3 (cleaved)
-
CaSR[5]
-
A loading control, such as GAPDH or β-actin, is essential to normalize for protein loading differences.[11]
Always ensure your antibodies are validated for Western blotting and check the manufacturer's recommendations for optimal dilution and incubation conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low Protein Abundance: The target protein may be expressed at low levels in your samples. | Increase the amount of protein loaded per well. Consider enriching your sample for the protein of interest through techniques like immunoprecipitation.[12][13] |
| Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low. | Optimize antibody concentrations by performing a titration. Increase the incubation time of the primary antibody (e.g., overnight at 4°C).[12][14][15] | |
| Inefficient Protein Transfer: Proteins may not have transferred effectively from the gel to the membrane. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target protein.[13] | |
| High Background | Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). Ensure the blocking buffer is fresh.[12][16] |
| Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive. | Reduce the antibody concentrations. Perform a titration to find the optimal dilution.[14][17] | |
| Inadequate Washing: Insufficient washing can leave behind unbound antibodies. | Increase the number and duration of wash steps with TBST.[12][17] | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in the lysate. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. Include appropriate controls, such as knockout/knockdown cell lysates if available.[12] |
| Protein Degradation: Samples may have degraded during preparation. | Ensure protease and phosphatase inhibitors are always added fresh to the lysis buffer. Keep samples on ice throughout the preparation process.[8][12] | |
| Secondary Antibody Specificity: The secondary antibody may be binding non-specifically. | Run a control lane with only the secondary antibody to check for non-specific binding. Ensure the secondary antibody is appropriate for the primary antibody's host species.[12] |
Experimental Protocols
Optimized Western Blot Protocol for this compound Treated Samples
This protocol is a general guideline and may require optimization for specific cell types and target proteins.
1. Cell Lysis and Protein Extraction
-
After treating cells with this compound for the desired time, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails (e.g., 1 mL per 10 cm dish).[3][6][7]
-
Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[3][10]
-
Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples.
3. Sample Preparation for Electrophoresis
-
To the desired amount of protein lysate, add an appropriate volume of Laemmli sample buffer (e.g., 4X or 6X).
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins. For multi-pass membrane proteins, heating at 70°C for 10 minutes may be preferable to prevent aggregation.[6]
-
Centrifuge the samples briefly before loading onto the gel.
4. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[9]
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[9][11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
Visualizations
Caption: this compound signaling pathway.
Caption: Western blot experimental workflow.
References
- 1. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation [apb.tbzmed.ac.ir]
- 3. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcilytic NPS2143 promotes proliferation and inhibits apoptosis of spontaneously hypertensive rat vascular smooth muscle cells via activation of the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. affbiotech.com [affbiotech.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Optimizing Western blotting immunodetection: Streamlining antibody cocktails for reduced protocol time and enhanced multiplexing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. blog.addgene.org [blog.addgene.org]
- 17. licorbio.com [licorbio.com]
Technical Support Center: Best Practices for Long-Term Storage of NPS-2143 Stock Solutions
For researchers, scientists, and drug development professionals utilizing the selective calcium-sensing receptor (CaSR) antagonist NPS-2143, ensuring the long-term stability and integrity of stock solutions is paramount for reproducible and reliable experimental outcomes. This guide provides best practices, troubleshooting advice, and answers to frequently asked questions regarding the storage of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is soluble in DMSO at concentrations of 100 mg/mL and ≥40.9 mg/mL.[2] For some applications, ethanol (B145695) can also be used, with a solubility of at least 28.35 mg/mL.[3] When preparing solutions, ensure the use of anhydrous, high-purity solvents to minimize degradation.
Q2: What is the optimal temperature for long-term storage of this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[2] Storage at -20°C is generally suitable for up to one year, while -80°C can extend the stability for up to two years.[2] Avoid storing stock solutions at room temperature for extended periods, as this can lead to degradation.
Q3: How can I prevent degradation of my this compound stock solution?
A3: To prevent degradation, it is crucial to minimize exposure to factors that can compromise the stability of the compound. Key practices include:
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Light Protection: Store aliquots in amber-colored vials or tubes wrapped in foil to protect them from light-induced degradation.
-
Moisture Control: Use anhydrous solvents and tightly sealed containers to prevent hydrolysis. Ensure the solid compound is brought to room temperature before opening to avoid condensation.
-
Inert Atmosphere: For maximum stability, especially for sensitive compounds, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing.
Q4: Can I store my this compound stock solution in the refrigerator (4°C)?
A4: While short-term storage of a few days at 4°C may be acceptable for working solutions, long-term storage at this temperature is not recommended for stock solutions. Lower temperatures (-20°C or -80°C) are essential for preserving the integrity of the compound over months or years.
Q5: What are the signs that my this compound stock solution may have degraded?
A5: Signs of degradation can include a visible change in the color or clarity of the solution, the appearance of precipitates, or a noticeable decrease in the expected biological activity in your experiments. The most definitive way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can identify and quantify the parent compound and any degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or inconsistent biological activity | Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, light exposure, moisture). | 1. Prepare a fresh stock solution from solid this compound.2. Compare the activity of the new stock solution with the old one.3. If the new stock is active, discard the old stock and review storage procedures.4. Always use single-use aliquots for experiments. |
| Inaccurate concentration of the stock solution. | 1. Verify the initial weighing of the solid compound and the volume of solvent used.2. If possible, confirm the concentration using a spectrophotometer or HPLC. | |
| Precipitate formation in the stock solution upon thawing | The compound has come out of solution due to temperature changes or solvent evaporation. | 1. Gently warm the vial in a 37°C water bath for a short period.2. Vortex or sonicate the solution to aid in redissolving the precipitate.3. Visually inspect to ensure the solution is clear before use.4. If the precipitate does not redissolve, it may indicate degradation, and a fresh stock should be prepared. |
| The initial concentration was too high for the storage temperature. | 1. Consider preparing a slightly lower concentration stock solution for long-term storage. | |
| Working solution becomes cloudy when diluted in aqueous buffer | Low solubility of this compound in aqueous solutions. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous working solution is kept low (typically <0.5% to avoid cellular toxicity) but sufficient to maintain solubility.2. Prepare the working solution by adding the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.3. The use of a small amount of a surfactant like Tween-80 (e.g., 0.01%) in the final working solution can sometimes improve solubility. |
Data Presentation: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | High solubility, common solvent for in vitro assays. |
| Concentration | 10-100 mM | High enough for serial dilutions, minimizes solvent volume in assays. |
| Storage Temperature | -20°C (up to 1 year) or -80°C (up to 2 years) | Minimizes chemical degradation and preserves compound integrity.[2] |
| Aliquoting | Single-use volumes | Avoids detrimental effects of repeated freeze-thaw cycles. |
| Container | Amber glass vials or polypropylene (B1209903) tubes | Protects from light and prevents adsorption to the container surface. |
| Atmosphere | Standard air (for routine use) or inert gas (for maximum stability) | Minimizes oxidation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Vortex mixer
-
-
Procedure:
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.45 mg (Molecular Weight of this compound HCl is 445.38 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid this compound. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in sterile, amber-colored tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stock Solution Stability by HPLC-MS
This protocol provides a general workflow. Specific parameters will need to be optimized for the available instrumentation.
-
Objective: To quantify the amount of intact this compound in a stock solution over time.
-
Methodology:
-
Sample Preparation:
-
At time zero (immediately after preparation), dilute a small aliquot of the this compound stock solution to a known concentration (e.g., 1 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
-
Store the remaining stock solution aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature, with and without light exposure).
-
At specified time points (e.g., 1, 3, 6, 12 months), thaw a new aliquot from each storage condition and prepare a dilution identical to the time-zero sample.
-
-
HPLC-MS Analysis:
-
Inject the prepared samples onto a C18 reverse-phase HPLC column.
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the eluent using a UV detector at a wavelength appropriate for this compound and a mass spectrometer in positive ion mode to detect the parent ion of this compound.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound in the chromatograms from each time point.
-
Compare the peak area at each time point to the peak area at time zero to determine the percentage of the compound remaining.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
-
Mandatory Visualization
Calcium-Sensing Receptor (CaSR) Signaling Pathway and this compound Mechanism of Action
Caption: this compound antagonizes the CaSR, blocking downstream signaling and PTH secretion.
References
- 1. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicalpub.com [clinicalpub.com]
Mitigating NPS-2143 degradation in physiological buffers
Welcome to the technical support center for NPS-2143, a selective antagonist of the Calcium-Sensing Receptor (CaSR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to help troubleshoot potential issues related to its stability and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: this compound is sparingly soluble in aqueous buffers. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is commonly used.[1] For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound powder in DMSO.[1] Ensure the final DMSO concentration in your experimental medium remains low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q2: How should I store the this compound stock solution and working solutions?
A2:
-
Solid Powder: Store the solid compound at -20°C for long-term stability (stable for at least 4 years).[2]
-
DMSO Stock Solution: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C (stable for up to 1 year) or -80°C.[3]
-
Aqueous Working Solutions: It is strongly recommended to prepare fresh aqueous working solutions for each experiment and use them on the same day.[2] Due to its limited stability in physiological buffers, storing aqueous solutions of this compound is not advised.[2]
Q3: I observe precipitation when diluting my this compound DMSO stock into physiological buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue due to the low aqueous solubility of this compound. To mitigate this:
-
Ensure your DMSO stock solution is at a sufficiently high concentration to allow for a large dilution factor.
-
Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing.
-
Consider using a vehicle such as 2-hydroxypropyl-β-cyclodextrin for in vivo studies, which has been shown to improve solubility.[4]
Q4: How can I minimize the degradation of this compound in my cell culture experiments?
A4: While specific degradation pathways in physiological buffers are not well-documented in the literature, the limited aqueous stability suggests that hydrolysis or other reactions may occur. To minimize potential degradation:
-
Prepare the final working solution of this compound in your cell culture medium immediately before adding it to the cells.
-
For long-term experiments (e.g., >24 hours), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals if the experimental design allows.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected biological activity.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh working solutions from a frozen DMSO stock for every experiment. Avoid using aqueous solutions that have been stored. |
| Precipitation of this compound | Visually inspect your working solution for any precipitate. If observed, prepare a fresh solution with more vigorous mixing or consider a lower final concentration. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. Ensure accurate pipetting of the viscous DMSO stock. |
| Cell Health/Passage Number | Ensure your cells are healthy and within a consistent passage number range, as cellular responses can vary. |
Issue 2: High background or off-target effects.
| Potential Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. Higher concentrations can be toxic to some cell lines. |
| Compound Purity | Use high-purity this compound from a reputable supplier. |
| Cell Line Specificity | The expression and activity of the CaSR can vary between cell lines. Confirm CaSR expression in your cell line of interest. |
Experimental Protocols & Data
Preparation of this compound Working Solution for Cell-Based Assays
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Immediately before use, thaw an aliquot of the DMSO stock.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration (e.g., 0.5 µM to 10 µM).[1] Ensure the final DMSO concentration does not exceed 0.1%.
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Ca2+ mobilization) | 43 nM | HEK293 cells expressing human CaSR | [5] |
| EC50 (PTH secretion) | 41 nM | Bovine parathyroid cells | [5] |
| IC50 (Cell Viability, 48h) | 4.08 µM | MDA-MB-231 breast cancer cells | [1] |
| IC50 (Cell Viability, 48h) | 5.71 µM | MCF-7 breast cancer cells | [1] |
| Effective Concentration (Migration Assay) | 3-5 µM | MDA-MB-231 breast cancer cells | [1] |
| Effective Concentration (Invasion Assay) | 2.5-5 µM | MDA-MB-231 breast cancer cells | [1] |
Signaling Pathways and Visualizations
This compound acts as an antagonist at the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR). The CaSR can couple to several G-protein subtypes, primarily Gq/11 and Gi/o, to initiate downstream signaling cascades.
CaSR Signaling via Gq/11 Pathway
Activation of the CaSR by extracellular calcium typically leads to the activation of the Gq/11 pathway. This results in the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[6][7] DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which in turn can activate the MAPK/ERK pathway.[6][7] this compound blocks these downstream events by preventing the initial activation of the CaSR.
Experimental Workflow: Troubleshooting Inconsistent Results
When encountering variability in experimental outcomes, a systematic approach to troubleshooting is crucial. The following workflow can help identify the source of the issue.
References
- 1. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-sensing receptor residues with loss- and gain-of-function mutations are located in regions of conformational change and cause signalling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
Technical Support Center: Optimizing Dose-Response Curve Experiments with NPS-2143
Welcome to the technical support center for NPS-2143. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing dose-response curve experiments using the Calcium-Sensing Receptor (CaSR) antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), also known as a calcilytic.[1] Its primary mechanism of action is to antagonize the CaSR, which leads to an increase in the secretion of parathyroid hormone (PTH).[1][2]
Q2: What are the typical effective concentrations of this compound in in vitro assays?
A2: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, typical reported values include an IC50 of approximately 43 nM for blocking increases in cytoplasmic Ca2+ in HEK293 cells expressing the human CaSR, and an EC50 of around 41 nM for stimulating PTH secretion from bovine parathyroid cells.[2][3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[4] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. To avoid degradation due to moisture, use fresh DMSO and store the stock solution in small aliquots at -20°C or -80°C. When preparing working solutions, dilute the stock in your assay buffer immediately before use.
Q4: Is there an inactive enantiomer of this compound that can be used as a negative control?
A4: Yes, the (S)-enantiomer of this compound is known to be inactive as a CaSR antagonist. This makes it an excellent negative control to demonstrate that the observed effects are specific to the CaSR-antagonizing activity of the (R)-enantiomer (the standard this compound).
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Dose-Response Curves
High variability in your results can be frustrating. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to altered morphology, growth rates, and responses to stimuli.[5][6][7] |
| Cell Seeding Density | Optimize your cell seeding density. Both too low and too high cell densities can affect the signal window and lead to variability.[8] |
| Inconsistent Cell Culture Conditions | Standardize all cell culture conditions, including media composition, serum lot, and incubation times. Even minor variations can impact cell responsiveness.[9] |
| Edge Effects in Multi-well Plates | "Edge effects" in 96- or 384-well plates can cause significant variability. To mitigate this, avoid using the outer wells or fill them with a buffer or media control.[10] |
| Pipetting Inaccuracy | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound. Use calibrated pipettes and proper techniques. |
Issue 2: No or Weak Response to this compound
If you are observing a minimal or no response to this compound, consider the following:
| Potential Cause | Troubleshooting Steps |
| Low CaSR Expression | Confirm that your chosen cell line expresses a sufficient level of functional CaSR. You can verify this using techniques like qPCR, Western blot, or by testing a known CaSR agonist. |
| Suboptimal Extracellular Calcium Concentration | The potency of a CaSR antagonist is influenced by the concentration of the agonist, extracellular calcium ([Ca2+]o). Ensure your assay buffer has a consistent and appropriate [Ca2+]o for your experimental goals. |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Assay Endpoint | Ensure that the chosen assay endpoint is appropriate for detecting CaSR antagonism in your cell type (e.g., intracellular calcium mobilization, PTH secretion). |
| Presence of Interfering Substances in Media | Components in the cell culture media, such as serum, can sometimes interfere with compound activity. Consider reducing the serum concentration or using a serum-free medium during the assay. |
Issue 3: Biphasic Dose-Response Curve
A biphasic or "U-shaped" dose-response curve can be perplexing. Here's a possible explanation and how to approach it:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects at High Concentrations | At higher concentrations, this compound may exhibit off-target effects that can counteract or mask its primary activity on the CaSR. It has been shown to not interact with metabotropic glutamate (B1630785) receptors or GABAB receptors.[11] However, a comprehensive off-target profile is not readily available. |
| Experimental Artifact | Biphasic curves have been observed with this compound in some experimental systems, such as mouse small airways.[12] This could be due to complex signaling interactions within the specific tissue or cell type. |
| Action Plan | Focus on the initial, descending part of the curve to determine the IC50 for the CaSR-mediated effect. If the biphasic response is a concern, consider using a lower concentration range of this compound. |
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| HEK293 (human CaSR) | Intracellular Ca2+ Mobilization | IC50 | 43 nM | [2][3][4] |
| Bovine Parathyroid Cells | PTH Secretion | EC50 | 41 nM | [2][3][4] |
| MDA-MB-231 | Cell Viability (MTT) | IC50 | 4.08 µM | |
| MCF-7 | Cell Viability (MTT) | IC50 | 5.71 µM |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay using a FLIPR Instrument
This protocol is a general guideline for measuring changes in intracellular calcium in response to this compound using a fluorescent plate reader (FLIPR).
-
Cell Plating: Seed cells expressing CaSR into 96- or 384-well black-walled, clear-bottom plates at a pre-optimized density and incubate overnight.
-
Dye Loading: The next day, remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer. Incubate for 45-60 minutes at 37°C. Some cell lines may require the presence of probenecid (B1678239) to prevent dye extrusion.[13][14]
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Also, prepare a solution of a CaSR agonist (e.g., CaCl2) at a concentration that will elicit a submaximal response (e.g., EC80).
-
Assay Execution:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the this compound dilutions to the cell plate and incubate for a predetermined time.
-
Add the CaSR agonist to all wells to stimulate the receptor.
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium.
-
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve and calculate the IC50.
Protocol 2: Parathyroid Hormone (PTH) Secretion Assay from Primary Parathyroid Cells
This protocol provides a general framework for measuring PTH secretion from cultured primary parathyroid cells.
-
Cell Isolation and Culture: Isolate primary parathyroid cells from tissue using collagenase digestion. Culture the cells in a suitable medium. Note that primary parathyroid cells can be challenging to maintain in culture.[15][16]
-
Experimental Setup: Seed the primary parathyroid cells into multi-well plates.
-
Treatment:
-
Wash the cells with a low-calcium buffer.
-
Incubate the cells with various concentrations of this compound in a buffer with a defined calcium concentration for a specified period (e.g., 1-4 hours).
-
-
Sample Collection: Collect the supernatant from each well.
-
PTH Measurement: Measure the concentration of PTH in the supernatant using a commercially available ELISA or immunoradiometric assay (IRMA) kit.[17][18]
-
Data Analysis: Plot the measured PTH concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for dose-response curve generation.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. NPS 2143 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Culture of Parathyroid Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. [Cultivation and characterization of primary human parathyroid cells from patients with severe secondary hyperparathyroidism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An optogenetic approach for regulating human parathyroid hormone secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Parathyroid Hormone, Intraoperative Rapid [marshfieldlabs.org]
How to control for NPS-2143's effects on voltage-gated calcium channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NPS-2143. The content focuses on controlling for the compound's known off-target effects on voltage-gated calcium channels (VGCCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the Calcium-Sensing Receptor (CaSR).[1][2][3][4][5] It functions as a calcilytic agent, meaning it inhibits the CaSR, thereby stimulating the secretion of parathyroid hormone (PTH).[3][4] It blocks increases in cytoplasmic Ca2+ concentrations that are elicited by the activation of the CaSR.[1][2]
Q2: Does this compound have any known off-target effects?
Yes. In addition to its primary activity as a CaSR antagonist, this compound has been shown to directly inhibit voltage-gated calcium channels (VGCCs). This is a critical consideration for researchers, as it can lead to effects that are independent of CaSR antagonism.[6]
Q3: What are the implications of this compound's effects on VGCCs?
The inhibition of VGCCs by this compound can influence a variety of physiological processes, including vascular contractility and blood pressure.[6][7] Researchers observing effects of this compound in their experiments should consider that these outcomes may be a result of VGCC inhibition, CaSR antagonism, or a combination of both.
Q4: How can I determine if the effects I'm observing are due to CaSR antagonism or VGCC inhibition?
To dissect the differential effects of this compound, it is essential to design experiments that can isolate the activity of CaSR from that of VGCCs. This can be achieved by using specific VGCC blockers in conjunction with this compound or by employing cell lines that lack CaSR expression.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected changes in intracellular calcium levels that do not correlate with CaSR activity.
-
Possible Cause: This may be due to the off-target inhibition of VGCCs by this compound.
-
Troubleshooting Steps:
-
Co-application with a specific VGCC blocker: Perform experiments where this compound is co-administered with a known VGCC blocker (e.g., nifedipine (B1678770) for L-type channels). If the unexpected calcium changes are diminished or absent in the presence of the VGCC blocker, it suggests an off-target effect of this compound on VGCCs.
-
Use of CaSR-knockout/knockdown cells: If available, repeat the experiment in a cell line that does not express CaSR. Any remaining effect of this compound on calcium signaling in these cells can be attributed to off-target effects.
-
Varying extracellular potassium concentration: Depolarize the cell membrane with a high concentration of extracellular potassium to specifically activate VGCCs. Assess the inhibitory effect of this compound on the resulting calcium influx.
-
Issue 2: this compound induces a response in a system where CaSR is not believed to be expressed or functional.
-
Possible Cause: The observed response may be mediated by the inhibition of VGCCs, which are widely expressed in various cell types.[6]
-
Troubleshooting Steps:
-
Confirm CaSR expression: Verify the absence of CaSR expression in your experimental system using techniques like Western blot or qPCR.
-
Pharmacological blockade of VGCCs: As in Issue 1, use specific VGCC blockers to see if the response to this compound is attenuated.
-
Electrophysiology: Use patch-clamp electrophysiology to directly measure the effect of this compound on VGCC currents in your cells of interest.
-
Experimental Protocols
Protocol 1: Differentiating CaSR- and VGCC-Mediated Effects on Intracellular Calcium
Objective: To determine the relative contribution of CaSR antagonism and VGCC inhibition to the observed effects of this compound on intracellular calcium concentration.
Methodology:
-
Cell Culture: Culture cells of interest (e.g., HEK293 cells endogenously expressing VGCCs and transiently transfected with human CaSR).
-
Calcium Imaging:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Establish a baseline fluorescence reading.
-
Apply a known CaSR agonist (e.g., high extracellular calcium or a specific calcimimetic) to induce a calcium response.
-
In separate experimental groups, pre-incubate cells with:
-
Vehicle (Control)
-
This compound
-
A specific VGCC blocker (e.g., 10 µM nifedipine)
-
This compound + VGCC blocker
-
-
After pre-incubation, stimulate the cells with the CaSR agonist and record the change in intracellular calcium.
-
-
Data Analysis: Compare the peak intracellular calcium response across the different treatment groups.
Data Interpretation:
| Treatment Group | Expected Outcome if Effect is CaSR-mediated | Expected Outcome if Effect is VGCC-mediated |
| This compound | Inhibition of CaSR agonist-induced calcium increase. | Inhibition of calcium influx through VGCCs. |
| VGCC Blocker | No significant effect on CaSR agonist-induced calcium release from internal stores. | Inhibition of calcium influx through VGCCs. |
| This compound + VGCC Blocker | Inhibition of CaSR agonist-induced calcium increase. | No further inhibition compared to VGCC blocker alone. |
Protocol 2: Electrophysiological Assessment of this compound on VGCCs
Objective: To directly measure the inhibitory effect of this compound on voltage-gated calcium channel currents.
Methodology:
-
Cell Preparation: Use a cell line with robust expression of the VGCC subtype of interest (e.g., vascular smooth muscle cells).
-
Whole-Cell Patch-Clamp:
-
Establish a whole-cell patch-clamp configuration.
-
Use an internal solution containing Cs+ to block potassium channels and an external solution containing Ba2+ as the charge carrier to enhance the calcium channel currents.
-
Hold the cell at a negative membrane potential (e.g., -80 mV).
-
Apply a depolarizing voltage step (e.g., to 0 mV) to elicit VGCC currents.
-
Record baseline currents.
-
Perfuse the cell with a solution containing this compound at various concentrations.
-
Record the currents in the presence of this compound.
-
-
Data Analysis: Measure the peak inward current before and after the application of this compound. Calculate the percentage of inhibition at each concentration to determine the IC50 value.
Visualizations
Caption: Dual mechanism of this compound action.
Caption: Troubleshooting workflow for this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. NPS 2143 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]
- 5. NPS 2143, a selective calcium-sensing receptor antagonist inhibits lipopolysaccharide-induced pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The calcilytics Calhex-231 and NPS 2143 and the calcimimetic Calindol reduce vascular reactivity via inhibition of voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of calcium channels and AT1 receptor prevents the hypertensive effect of calcilytic NPS 2143 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming NPS-2143 Resistance in Mutant CaSR Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Calcium-Sensing Receptor (CaSR) antagonist, NPS-2143, particularly in the context of activating CaSR mutations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a calcilytic agent, which functions as a selective and potent negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It binds to the transmembrane domain of the CaSR, reducing its sensitivity to extracellular calcium (Ca²⁺o).[3][4] This antagonism of the CaSR leads to an increase in the secretion of parathyroid hormone (PTH).[2] In the context of activating (gain-of-function) CaSR mutations, which cause conditions like autosomal dominant hypocalcemia type 1 (ADH1), this compound can normalize the receptor's function by decreasing its exaggerated response to Ca²⁺o.[3][5][6]
Q2: What is the typical in vitro efficacy of this compound on wild-type and mutant CaSR?
This compound blocks the increase in cytoplasmic Ca²⁺ concentrations in HEK293 cells expressing the human CaSR with an IC50 of 43 nM.[1] It stimulates PTH secretion from bovine parathyroid cells with an EC50 of 41 nM. For activating mutants, the efficacy varies. For example, in a mouse model with the Leu723Gln CaSR mutation, 20nM of this compound was sufficient to shift the EC50 for Ca²⁺o from 1.94 mM (mutant) to 2.79 mM, which is comparable to the wild-type EC50 of 2.53 mM.[3][7]
Q3: Are all activating CaSR mutations equally sensitive to this compound?
No, the effectiveness of this compound can vary depending on the specific CaSR mutation. While it can rectify the gain-of-function in many mutants (e.g., T151R, E767Q, G830S, A844T), some mutations show reduced sensitivity.[5][8] For instance, constitutively active mutants, such as A843E, are suppressed to a lesser degree by this compound.[9] Additionally, mutations associated with Bartter syndrome type V have been reported to be less responsive to this compound.[10] The P221L mutant has also shown a differential response, being responsive to this compound only when co-expressed with the wild-type receptor.[5][8]
Q4: What are the downstream signaling pathways affected by CaSR activation?
The CaSR is a G-protein coupled receptor (GPCR) that primarily signals through Gαq/11 and Gαi/o proteins.[11][12] Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gαi/o pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. CaSR can also signal through Gα12/13 and β-arrestin pathways, which can influence cytoskeletal rearrangement and mitogen-activated protein kinase (MAPK) signaling.[12]
Troubleshooting Guides
Problem 1: this compound shows reduced or no effect on my activating CaSR mutant.
Possible Cause 1: The mutation confers resistance to this compound.
-
Explanation: Certain mutations, particularly those that cause constitutive activation of the receptor (e.g., A843E), may be less sensitive to allosteric modulation by this compound.[9] Mutations in or near the binding site of this compound within the transmembrane domain could also lead to resistance.
-
Suggested Solution:
-
Sequence Verification: Confirm the identity of your CaSR mutation through sequencing to rule out any unintended additional mutations.
-
Dose-Response Curve: Perform a full dose-response curve for this compound on your mutant CaSR to determine if a higher concentration is required to achieve an effect.
-
Alternative Calcilytics: Consider testing other classes of calcilytics, as some may have different binding sites or mechanisms of action that could be effective against this compound-resistant mutants.
-
Co-expression with Wild-Type: If studying a heterozygous mutation, co-transfecting the mutant and wild-type CaSR may reveal a response to this compound, as seen with the P221L mutant.[5]
-
Possible Cause 2: Issues with the experimental setup.
-
Explanation: Problems with cell health, transfection efficiency, or the assay itself can be mistaken for drug resistance.
-
Suggested Solution:
-
Positive Control: Always include a known activating CaSR mutant that is responsive to this compound (e.g., Leu723Gln) as a positive control in your experiments.
-
Cell Viability: Ensure your cells are healthy and have a high transfection efficiency. Use a reporter gene (e.g., GFP) to monitor transfection.
-
Assay Validation: Validate your intracellular calcium assay with a known agonist (e.g., high extracellular calcium) and a calcium ionophore like ionomycin (B1663694) to ensure the cells are capable of responding.
-
Problem 2: High background or low signal-to-noise ratio in the intracellular calcium assay.
Possible Cause 1: Suboptimal dye loading.
-
Explanation: Inconsistent or inadequate loading of the calcium indicator dye (e.g., Fura-2 AM) can lead to a poor signal.
-
Suggested Solution:
-
Optimize Dye Concentration and Incubation Time: Titrate the concentration of Fura-2 AM and the incubation time to find the optimal conditions for your cell line.
-
Use of Pluronic F-127: Include Pluronic F-127 in your loading buffer to aid in the solubilization and cellular uptake of the dye.[13][14]
-
Incomplete De-esterification: Ensure complete de-esterification of the AM ester by incubating the cells in fresh buffer for a period after loading, before starting the experiment.
-
Possible Cause 2: Cell health and plating density.
-
Explanation: Unhealthy or improperly plated cells can give inconsistent results.
-
Suggested Solution:
-
Optimal Cell Density: Plate cells at a density that ensures they are not overcrowded or too sparse at the time of the assay.
-
Gentle Handling: Handle cells gently during washing and media changes to avoid detachment or damage.
-
Serum Starvation: Consider serum-starving the cells for a few hours before the assay to reduce background signaling.
-
Data Presentation
Table 1: Efficacy of this compound on Wild-Type and Activating Mutant CaSRs
| CaSR Variant | Basal EC50 for Ca²⁺o (mM) | This compound Concentration | EC50 for Ca²⁺o with this compound (mM) | Reference(s) |
| Wild-Type (Human) | 4.27 | - | - | [5] |
| Wild-Type (Mouse) | 2.53 ± 0.14 | - | - | [3] |
| Leu723Gln (Mouse) | 1.94 ± 0.07 | 20 nM | 2.79 ± 0.19 | [3][7] |
| Leu723Gln (Mouse) | 1.94 ± 0.07 | 40 nM | ≥ 4.0 | [7] |
| Leu723Gln (Mouse) | 1.94 ± 0.07 | 80 nM | ≥ 4.0 | [7] |
| T151R | 1.56 | Responsive | Not specified | [5] |
| P221L | 2.05 | Responsive only with WT | Not specified | [5] |
| E767Q | 2.65 | Responsive | Not specified | [5] |
| G830S | 2.92 | Responsive | Not specified | [5] |
| A844T | 3.15 | Responsive | Not specified | [5] |
| A843E | Constitutively Active | Less Sensitive | Not specified | [9] |
Table 2: IC50 and EC50 Values for this compound
| Parameter | Value | Cell Line/System | Reference(s) |
| IC50 (inhibition of Ca²⁺ influx) | 43 nM | HEK293 cells expressing human CaSR | [1] |
| EC50 (stimulation of PTH secretion) | 41 nM | Bovine parathyroid cells | [1] |
| IC50 (inhibition of cell proliferation) | 4.08 µM | MDA-MB-231 breast cancer cells | [15] |
| IC50 (inhibition of cell proliferation) | 5.71 µM | MCF-7 breast cancer cells | [15] |
Experimental Protocols
Protocol 1: Intracellular Calcium Measurement using Fura-2 AM in Transfected HEK293 Cells
This protocol is adapted from various sources for measuring intracellular calcium mobilization in HEK293 cells transiently transfected with wild-type or mutant CaSR.[13][14][16][17]
Materials:
-
HEK293 cells
-
CaSR expression plasmid (wild-type or mutant)
-
Transfection reagent (e.g., Lipofectamine)
-
Poly-L-lysine coated coverslips or 96-well black-walled, clear-bottom plates
-
Fura-2 AM
-
Pluronic F-127
-
Probenecid (optional)
-
HEPES-buffered saline solution (HBSS) with varying concentrations of CaCl₂
-
Ionomycin
-
Fluorescence microscope or plate reader with 340 nm and 380 nm excitation filters and a 510 nm emission filter
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells on poly-L-lysine coated coverslips or in 96-well plates.
-
Transfect cells with the CaSR expression plasmid using your preferred transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the receptor for 24-48 hours.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Measurement:
-
Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the 96-well plate in a plate reader.
-
Establish a stable baseline fluorescence by perfusing with a low calcium buffer (e.g., 0.5 mM CaCl₂).
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
Stimulate the cells by perfusing with HBSS containing increasing concentrations of CaCl₂.
-
To test the effect of this compound, pre-incubate the cells with the desired concentration of the compound for a few minutes before stimulating with calcium.
-
At the end of the experiment, add ionomycin (e.g., 5-10 µM) to obtain the maximum fluorescence ratio (Rmax), followed by a calcium-free buffer with EGTA to obtain the minimum fluorescence ratio (Rmin).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation.
-
Plot the change in the F340/F380 ratio or the calculated calcium concentration against the extracellular calcium concentration to generate a dose-response curve and determine the EC50.
-
Protocol 2: Site-Directed Mutagenesis of CaSR using a QuikChange-based Method
This protocol provides a general guideline for introducing point mutations into the CaSR cDNA using a method based on the QuikChange Site-Directed Mutagenesis protocol.[18][19][20][21]
Materials:
-
Plasmid DNA containing the wild-type CaSR cDNA
-
Mutagenic primers (forward and reverse, complementary to each other)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar (B569324) plates with the appropriate antibiotic
Procedure:
-
Primer Design:
-
Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center.
-
The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
The primers should terminate in one or more C or G bases.
-
-
PCR Amplification:
-
Set up the PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Use a thermal cycler with the following general parameters:
-
Initial denaturation: 95°C for 1-2 minutes.
-
12-18 cycles of:
-
Denaturation: 95°C for 30-50 seconds.
-
Annealing: 55-60°C for 50-60 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
-
DpnI Digestion:
-
Add DpnI enzyme directly to the PCR product. DpnI will digest the methylated, non-mutated parental DNA template.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
-
Analysis:
-
Pick individual colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Activating Mutations of the Calcium-Sensing Receptor: The Calcilytic this compound Mitigates Excessive Signal Transduction of Mutant Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel activating mutations of the calcium-sensing receptor: the calcilytic this compound mitigates excessive signal transduction of mutant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcilytic Ameliorates Abnormalities of Mutant Calcium-Sensing Receptor (CaSR) Knock-In Mice Mimicking Autosomal Dominant Hypocalcemia (ADH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. hellobio.com [hellobio.com]
- 15. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brainvta.tech [brainvta.tech]
- 17. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 18. qcbr.queens.org [qcbr.queens.org]
- 19. gladstone.org [gladstone.org]
- 20. faculty.washington.edu [faculty.washington.edu]
- 21. agilent.com [agilent.com]
Technical Support Center: Strategies to Improve Reproducibility of In Vivo NPS-2143 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of in vivo experiments involving the Calcium-Sensing Receptor (CaSR) antagonist, NPS-2143.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Preparation and Administration
Q1: What is the recommended vehicle for in vivo administration of this compound? I'm observing precipitation of the compound.
A1: this compound is soluble in DMSO but insoluble in water and ethanol.[1] For in vivo use, a common vehicle formulation involves creating a stock solution in DMSO and then diluting it in a mixture of other excipients to ensure solubility and biocompatibility.
-
Troubleshooting Tip: If you are observing precipitation, ensure your DMSO is fresh and not moisture-absorbent, as this can reduce solubility.[1] A recommended multi-step vehicle preparation is as follows:
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
Add PEG300 and mix thoroughly.
-
Add a small amount of Tween-80 and mix again.
-
Finally, add saline to reach the desired final concentration.
-
Q2: How should I store this compound and its solutions to maintain stability?
A2: Proper storage is critical for maintaining the potency and stability of this compound.
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solutions (in solvent): Aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles. For shorter-term storage, -20°C is suitable for up to one month.[1]
2. Expected Pharmacological Effects & Inconsistent Results
Q3: I administered this compound to my rats/mice but did not observe the expected increase in plasma Parathyroid Hormone (PTH) levels. What could be the issue?
A3: A rapid and significant increase in plasma PTH is a hallmark in vivo effect of this compound.[2] If this is not observed, consider the following:
-
Drug Preparation and Administration:
-
Improper Vehicle: The compound may have precipitated out of solution, leading to an inaccurate dose being administered. Refer to the vehicle preparation guide in Q1.
-
Incorrect Route of Administration: Intravenous (i.v.) and intraperitoneal (i.p.) routes have been shown to be effective.[2][3] Oral administration is also possible, but the pharmacokinetic profile will differ.[4] Ensure the chosen route is appropriate for your experimental design and that the administration was successful.
-
-
Dosage: The dose may be too low. Dose-response studies are recommended to determine the optimal concentration for your specific animal model and experimental conditions.
-
Timing of Blood Collection: The increase in PTH is rapid.[2] Ensure your blood sampling time points are appropriate to capture this peak. A time-course experiment is advisable to establish the peak PTH response in your model.
-
Animal Model: The physiological state of the animals can influence the response. Factors such as age, sex, and the specific strain of rat or mouse may play a role.
Q4: My results are inconsistent between experiments, even when I follow the same protocol. What are the potential sources of variability?
A4: Reproducibility in in vivo experiments can be challenging. Here are some factors to consider:
-
Animal-to-Animal Variability:
-
Baseline Physiological State: Ensure that animals are of a similar age, weight, and health status.
-
Circadian Rhythm: Hormonal levels, including PTH, can fluctuate throughout the day. Standardize the time of day for drug administration and sample collection.
-
-
Experimental Procedure:
-
Stress: Handling and injection procedures can induce stress, which may affect physiological readouts. Acclimatize animals to handling and injection procedures.
-
Anesthesia: If anesthesia is used, ensure the type and duration are consistent, as it can impact cardiovascular parameters.
-
-
Compound Stability: Ensure the stability of your this compound solution, especially if it is prepared in advance. Follow proper storage guidelines (see Q2).
3. Potential Off-Target and Side Effects
Q5: I've noticed an increase in blood pressure in my animals after this compound administration. Is this a known side effect?
A5: Yes, an increase in mean arterial blood pressure has been reported in normotensive rats following intravenous administration of this compound.[2][5][6] This effect appears to be dependent on the presence of the parathyroid glands, as thyroparathyroidectomy prevents the hypertensive effect.[6]
-
Troubleshooting Tip: If this cardiovascular effect is a concern for your experimental model, consider the following:
-
Dose Reduction: A lower dose of this compound may still elicit the desired effect on PTH without causing a significant increase in blood pressure.
-
Co-administration with Antihypertensives: Studies have shown that blockade of calcium channels or the AT1 receptor can prevent the hypertensive effect of this compound.[7] However, this would need to be carefully considered and validated for your specific research question.
-
Q6: Are there any other potential off-target effects of this compound that I should be aware of?
A6: While this compound is considered a selective CaSR antagonist, it's important to be aware of potential broader physiological effects.
-
Gastrointestinal Motility: In a mouse model of Parkinson's disease, oral intake of this compound was shown to promote gastrointestinal motility.[8] However, ex vivo studies showed a direct inhibitory effect on the contractility of antral and colonic strips, potentially through inhibition of voltage-gated Ca2+ channels.[8]
-
Inflammation: In a mouse model of colitis, this compound treatment was found to reduce colitis symptoms, in part by upregulating the expression of the anti-inflammatory enzyme 15-hydroxyprostaglandin dehydrogenase.[9]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Cytoplasmic Ca2+ increase) | HEK293 cells expressing human CaSR | 43 nM | [1][2] |
| EC50 (PTH secretion) | Bovine parathyroid cells | 41 nM | [2] |
| IC50 (Cell Viability, 48h) | MDA-MB-231 (human breast cancer) | 4.08 ± 0.43 µM | [10] |
| IC50 (Cell Viability, 48h) | MCF-7 (human breast cancer) | 5.71 ± 0.73 µM | [10] |
Table 2: In Vivo Effects of this compound in Rodent Models
| Animal Model | Administration Route & Dose | Key Findings | Reference |
| Normotensive Rats | 1 mg/kg, i.v. | Rapid 4- to 5-fold increase in plasma PTH. Marked increase in mean arterial blood pressure. | [2] |
| Ovariectomized Rats | Daily oral administration | Sustained increase in plasma PTH, leading to increased bone turnover. No net change in bone mineral density alone, but an increase when combined with 17β-estradiol. | [11] |
| Nuf Mouse Model (activating CaSR mutation) | 30 mg/kg, single i.p. bolus | Significant increases in plasma calcium and PTH. Rectified the hypocalcemia associated with the mutation. | [3][12] |
| Parkinson's Disease Mouse Model | Oral intake | Promoted gastrointestinal motility (increased gastric emptying, shortened transit time). | [8] |
Detailed Experimental Protocols
Protocol 1: In Vivo Administration of this compound to Rodents for PTH and Calcium Measurement
This protocol is a general guideline and may require optimization for specific experimental needs.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Blood collection supplies (e.g., EDTA-coated tubes for plasma)
-
PTH and Calcium assay kits
2. Vehicle Preparation (Example):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until uniform.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is homogenous. Prepare fresh on the day of the experiment.
3. Animal Dosing:
-
Acclimatize animals to the experimental conditions and handling for at least one week prior to the experiment.
-
On the day of the experiment, weigh each animal to calculate the precise injection volume.
-
Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection). A typical dose for mice is around 30 mg/kg, and for rats, 1 mg/kg i.v. has been shown to be effective.[2][3] A vehicle-only control group should be included.
4. Blood Sampling and Analysis:
-
Collect blood samples at predetermined time points. For PTH measurement, a baseline (pre-dose) sample and samples at various time points post-dose (e.g., 1, 4, and 24 hours) are recommended to capture the peak and duration of the effect.[3]
-
Collect blood into EDTA-coated tubes and centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Measure plasma PTH and calcium concentrations using commercially available ELISA or colorimetric assay kits, following the manufacturer's instructions.
Protocol 2: Monitoring PTH and Calcium Levels Post-Administration
Accurate monitoring of PTH and calcium is crucial for interpreting the effects of this compound.
-
Baseline Measurement: Always collect a pre-dose blood sample to establish baseline PTH and calcium levels for each animal.
-
Time Course: Due to the rapid action of this compound, a time-course study is highly recommended in a pilot experiment to determine the peak response time for PTH in your specific model and with your chosen route of administration.
-
PTH Assay: Use a reliable and validated PTH assay kit. Be aware of the half-life of PTH in your animal model to inform your sampling schedule.
-
Calcium Measurement: Measure total or ionized calcium. If measuring total calcium, it is also advisable to measure albumin levels to calculate corrected calcium, as changes in albumin can affect total calcium measurements.
-
Data Analysis: Express post-dose PTH and calcium levels as a fold-change or percentage change from the baseline for each animal to account for inter-individual variability.
Signaling Pathways and Experimental Workflows
Calcium-Sensing Receptor (CaSR) Signaling Pathway
The Calcium-Sensing Receptor (CaSR) is a G protein-coupled receptor that, upon activation by extracellular calcium, initiates several intracellular signaling cascades. This compound, as a CaSR antagonist, blocks these downstream signaling events. The primary pathways affected are the Gq/11 and Gi/o pathways.[13][14]
Caption: this compound inhibits the CaSR, preventing downstream signaling and promoting PTH secretion.
Experimental Workflow for In Vivo this compound Study
Caption: A typical experimental workflow for an in vivo study with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Blockade of calcium channels and AT1 receptor prevents the hypertensive effect of calcilytic NPS 2143 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of calcium-sensing receptor by its antagonist promotes gastrointestinal motility in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation [frontiersin.org]
- 10. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jme.bioscientifica.com [jme.bioscientifica.com]
- 14. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NPS-2143 and Calhex-231 Efficacy on the Calcium-Sensing Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used negative allosteric modulators (NAMs) of the Calcium-Sensing Receptor (CaSR), NPS-2143 and Calhex-231. The CaSR, a Class C G-protein coupled receptor (GPCR), is a critical regulator of systemic calcium homeostasis and a therapeutic target for various disorders. Understanding the nuanced differences in the efficacy and mechanism of action of its modulators is paramount for advancing research and drug development.
Introduction to CaSR Antagonists
The CaSR is primarily expressed in the parathyroid glands, kidney, and bone, where it senses extracellular calcium levels and modulates parathyroid hormone (PTH) secretion. Dysregulation of CaSR signaling is implicated in several diseases, making it an attractive target for therapeutic intervention. This compound and Calhex-231 are two "calcilytic" compounds that antagonize CaSR activity, leading to increased PTH secretion. While both are NAMs, their efficacy and potential for biased signaling may differ.
Comparative Efficacy: A Quantitative Overview
Direct head-to-head comparisons of this compound and Calhex-231 in the same experimental assays are limited in publicly available literature. However, by compiling data from various studies, we can construct a comparative profile of their potency. It is crucial to note that the following IC50/EC50 values were determined using different experimental methodologies and cell systems, which can influence the apparent potency.
| Compound | Assay Type | Cell Line | Agonist | Potency (IC50/EC50) | Reference |
| This compound | Inhibition of intracellular Ca2+ mobilization | HEK293 cells expressing human CaSR | Extracellular Ca2+ | IC50: 43 nM | [1][2] |
| Stimulation of PTH secretion | Bovine parathyroid cells | - | EC50: 41 nM | [2] | |
| Inhibition of cell proliferation | Idiopathic Pulmonary Arterial Hypertension Patient-derived Pulmonary Artery Smooth Muscle Cells (IPAH-PASMCs) | - | IC50: 1.48 µM | [3] | |
| Calhex-231 | Inhibition of inositol (B14025) phosphate (B84403) (IP) accumulation | HEK293 cells expressing human CaSR | Extracellular Ca2+ | IC50: 0.39 µM (390 nM) | [4][5] |
| Inhibition of cell proliferation | Idiopathic Pulmonary Arterial Hypertension Patient-derived Pulmonary Artery Smooth Muscle Cells (IPAH-PASMCs) | - | IC50: 0.62 µM | [3] |
Key Observation: Based on the available data, this compound appears to be more potent in inhibiting intracellular calcium mobilization, a direct downstream effect of Gq/11 activation. In contrast, Calhex-231's potency has been primarily characterized through its inhibition of the inositol phosphate pathway. A study on IPAH-PASMCs suggests Calhex-231 is more potent at inhibiting cell proliferation[3]. Interestingly, one study has suggested that Calhex-231 can exhibit both positive and negative allosteric modulation depending on its concentration, a property not reported for this compound[6].
CaSR Signaling Pathways
The CaSR signals through multiple G-protein-dependent pathways, primarily via Gαq/11 and Gαi/o. Activation of these pathways leads to distinct downstream cellular responses.
Gαq/11 Signaling Pathway
Activation of the Gαq/11 pathway by CaSR leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. DAG, along with calcium, activates protein kinase C (PKC).
Gαi/o Signaling and ERK1/2 Activation
The CaSR can also couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Furthermore, CaSR activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This ERK1/2 activation can be mediated through both Gq/11 and Gi/o pathways.
Experimental Protocols
Detailed below are representative protocols for assessing the efficacy of CaSR antagonists. These protocols are based on commonly used methodologies and should be optimized for specific experimental conditions.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following CaSR activation.
Experimental Workflow:
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000-80,000 cells per well and incubated for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of this compound or Calhex-231 for 15-30 minutes.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR) or similar instrument. Baseline fluorescence is recorded before the addition of a CaSR agonist (e.g., a solution of CaCl2 to increase the extracellular calcium concentration). Fluorescence is then monitored in real-time to measure the intracellular calcium response.
-
Data Analysis: The inhibitory effect of the compounds is calculated as a percentage of the response to the agonist alone. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of CaSR antagonists on the phosphorylation of ERK1/2, a downstream signaling event.
Methodology:
-
Cell Culture and Treatment: HEK293-CaSR cells are grown in 6-well plates to near confluence. Cells are then serum-starved for 4-6 hours before being pre-treated with various concentrations of this compound or Calhex-231 for 30 minutes. Subsequently, cells are stimulated with a CaSR agonist (e.g., elevated extracellular Ca2+) for 5-15 minutes.
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The same membrane is then stripped and re-probed with an antibody against total ERK1/2 as a loading control.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.
Conclusion
Both this compound and Calhex-231 are valuable tools for studying CaSR function and serve as lead compounds for the development of novel therapeutics. While this compound appears to be a more potent inhibitor of CaSR-mediated intracellular calcium release, Calhex-231 may have a greater effect on downstream signaling pathways related to cell proliferation. The observation that Calhex-231 may act as a biased modulator warrants further investigation. The choice between these two compounds will depend on the specific research question and the signaling pathway of interest. For a definitive comparison of their efficacy, it is recommended to perform a head-to-head analysis using standardized experimental protocols as outlined in this guide.
References
- 1. Allosteric Modulation of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Inhibition of Excessive Cell Proliferation by Calcilytics in Idiopathic Pulmonary Arterial Hypertension | PLOS One [journals.plos.org]
- 4. The calcilytics Calhex-231 and NPS 2143 and the calcimimetic Calindol reduce vascular reactivity via inhibition of voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
Evaluating the Off-Target Profile of NPS-2143 in Comparison to Other Calcium-Sensing Receptor (CaSR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target profiles of the Calcium-Sensing Receptor (CaSR) antagonist NPS-2143 and other relevant calcilytics. The information is compiled from publicly available preclinical and clinical data to assist researchers in evaluating the selectivity and potential off-target liabilities of these compounds. While comprehensive head-to-head comparative off-target screening data is limited in the public domain, this guide synthesizes the available information to provide a useful resource for drug development professionals.
Comparative Off-Target Profile of CaSR Antagonists
The following table summarizes the known on-target potency and off-target interactions of this compound and other CaSR antagonists. It is important to note that the extent of off-target screening publicly available varies for each compound.
| Compound | Primary Target | On-Target Potency (IC₅₀/EC₅₀) | Off-Target Interactions Identified |
| This compound | CaSR Antagonist | IC₅₀ = 43 nM (human CaSR in HEK293 cells)[1][2] | - Stated to be selective and did not affect the activity of a number of other G protein-coupled receptors, including those most structurally homologous to the CaSR, at concentrations up to 3 µM.[3] - The (R)-enantiomer is significantly more potent than the (S)-enantiomer, suggesting effects are primarily CaSR-mediated.[4] - May directly inhibit voltage-gated Ca²⁺ channels at higher concentrations.[5] |
| Ronacaleret | CaSR Antagonist | Not explicitly found | - Inhibits Organic Anion Transporting Polypeptide 1B1 (OATP1B1) with an IC₅₀ of 11 µM.[6] - Weak cross-reactivity with α₂β and β₂ adrenergic receptors. - Weak interaction with the hERG potassium channel. |
| Encaleret (CLTX-305) | CaSR Antagonist | IC₅₀ = 0.012 µM | - Described as "selectively" antagonizing the CaSR.[6][7][8][9] Specific off-target screening data is not publicly available. |
| AXT-914 | CaSR Antagonist | Not explicitly found | - Preclinical safety and toxicology data are not extensively published in the public domain.[10][11] |
| ATF-936 | CaSR Antagonist | Not explicitly found | - In vitro pharmacology profile is not detailed in publicly available literature. |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of off-target profiles for CaSR antagonists.
Radioligand Binding Assays for Off-Target Profiling
Radioligand binding assays are a standard method to assess the affinity of a compound for a wide range of receptors and channels.
-
Objective: To determine the binding affinity (Kᵢ) of the test compound (e.g., this compound) to a panel of off-target receptors.
-
Materials:
-
Membrane preparations from cells recombinantly expressing the target of interest.
-
A specific radioligand for each target.
-
Test compound (CaSR antagonist).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
-
-
Protocol:
-
A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the test compound.
-
The incubation is carried out in a 96-well plate at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through a filter plate, which separates the bound radioligand from the free radioligand.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
hERG Potassium Channel Patch Clamp Assay
The hERG assay is a critical safety pharmacology study to assess the risk of drug-induced cardiac arrhythmias.
-
Objective: To evaluate the inhibitory effect of the test compound on the hERG potassium channel current.
-
Materials:
-
Mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Patch clamp rig with amplifier and data acquisition system.
-
Intracellular and extracellular recording solutions.
-
Test compound.
-
-
Protocol:
-
Whole-cell patch clamp recordings are performed on single cells expressing the hERG channel.
-
A specific voltage protocol is applied to the cell to elicit hERG currents. A recommended protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing ramp or step to measure the tail current.[7][10][12][13][14]
-
After a stable baseline current is established, the test compound is perfused at various concentrations.
-
The effect of the compound on the peak tail current amplitude is measured.
-
The concentration-response curve is generated to determine the IC₅₀ value for hERG channel inhibition.
-
Experiments are typically conducted at physiological temperature (35-37 °C).[7][13]
-
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major drug-metabolizing enzymes, which can lead to drug-drug interactions.
-
Objective: To determine the IC₅₀ of the test compound for the inhibition of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
-
Materials:
-
Protocol:
-
The test compound is incubated with human liver microsomes or recombinant CYP enzymes and a specific substrate for the isoform being tested.[17]
-
The reaction is initiated by the addition of an NADPH regenerating system and incubated at 37°C.[18]
-
The reaction is stopped, and the formation of the metabolite of the specific substrate is quantified using LC-MS/MS.
-
The percentage of inhibition of metabolite formation at different concentrations of the test compound is calculated.
-
The IC₅₀ value is determined from the concentration-response curve.
-
To distinguish between direct and time-dependent inhibition, a pre-incubation step of the test compound with the microsomes and NADPH can be included before adding the substrate.[18]
-
Signaling Pathways and Experimental Workflows
CaSR Signaling Pathways
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 and Gi/o pathways.
CaSR Gq/11 and Gi/o Signaling Pathways.
Off-Target Screening Workflow
A typical workflow for assessing the off-target profile of a new chemical entity (NCE) like a CaSR antagonist involves a tiered approach.
General workflow for off-target liability assessment.
OATP1B1 Transporter Function
Organic Anion Transporting Polypeptide 1B1 (OATP1B1) is a transporter protein primarily expressed in the liver that mediates the uptake of various endogenous compounds and xenobiotics from the blood into hepatocytes. Its inhibition can lead to significant drug-drug interactions.
Inhibition of OATP1B1-mediated transport.
References
- 1. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 5. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. sophion.com [sophion.com]
- 8. hypopara.org [hypopara.org]
- 9. Ronacaleret, a calcium-sensing receptor antagonist, has no significant effect on radial fracture healing time: results of a randomized, double-blinded, placebo-controlled Phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 15. lnhlifesciences.org [lnhlifesciences.org]
- 16. criver.com [criver.com]
- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative In Vivo Analysis of NPS-2143 and Cinacalcet: Modulators of the Calcium-Sensing Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of two key modulators of the Calcium-Sensing Receptor (CaSR): the calcilytic NPS-2143 and the calcimimetic cinacalcet (B1662232). While both compounds target the CaSR, their opposing mechanisms of action lead to distinct physiological outcomes, making them valuable tools for research and potential therapeutic development in the field of mineral and bone disorders. This document summarizes key experimental data, provides detailed methodologies for in vivo studies, and visualizes the underlying signaling pathways.
Introduction: Targeting the Calcium-Sensing Receptor
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis.[1] It is primarily expressed in the parathyroid glands and kidney tubules.[1] Modulation of the CaSR presents a therapeutic strategy for conditions characterized by dysregulated calcium and parathyroid hormone (PTH) levels.
Cinacalcet , a calcimimetic, acts as a positive allosteric modulator of the CaSR.[2] It increases the receptor's sensitivity to extracellular calcium, leading to a suppression of PTH secretion and a subsequent decrease in serum calcium levels.[1][2] This mechanism makes it a therapeutic option for treating secondary hyperparathyroidism in chronic kidney disease and hypercalcemia in parathyroid carcinoma.[2]
In contrast, This compound is a calcilytic, a negative allosteric modulator of the CaSR.[3] By antagonizing the receptor, this compound blocks the inhibitory effect of calcium on PTH secretion, resulting in a transient increase in plasma PTH and calcium levels.[2][4] This property has led to its investigation as a potential anabolic agent for osteoporosis.[3]
Comparative In Vivo Effects: A Side-by-Side Analysis
Table 1: In Vivo Effects on Serum Parathyroid Hormone (PTH)
| Compound | Species | Dose and Route | Time Point | Change in PTH | Reference |
| This compound | Rat | 1 mg/kg, i.v. | 15, 40, 60 min | Rapid 4- to 5-fold increase | [4][5] |
| Mouse | 30 mg/kg, i.p. | 1 hour | Marked rise | [6] | |
| Cinacalcet | Rat (5/6 nephrectomized) | 15 mg/kg/day, p.o. | 6 weeks | Significant suppression | [7] |
| Rat (5/6 nephrectomized) | 10 mg/kg, p.o. | 8 hours (nadir) | Step-wise decrease | [8] |
Table 2: In Vivo Effects on Serum Calcium
| Compound | Species | Dose and Route | Time Point | Change in Serum Calcium | Reference |
| This compound | Rat | 1 mg/kg, i.v. | Post-administration | Transient increase | [4] |
| Mouse | 30 mg/kg, i.p. | 1 and 4 hours | Significant rise | [6][9] | |
| Cinacalcet | Rat (uremic) | 15 mg/kg/day, p.o. | 6 weeks | Promoted hypocalcemia | [7] |
| Rat (5/6 nephrectomized) | 10 mg/kg, p.o. | 8 hours (nadir) | Decrease | [8] |
Table 3: In Vivo Effects on Serum Phosphate (B84403)
| Compound | Species | Dose and Route | Time Point | Change in Serum Phosphate | Reference |
| This compound | Rat | 1 mg/kg, i.v. | Post-administration | Increased urinary fractional excretion | [5] |
| Mouse | - | - | Did not significantly alter plasma phosphate | [6] | |
| Cinacalcet | Rat (uremic) | 15 mg/kg/day, p.o. | 6 weeks | Marked hyperphosphatemia | [7] |
| Rat (5/6 nephrectomized) | 10 mg/kg, p.o. | 24 hours | Increase | [8] |
Signaling Pathways and Mechanisms of Action
The opposing in vivo effects of this compound and cinacalcet stem from their distinct interactions with the CaSR and the subsequent downstream signaling cascades.
Cinacalcet: A Calcimimetic's Mechanism
Cinacalcet allosterically binds to the transmembrane domain of the CaSR, sensitizing it to extracellular calcium.[1] This enhanced activation of the CaSR, primarily coupled to Gαq/11 and Gαi proteins, initiates signaling pathways that lead to the inhibition of PTH synthesis and secretion.[5]
This compound: A Calcilytic's Mechanism
This compound acts as a negative allosteric modulator, antagonizing the CaSR.[3] This prevents the receptor from being activated by extracellular calcium, thereby disinhibiting PTH secretion. The resulting transient surge in PTH levels can stimulate bone formation.
Experimental Protocols for In Vivo Studies
The following protocols provide a framework for conducting in vivo studies to evaluate the effects of this compound and cinacalcet in rodent models.
In Vivo Protocol for this compound
This protocol is a composite based on methodologies from multiple studies investigating the in vivo effects of this compound in rats and mice.[4][5][6][9]
Objective: To assess the acute in vivo effects of this compound on serum PTH, calcium, and phosphate levels.
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
This compound
-
Vehicle (e.g., 15% aqueous solution of 2-hydroxypropyl-β-cyclodextrin)[9]
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Assay kits for PTH, calcium, and phosphate
Experimental Workflow:
Procedure:
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Baseline Blood Collection: Collect a baseline blood sample from each animal via an appropriate method (e.g., tail vein, saphenous vein).
-
Drug Administration:
-
Serial Blood Collection: Collect blood samples at specified time points post-administration (e.g., 15, 40, 60 minutes for i.v.; 1, 4, 24 hours for i.p.).
-
Biochemical Analysis: Process blood samples to separate plasma or serum. Analyze for PTH, calcium, and phosphate concentrations using appropriate assay kits.
-
Data Analysis: Compare the changes in biochemical parameters between the treatment and control groups at each time point.
In Vivo Protocol for Cinacalcet
This protocol is adapted from established methodologies for evaluating cinacalcet in a 5/6 nephrectomized rat model of secondary hyperparathyroidism.[7][8]
Objective: To evaluate the efficacy of cinacalcet in a rat model of chronic kidney disease-induced secondary hyperparathyroidism.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
Cinacalcet
-
Vehicle (e.g., sterile water)
-
Surgical instruments for nephrectomy
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies
-
Assay kits for PTH, calcium, and phosphate
Experimental Workflow:
Procedure:
-
5/6 Nephrectomy:
-
First Stage: Anesthetize the rat and perform a partial nephrectomy on the left kidney by ligating two of the three branches of the renal artery or by surgical resection of the upper and lower thirds of the kidney.
-
Allow the rat to recover for one week.
-
Second Stage: Anesthetize the rat and perform a complete right nephrectomy.
-
-
Recovery and Disease Development: Allow the rats to recover for a period (e.g., 4-6 weeks) to allow for the development of secondary hyperparathyroidism.
-
Grouping and Baseline: Randomly assign rats to treatment groups (e.g., vehicle control, cinacalcet low dose, cinacalcet high dose). Collect a baseline blood sample.
-
Drug Administration:
-
Prepare a solution of cinacalcet in the chosen vehicle.
-
Administer cinacalcet or vehicle daily via oral gavage at the desired dose (e.g., 15 mg/kg/day).[7]
-
-
Monitoring: Collect blood samples periodically throughout the study (e.g., weekly) to monitor changes in biochemical parameters.
-
Terminal Collection: At the end of the study period, collect a final blood sample and, if required, tissues such as the parathyroid glands and bones for further analysis.
-
Biochemical Analysis: Analyze serum or plasma for PTH, calcium, and phosphate concentrations.
-
Data Analysis: Compare the longitudinal changes in biochemical parameters between the treatment and control groups.
Conclusion
This compound and cinacalcet represent two distinct pharmacological approaches to modulating the Calcium-Sensing Receptor. Cinacalcet, as a calcimimetic, enhances CaSR activity, leading to the suppression of PTH and a reduction in serum calcium. In contrast, the calcilytic this compound antagonizes the CaSR, causing a transient increase in PTH and serum calcium. The choice between these compounds in a research setting will depend on the specific scientific question being addressed, whether it is to mimic a state of hyperresponsiveness to calcium or to investigate the physiological consequences of acute PTH elevation. The experimental protocols provided herein offer a foundation for the in vivo characterization of these and other novel CaSR modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effect of paricalcitol and cinacalcet on serum phosphate, FGF-23, and bone in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Assessing the Reproducibility and Comparative Efficacy of NPS-2143, a Calcium-Sensing Receptor Antagonist
A guide for researchers, scientists, and drug development professionals on the established findings of the calcilytic agent NPS-2143 and its standing among alternative therapies.
This guide provides a comprehensive overview of the published data on this compound, a widely used Calcium-Sensing Receptor (CaSR) antagonist. By summarizing key quantitative findings, detailing experimental methodologies, and comparing its performance with other CaSR antagonists, this document aims to offer an objective assessment of the reproducibility of this compound's effects and its place in the landscape of calcilytic agents.
Reproducibility of In Vitro Findings for this compound
The in vitro potency of this compound as a CaSR antagonist has been consistently reported across multiple studies, suggesting a high degree of reproducibility for its fundamental mechanism of action. The most frequently cited metrics are its IC50 value for inhibiting intracellular calcium mobilization in HEK293 cells expressing the human CaSR and its EC50 value for stimulating parathyroid hormone (PTH) secretion from bovine parathyroid cells.
| Parameter | Cell Line | Reported Value (nM) | Reference |
| IC50 (Inhibition of cytoplasmic Ca2+ increase) | HEK293 (human CaSR) | 43 | [1][2][3][4][5][6] |
| EC50 (Stimulation of PTH secretion) | Bovine Parathyroid Cells | 39-41 | [4][5][6][7][8] |
This consistency in potency, observed in independent research, provides a solid foundation for the use of this compound as a reference compound in CaSR-related research.
In Vivo Effects of this compound
Animal studies, primarily in rodent models, have demonstrated the in vivo activity of this compound. Administration of the compound leads to a rapid and significant increase in plasma PTH levels, followed by a subsequent rise in plasma calcium concentrations.[1][2][5] However, the duration of this effect has been a point of discussion, with some studies noting a sustained elevation of PTH that may not be ideal for anabolic bone effects, which are thought to be favored by transient PTH pulses.[9]
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| Rats | Intravenous | - | Rapid and large increase in plasma PTH. | [3] |
| Rats | Oral | 100 µmol/kg (daily) | Sustained increase in plasma PTH, increased bone turnover. | [7][8][10][11] |
| Nuf Mice (activating CaSR mutation) | Intraperitoneal | 30 mg/kg | Significant increases in plasma calcium and PTH.[12] | [12] |
Comparison with Alternative CaSR Antagonists
While this compound is a foundational research tool, several other calcilytic agents have been developed, with some showing potentially more favorable profiles for specific applications.[13]
Amino Alcohol-Based Calcilytics
Ronacaleret and NPSP795 are other amino alcohol-based calcilytics, similar in structure to this compound.[13][14] While direct, comprehensive comparative studies are limited, some research has included these compounds alongside this compound. For instance, NPSP795 has a similar in vitro potency to this compound (IC50 = 73 nM vs. 43 nM for this compound).[11]
Quinazolinone-Based Calcilytics
ATF936 and AXT914 represent a different chemical class of CaSR antagonists.[13] A key study directly comparing these compounds with this compound found that the quinazolinone-based calcilytics were more effective at mitigating the excessive signaling of all tested activating CaSR mutants associated with Bartter syndrome type 5 and autosomal dominant hypocalcemia (ADH).[1][2][7][9] In contrast, this compound was only partially effective against some of these mutants.[1][2][7][9]
Other Novel Calcilytics
More recent developments include JTT-305 and encaleret. JTT-305 has been shown to be an orally active, short-acting CaSR antagonist that transiently stimulates PTH secretion and prevents bone loss in ovariectomized rats.[15] Encaleret is currently in Phase 3 clinical trials for ADH1 and has demonstrated the ability to rapidly and sustainably normalize blood and urine calcium levels in patients.[16][17][18][19] This represents a significant advancement towards a targeted therapy for this condition.
The following table provides a summary of available quantitative data for selected alternative CaSR antagonists.
| Compound | Class | Parameter | Cell Line/Model | Reported Value (µM) | Reference |
| Ronacaleret | Amino alcohol | IC50 (CaSR antagonism) | HEK293 (human CaSR) | 0.11 | [20] |
| ATF936 | Quinazolinone | - | - | Data not available in provided search results. | |
| AXT914 | Quinazolinone | - | - | Data not available in provided search results. | |
| Encaleret (CLTX-305) | - | IC50 (CaSR antagonism) | - | 0.012 | [21] |
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
A common method to assess the antagonist activity of compounds like this compound involves the following steps:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Calcium-Sensing Receptor are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle control.
-
Stimulation: Cells are then stimulated with a known CaSR agonist (e.g., extracellular Ca2+ or spermine).
-
Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated from the dose-response curve.
In Vivo Assessment in Rodent Models
To evaluate the in vivo effects of CaSR antagonists, the following general protocol is often employed:
-
Animal Model: Male Sprague-Dawley rats or specific mouse models (e.g., Nuf mice for ADH) are used.
-
Compound Administration: The compound is administered via the desired route (e.g., oral gavage, intravenous infusion, or intraperitoneal injection) at various doses.
-
Blood Sampling: Blood samples are collected at different time points post-administration.
-
Biochemical Analysis: Plasma levels of PTH and calcium are measured using commercially available assay kits (e.g., ELISA or radioimmunoassay).
-
Data Analysis: Changes in plasma PTH and calcium levels from baseline are calculated and compared between different treatment groups.
Visualizations
Signaling Pathway of the Calcium-Sensing Receptor (CaSR)
Caption: CaSR activation by extracellular Ca²⁺ leads to inhibition of PTH secretion.
Experimental Workflow for Assessing CaSR Antagonists
Caption: General workflow for in vitro and in vivo evaluation of CaSR antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino alcohol- (this compound) and quinazolinone-derived calcilytics (ATF936 and AXT914) differentially mitigate excessive signalling of calcium-sensing receptor mutants causing Bartter syndrome Type 5 and autosomal dominant hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Alcohol- (this compound) and Quinazolinone-Derived Calcilytics (ATF936 and AXT914) Differentially Mitigate Excessive Signalling of Calcium-Sensing Receptor Mutants Causing Bartter Syndrome Type 5 and Autosomal Dominant Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcilytic NPSP795 Increases Plasma Calcium and PTH in an Autosomal Dominant Hypocalcemia Type 1 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Calcimimetic and calcilytic therapies for inherited disorders of the calcium‐sensing receptor signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. JTT-305, an orally active calcium-sensing receptor antagonist, stimulates transient parathyroid hormone release and bone formation in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bridgebio.com [bridgebio.com]
- 17. s205.q4cdn.com [s205.q4cdn.com]
- 18. hypoparathyroidismnews.com [hypoparathyroidismnews.com]
- 19. Efficacy and Safety of Encaleret in Autosomal Dominant Hypocalcemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolism-Guided Design of Short-Acting Calcium-Sensing Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validating the Calcium-Sensing Receptor as a Therapeutic Target: A Comparative Guide to the Tool Compound NPS-2143
For Researchers, Scientists, and Drug Development Professionals
The Calcium-Sensing Receptor (CaSR), a Class C G-protein-coupled receptor (GPCR), plays a pivotal role in maintaining calcium homeostasis. Its involvement in various physiological processes has made it an attractive therapeutic target for a range of disorders, including hyperparathyroidism, osteoporosis, and certain types of cancer. Validating the therapeutic potential of CaSR requires specific and reliable pharmacological tools. This guide provides a comprehensive comparison of NPS-2143, a potent and selective CaSR antagonist, with other alternative compounds, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
This compound: A Key Tool for CaSR Antagonism
This compound is a calcilytic, a negative allosteric modulator of the CaSR. It effectively blocks the intracellular signaling cascade initiated by the activation of the CaSR.[1] By binding to the transmembrane domain of the receptor, this compound reduces the receptor's sensitivity to extracellular calcium, thereby inhibiting downstream signaling pathways.[2] This mechanism of action makes this compound an invaluable tool for studying the physiological and pathological roles of the CaSR and for validating it as a therapeutic target.
Comparative Analysis of CaSR Modulators
The efficacy of this compound as a CaSR antagonist can be benchmarked against other tool compounds, including other calcilytics and calcimimetics (positive allosteric modulators). The following table summarizes the in vitro potency of this compound and its alternatives.
| Compound | Class | Mechanism of Action | In Vitro Potency | Cell Line | Reference |
| This compound | Calcilytic (Antagonist) | Negative Allosteric Modulator | IC₅₀ = 43 nM (inhibition of cytoplasmic Ca²⁺ increase) EC₅₀ = 41 nM (stimulation of PTH secretion) | HEK293 (human CaSR) Bovine Parathyroid Cells | [1][3] |
| Ronacaleret | Calcilytic (Antagonist) | Negative Allosteric Modulator | IC₅₀ = 110 nM and 146 nM | HEK293 (human CaSR) | [4][5] |
| ATF-936 | Calcilytic (Antagonist) | Negative Allosteric Modulator | Data on specific IC₅₀/EC₅₀ values are limited in the public domain, but it is described as a novel oral calcilytic. | Not specified | [6][7] |
| AXT-914 | Calcilytic (Antagonist) | Negative Allosteric Modulator | Reduces cytosolic calcium signaling activity of CaSR mutants. Specific IC₅₀/EC₅₀ values are not readily available. | Not specified | [2][8] |
| Cinacalcet | Calcimimetic (Agonist) | Positive Allosteric Modulator | EC₅₀ = 34 nM (calcitonin secretion) EC₅₀ = 92.7 nM (cytoplasmic Ca²⁺ increase) | Rat Medullary Thyroid Carcinoma 6-23 cells hCaR-HEK293 cells | [9][10] |
CaSR Signaling Pathway and Mechanism of this compound
The CaSR signals through multiple G-protein-coupled pathways to regulate cellular function. The primary pathways involve Gαq/11 and Gαi/o. Activation of Gαq/11 stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The Gαi/o pathway inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This compound, as a negative allosteric modulator, prevents these downstream signaling events by reducing the receptor's response to extracellular calcium.
Experimental Workflow for Validating a CaSR Antagonist
The validation of a potential CaSR antagonist like this compound typically follows a structured experimental workflow, progressing from in vitro characterization to in vivo efficacy studies.
Detailed Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is fundamental for screening and characterizing CaSR modulators by measuring changes in intracellular calcium concentration upon receptor activation.
Objective: To determine the inhibitory effect of this compound on CaSR-mediated intracellular calcium mobilization.
Materials:
-
HEK293 cells stably or transiently expressing the human CaSR.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Phosphate-Buffered Saline (PBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Krebs-HEPES buffer (or similar physiological salt solution).
-
This compound and other test compounds.
-
Extracellular calcium solution (agonist).
-
Ionomycin (positive control).
-
EGTA (negative control).
-
Black-wall, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the CaSR-expressing HEK293 cells into black-wall, clear-bottom microplates and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Krebs-HEPES buffer.
-
Remove the culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates at 37°C for 45-60 minutes in the dark.
-
-
Compound Incubation:
-
Following dye loading, wash the cells gently with Krebs-HEPES buffer to remove excess dye.
-
Add Krebs-HEPES buffer containing various concentrations of this compound or other test compounds to the respective wells.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the extracellular calcium solution (agonist) to all wells to stimulate the CaSR.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the response for each well (e.g., peak fluorescence minus baseline).
-
Plot the response against the concentration of this compound to determine the IC₅₀ value.
-
In Vivo Administration of this compound in a Mouse Model of Hypocalcemia
This protocol describes the in vivo administration of this compound to assess its effect on plasma calcium and parathyroid hormone (PTH) levels in a mouse model.[11][12]
Objective: To evaluate the in vivo efficacy of this compound in correcting hypocalcemia by stimulating PTH secretion.
Animal Model:
-
A mouse model of hypocalcemia, such as the Nuf (N-ethyl-N-nitrosourea-induced forward mutation) mouse, which harbors a gain-of-function CaSR mutation.[11][12]
-
Wild-type mice of the same strain as a control group.
Materials:
-
This compound.
-
Vehicle solution for dissolving this compound (e.g., a solution of 5% DMSO, 40% PEG300, and 55% saline).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Blood collection supplies (e.g., heparinized capillary tubes).
-
Equipment for measuring plasma calcium and PTH levels (e.g., ELISA kits).
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment. Provide ad libitum access to food and water.
-
Compound Preparation: Prepare a stock solution of this compound in the vehicle. The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 10 µL/g of body weight).
-
Baseline Blood Sampling: Collect a baseline blood sample from each mouse via a suitable method (e.g., tail vein or retro-orbital sinus) to determine initial plasma calcium and PTH levels.
-
Compound Administration: Administer a single intraperitoneal (i.p.) bolus of this compound or the vehicle to the respective groups of mice.[11][12]
-
Post-Dose Blood Sampling: Collect blood samples at various time points after administration (e.g., 15, 30, 60, 120, and 240 minutes) to monitor the changes in plasma calcium and PTH.
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Measure the plasma calcium concentration using a calcium-specific electrode or a colorimetric assay kit.
-
Measure the plasma PTH concentration using a mouse-specific ELISA kit.
-
-
Data Analysis:
-
Plot the mean plasma calcium and PTH concentrations over time for both the this compound-treated and vehicle-treated groups.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed changes.
-
Conclusion
This compound serves as a robust and selective tool compound for the in vitro and in vivo validation of the Calcium-Sensing Receptor as a therapeutic target. Its well-characterized antagonistic activity allows for the precise interrogation of CaSR function in various physiological and pathological contexts. By comparing its performance with other modulators and employing standardized experimental protocols, researchers can effectively advance their understanding of CaSR biology and accelerate the development of novel therapeutics targeting this important receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AXT-914|CAS 717104-43-3|DC Chemicals [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Metabolism-Guided Design of Short-Acting Calcium-Sensing Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ronacaleret hydrochloride | 702686-96-2 | CaSR | MOLNOVA [molnova.com]
- 6. atsjournals.org [atsjournals.org]
- 7. medkoo.com [medkoo.com]
- 8. AXT-914 Datasheet DC Chemicals [dcchemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of NPS-2143 and Other Standard Agents
This guide provides a detailed comparison of the anti-inflammatory properties of NPS-2143, a selective antagonist of the calcium-sensing receptor (CaSR), with established anti-inflammatory drugs. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its efficacy supported by experimental data.
This compound has demonstrated significant anti-inflammatory activity in various preclinical models, primarily through its modulation of the CaSR. This receptor, once activated, can trigger pro-inflammatory cascades. By antagonizing the CaSR, this compound effectively curtails these inflammatory responses. Its mechanism of action involves the inhibition of inflammatory cell influx, reduction of pro-inflammatory cytokine and chemokine production, and attenuation of inflammatory enzyme expression. Key signaling pathways implicated in the anti-inflammatory action of this compound include the downregulation of the nuclear factor-kappa B (NF-κB) pathway and the activation of the AMP-activated protein kinase (AMPK) pathway.
This guide will delve into the quantitative data from studies on acute lung injury, colitis, and neuroinflammation to provide a clear comparison of this compound with other agents. Detailed experimental protocols for the key in vivo models are also provided to aid in the replication and further investigation of these findings.
Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in comparison to other known agents in various inflammatory models.
Table 1: Effects on Pro-inflammatory Cytokines and Chemokines
| Agent | Model | Cytokine/Chemokine | Dosage/Concentration | Inhibition/Reduction | Reference |
| This compound | LPS-induced Acute Lung Injury (mice) | TNF-α (BALF) | 5 mg/kg | Significant reduction | [1] |
| This compound | LPS-induced Acute Lung Injury (mice) | IL-6 (BALF) | 5 mg/kg | Significant reduction | [1] |
| This compound | LPS-induced Acute Lung Injury (mice) | MCP-1 (lung) | 5 mg/kg | Significant reduction | [1] |
| This compound | Aβ-exposed Human Astrocytes | IL-6 secretion | Not specified | Total suppression | [2][3] |
| This compound | Aβ-exposed Human Astrocytes | RANTES secretion | Not specified | Remarkable reduction | [2][3] |
| This compound | Aβ-exposed Human Astrocytes | MCP-2 secretion | Not specified | Remarkable reduction | [2][3] |
| Dexamethasone (B1670325) | LPS-induced Acute Lung Injury (human volunteers) | IL-6 (BALF) | Not specified | ~18% reduction (not statistically significant) | [4] |
| Dexamethasone | LPS-induced Acute Lung Injury (human volunteers) | TNF-α (BALF) | Not specified | Moderate reduction | [4] |
Table 2: Effects on Inflammatory Cells and Enzymes
| Agent | Model | Marker | Dosage/Concentration | Effect | Reference |
| This compound | LPS-induced Acute Lung Injury (mice) | Neutrophil influx (BALF) | 5 mg/kg | Significant inhibition | [1] |
| This compound | LPS-induced Acute Lung Injury (mice) | iNOS expression (lung) | 5 mg/kg | Attenuated expression | [1] |
| This compound | LPS-induced Acute Lung Injury (mice) | COX-2 expression (lung) | 5 mg/kg | Attenuated expression | [1] |
| This compound | DSS-induced Colitis (mice) | Colon Ulceration | 10 mg/kg/day | Significantly reduced | |
| Ibuprofen | Osteoarthritis (human) | Pain and Disability Score | 1200-2400 mg/day | Improvement similar to acetaminophen | [5][6] |
| Infliximab (B1170848) | Ulcerative Colitis (human) | Clinical Remission (8 weeks) | 5 mg/kg | 3.22-fold higher than placebo | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a typical experimental workflow for in vivo studies.
Caption: Mechanism of this compound anti-inflammatory action.
Caption: In vivo anti-inflammatory study workflow.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is widely used to study acute inflammation in the lungs.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
This compound
-
Comparator agent (e.g., Dexamethasone)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic agent (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide mice into experimental groups (e.g., Control, LPS only, LPS + this compound, LPS + Comparator).
-
Drug Administration: Administer this compound (e.g., 5 mg/kg, intraperitoneally) or the comparator agent at the desired dose one hour before LPS challenge. The control and LPS-only groups receive the vehicle.
-
Induction of Lung Injury: Lightly anesthetize mice and intranasally instill LPS (e.g., 10 mg/kg in 50 µL of sterile PBS). The control group receives sterile PBS.
-
Monitoring and Sample Collection: Monitor mice for signs of distress. At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Expose the trachea and cannulate it. Instill and retrieve a fixed volume of PBS (e.g., 3 x 0.5 mL) to collect bronchoalveolar lavage fluid (BALF).
-
Tissue and Blood Collection: Collect blood via cardiac puncture and harvest the lungs.
-
Analysis:
-
BALF Analysis: Centrifuge the BALF to separate cells from the supernatant. Perform total and differential cell counts on the cell pellet. Use the supernatant for cytokine and chemokine analysis (e.g., TNF-α, IL-6, MCP-1) using ELISA.
-
Lung Tissue Analysis: Homogenize a portion of the lung for myeloperoxidase (MPO) activity assay (an indicator of neutrophil infiltration) and for measuring the expression of inflammatory markers (e.g., iNOS, COX-2) by Western blot or RT-qPCR. Fix the remaining lung tissue in formalin for histological examination (H&E staining).
-
Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice
This is a widely used model for inflammatory bowel disease, particularly ulcerative colitis.[8][9][10][11][12]
Materials:
-
Female BALB/c mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)
-
This compound
-
Comparator agent (e.g., Infliximab)
-
Vehicle for drug administration
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Grouping: Randomly assign mice to different treatment groups.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg/day, oral gavage) or the comparator agent daily, starting before or concurrently with DSS administration. The control and DSS-only groups receive the vehicle.
-
Induction of Colitis: Dissolve DSS in the drinking water at a concentration of 2.5-5% (w/v). Provide the DSS solution to the mice as their sole source of drinking water for a period of 5-7 days.
-
Clinical Assessment: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a disease activity index (DAI).
-
Termination and Sample Collection: At the end of the study period, euthanize the mice.
-
Macroscopic Evaluation: Excise the colon and measure its length (colon shortening is a sign of inflammation).
-
Histological and Biochemical Analysis:
-
Fix a segment of the colon in formalin for histological analysis to assess the degree of inflammation, ulceration, and tissue damage.
-
Use another segment of the colon for MPO assay or to measure cytokine levels.
-
Conclusion
This compound demonstrates potent anti-inflammatory effects across multiple preclinical models of inflammation. Its unique mechanism of action, targeting the calcium-sensing receptor, offers a novel therapeutic strategy for a variety of inflammatory conditions. The quantitative data, though not from direct head-to-head comparisons in all cases, suggest that the efficacy of this compound is comparable to that of established anti-inflammatory agents. The detailed experimental protocols provided herein should facilitate further research to fully elucidate the therapeutic potential of this compound and its place in the armamentarium of anti-inflammatory drugs. Further studies with direct comparisons to standard-of-care agents are warranted to confirm these promising findings.
References
- 1. NPS 2143, a selective calcium-sensing receptor antagonist inhibits lipopolysaccharide-induced pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociation between systemic and pulmonary anti‐inflammatory effects of dexamethasone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New research may explain unexpected effects of common painkillers | Yale News [news.yale.edu]
- 6. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effectiveness and safety of infliximab compared with biosimilar CT‐P13, in 3112 patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dextran Sulfate Sodium-Induced Colitis Mouse Model [bio-protocol.org]
- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. criver.com [criver.com]
NPS-2143 Demonstrates Anti-Proliferative Efficacy in Glioma Xenograft Model, Offering a Potential New Avenue for Cancer Therapy
For Immediate Release
Shanghai, China – December 18, 2025 – New research has validated the anti-proliferative effects of NPS-2143, a calcium-sensing receptor (CaSR) antagonist, in a preclinical cancer xenograft model. A recent study utilizing a nude mouse xenograft model of glioma has shown that this compound can significantly suppress tumor growth, providing the first in vivo evidence of its potential as an anti-cancer agent. This development is of particular interest to researchers, scientists, and drug development professionals seeking novel therapeutic strategies against aggressive cancers.
This compound has previously demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including breast, gastric, and glioma cancers, through the modulation of key signaling pathways. However, the translation of these in vitro findings to in vivo models has been a critical next step. The recent glioma study fills this gap, showing a remarkable suppression of both the volume and weight of glioma tissues in mice treated with this compound.[1][2]
While this in vivo data is a significant milestone, it is important to note the context-dependent effects of this compound. In a study on lung adenocarcinoma xenograft models, the antagonism of the CaSR by this compound was associated with the promotion of tumor growth.[3] This underscores the complexity of the CaSR's role in different cancer types and highlights the need for further research to delineate the specific cancer patient populations that would benefit most from this compound therapy.
This comparison guide provides an objective overview of the current experimental data on the anti-proliferative effects of this compound, with a focus on its validation in cancer xenograft models.
Comparative Analysis of this compound's Anti-Proliferative Effects
To date, direct comparative studies of this compound against other established anti-cancer agents in xenograft models are limited. The primary in vivo evidence of its anti-tumor efficacy comes from a glioma xenograft model.
| Cancer Type | Model | Treatment | Key Findings | Reference |
| Glioma | Nude Mouse Xenograft | This compound | Remarkably suppressed the volume and weight of glioma tissues. Did not influence mice body weight. | [1][2] |
| Lung Adenocarcinoma | Nude Mouse Xenograft | This compound | Statistically promoted A549 cell growth in vivo. | [3] |
In Vitro Anti-Proliferative Activity
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from in vitro studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 4.08 | [4][5][6] |
| MCF-7 | Breast Cancer | 5.71 | [4][5][6] |
| U87-MG | Glioma | Not explicitly stated, but showed potent cytotoxicity at 10 µM. | [2] |
| U251 | Glioma | Not explicitly stated, but showed potent cytotoxicity at 10 µM. | [2] |
| AGS | Gastric Cancer | Not explicitly stated, but showed an inhibitory effect on proliferation. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo and in vitro studies cited.
Glioma Xenograft Model Protocol
A nude mouse xenograft model was utilized to confirm the in vivo anti-glioma effects of this compound.[2]
-
Cell Culture: Human glioma cells (specific line not detailed in the abstract) were cultured.
-
Animal Model: Nude mice were used for tumor implantation.
-
Tumor Implantation: Cultured glioma cells were implanted in the mice.
-
Treatment: Once the tumor volume reached approximately 100 mm³, the mice were randomly divided into a control group and an this compound treatment group. The this compound group received intraperitoneal injections of the compound every two days for a total of three injections. The control group received corn oil.
-
Tumor Measurement: Tumor volume and weight were measured at the end of the study. The body weight of the mice was also monitored.
In Vitro Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of this compound on breast cancer cell lines were evaluated using a colorimetric MTT assay.[4][5][6]
-
Cell Seeding: MDA-MB-231 and MCF-7 breast cancer cells were seeded in 96-well plates.
-
Drug Treatment: Cells were treated with varying concentrations of this compound.
-
Incubation: The cells were incubated for a specified period.
-
MTT Addition: MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell viability.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Glioma
This compound is an antagonist of the Calcium-Sensing Receptor (CaSR). In glioma cells, its anti-proliferative and pro-apoptotic effects are mediated through the inhibition of autophagy via the AKT-mTOR signaling pathway.[1][2]
Experimental Workflow for Glioma Xenograft Study
The following diagram illustrates the key steps in the in vivo validation of this compound's anti-tumor effects in a glioma xenograft model.
References
- 1. This compound inhibit glioma progression by suppressing autophagy through mediating AKT-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NPS‐2143 inhibit glioma progression by suppressing autophagy through mediating AKT–mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Sensing Receptor Inhibits Growth of Human Lung Adenocarcinoma Possibly via the GSK3β/Cyclin D1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation [apb.tbzmed.ac.ir]
- 7. Calcium-sensing receptor antagonist this compound suppresses proliferation and invasion of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NPS-2143: A Comparative Analysis of its Antagonistic Action on Wild-Type vs. Activating Mutant Calcium-Sensing Receptors
For Immediate Release
This guide provides a detailed, data-driven comparison of the pharmacological effects of NPS-2143, a negative allosteric modulator (calcilytic), on the wild-type Calcium-Sensing Receptor (CaSR) versus various activating mutants of the receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and GPCR pharmacology.
Introduction to this compound and the Calcium-Sensing Receptor
The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1] It is primarily expressed in the parathyroid glands and kidney.[1] Activating mutations in the CaSR can lead to autosomal dominant hypocalcemia (ADH), a condition characterized by hypocalcemia, hypercalciuria, and inappropriately low parathyroid hormone (PTH) levels.[2][3] this compound is a calcilytic compound that acts as a negative allosteric modulator of the CaSR, effectively antagonizing its activity.[2][4] This property makes it a valuable research tool and a potential therapeutic agent for disorders caused by CaSR overactivation.
Side-by-Side Comparison of this compound's Impact on Wild-Type vs. Mutant CaSR
This compound demonstrates a differential impact on the function of wild-type CaSR compared to its activating mutants. The primary effect of this compound is to reduce the receptor's sensitivity to extracellular calcium, thereby shifting the concentration-response curve to the right. This effect is particularly beneficial in the context of activating mutations, where the receptor is overly sensitive to calcium.
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) of extracellular calcium required for CaSR activation in the absence and presence of this compound for both wild-type and various activating mutant receptors. The data is compiled from studies utilizing HEK293 cells transiently expressing the respective CaSR constructs.
| CaSR Construct | Condition | EC50 of [Ca²⁺]₀ (mM) | Fold Shift in EC50 with this compound | Reference |
| Wild-Type | Untreated | 2.53 ± 0.14 | - | [4] |
| Leu723Gln | Untreated | 1.94 ± 0.07 | - | [4] |
| + 20 nM this compound | 2.79 ± 0.19 | 1.44 | [4] | |
| + 40 nM this compound | ≥ 4.0 | ≥ 2.06 | ||
| + 80 nM this compound | ≥ 4.0 | ≥ 2.06 | ||
| Wild-Type | Untreated | 4.27 | - | [2] |
| T151R | Untreated | 2.38 | - | [2] |
| + this compound | > 5 | > 2.10 | [2] | |
| P221L * | Untreated | 2.62 | - | [2] |
| + this compound | No significant shift | ~1 | [2] | |
| E767Q | Untreated | 3.15 | - | [2] |
| + this compound | > 5 | > 1.59 | [2] | |
| G830S | Untreated | 1.56 | - | [2] |
| + this compound | > 5 | > 3.21 | [2] | |
| A844T | Untreated | 2.21 | - | [2] |
| + this compound | > 5 | > 2.26 | [2] |
*The P221L mutant was only responsive to this compound when co-expressed with the wild-type CaSR.[2]
Signaling Pathway and Experimental Workflow
CaSR Signaling Pathway
The CaSR, upon activation by extracellular calcium, primarily signals through the Gq protein pathway.[5][6][7] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[6][7] this compound, as a negative allosteric modulator, inhibits this signaling cascade.
Experimental Workflow
The following diagram outlines a typical workflow for comparing the effects of this compound on wild-type versus mutant CaSR.
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a commonly used cell line for their high transfection efficiency and robust expression of GPCRs.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection: HEK293 cells are transiently transfected with plasmid DNA encoding either wild-type or mutant CaSR using a suitable transfection reagent (e.g., Lipofectamine).[4] An empty vector can be used as a negative control.
Intracellular Calcium Mobilization Assay
-
Cell Seeding: Transfected cells are seeded into 96-well plates and allowed to attach overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2/AM or Indo-1 AM, in a physiological salt solution for a specified time at 37°C.[8][9]
-
Wash: Cells are washed with the salt solution to remove excess dye.
-
Compound Incubation: Cells are pre-incubated with either vehicle (e.g., DMSO) or varying concentrations of this compound for a defined period.
-
Stimulation and Measurement: A fluorescent plate reader is used to measure baseline fluorescence. The instrument then adds increasing concentrations of extracellular calcium to the wells, and the resulting changes in intracellular calcium are recorded in real-time by monitoring the fluorescence intensity.[9]
-
Data Analysis: The change in fluorescence is used to calculate the intracellular calcium concentration. Concentration-response curves are generated by plotting the change in intracellular calcium against the concentration of extracellular calcium. The EC50 values are then determined from these curves using non-linear regression analysis.
Conclusion
The available data robustly demonstrates that this compound acts as a potent antagonist of the Calcium-Sensing Receptor. Its ability to right-shift the concentration-response curve for extracellular calcium is particularly effective in normalizing the function of gain-of-function CaSR mutants. This makes this compound an invaluable tool for studying CaSR pharmacology and a promising lead compound for the development of therapeutics for conditions such as Autosomal Dominant Hypocalcemia. The experimental protocols outlined provide a standardized framework for further investigation into the effects of this compound and other modulators on both wild-type and mutant CaSRs.
References
- 1. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Activating Mutations of the Calcium-Sensing Receptor: The Calcilytic this compound Mitigates Excessive Signal Transduction of Mutant Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A critical review of the therapeutic efficacy of NPS-2143 in preclinical models
A Comparative Guide for Researchers and Drug Development Professionals
NPS-2143, a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), has emerged as a promising therapeutic agent in preclinical studies for a range of conditions, primarily those linked to calcium homeostasis dysregulation. This guide provides a critical review of its efficacy in various preclinical models, offering a comparative analysis with alternative therapeutic strategies. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the current landscape of CaSR-targeted therapies.
Mechanism of Action: Targeting the Calcium-Sensing Receptor
This compound functions as a "calcilytic" agent, meaning it antagonizes the CaSR.[1] The CaSR, a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis by regulating the secretion of parathyroid hormone (PTH).[2][3] In conditions characterized by a gain-of-function mutation in the CaSR, such as Autosomal Dominant Hypocalcemia Type 1 (ADH1), the receptor is overly sensitive to extracellular calcium, leading to inappropriately low PTH secretion and subsequent hypocalcemia.[4][5] this compound binds to the transmembrane domain of the CaSR, reducing its sensitivity to calcium and thereby stimulating PTH secretion.[2][5] This action helps to normalize blood calcium levels.
Below is a diagram illustrating the signaling pathway of the Calcium-Sensing Receptor and the inhibitory action of this compound.
Therapeutic Efficacy in Preclinical Models
The therapeutic potential of this compound has been investigated in several preclinical models, with a primary focus on disorders of calcium metabolism.
Autosomal Dominant Hypocalcemia Type 1 (ADH1)
The most robust preclinical evidence for this compound's efficacy comes from studies on ADH1. The "Nuf" mouse, which harbors a gain-of-function mutation in the CaSR (Leu723Gln), serves as a key animal model for this condition.[4][5]
In Vitro Studies: In HEK293 cells expressing the mutant Gln723 CaSR, this compound demonstrated a dose-dependent ability to rectify the receptor's gain-of-function.[4][5]
In Vivo Studies: Intraperitoneal administration of this compound to Nuf mice resulted in a significant and transient increase in plasma PTH and calcium levels, effectively ameliorating the hypocalcemia associated with the genetic mutation.[4][6] Notably, this correction of hypocalcemia was achieved without a concomitant increase in urinary calcium excretion, a critical consideration for long-term therapy.[4]
Alzheimer's Disease
Emerging research suggests a potential role for the CaSR in the pathophysiology of Alzheimer's disease. Preclinical studies have explored the utility of this compound in this context. In cellular models, this compound has been shown to modulate the processing of amyloid precursor protein and reduce the production of amyloid-beta peptides. However, comprehensive in vivo data from Alzheimer's disease animal models remains limited.
Breast Cancer
The CaSR has also been implicated in breast cancer progression. In vitro studies using breast cancer cell lines have shown that this compound can inhibit cell proliferation, migration, and invasion.[7] These anticancer effects appear to be mediated through the downregulation of signaling pathways involving p-ERK1/2 and integrin β1, as well as the induction of apoptosis.[7]
Comparative Analysis with Alternative Therapies
The therapeutic landscape for CaSR-related disorders includes other modulators, providing a basis for comparison with this compound.
Cinacalcet (B1662232) (Calcimimetic)
Cinacalcet is a calcimimetic, meaning it acts as a positive allosteric modulator of the CaSR.[8] It is clinically approved for the treatment of secondary hyperparathyroidism in chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[8][9] In contrast to the calcilytic action of this compound, cinacalcet enhances the sensitivity of the CaSR to calcium, thereby suppressing PTH secretion.[8] While effective in its approved indications, its mechanism of action makes it unsuitable for treating hypocalcemic conditions like ADH1.
Encaleret (B607308) (Novel Calcilytic)
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and comparative data for encaleret from a clinical trial.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| HEK293 expressing human CaSR | Intracellular Ca²⁺ mobilization | IC₅₀ | 43 nM | Inhibition of Ca²⁺ response | [12] |
| Bovine parathyroid cells | PTH secretion | EC₅₀ | 41 nM | Stimulation of PTH secretion | [12] |
| MDA-MB-231 (Breast Cancer) | Cell Viability (MTT assay) | IC₅₀ | 4.08 µM | Inhibition of proliferation | [7] |
| MCF-7 (Breast Cancer) | Cell Viability (MTT assay) | IC₅₀ | 5.71 µM | Inhibition of proliferation | [7] |
Table 2: In Vivo Efficacy of this compound in the Nuf Mouse Model of ADH1
| Parameter | Treatment Group | Dose and Route | Time Point | Change from Baseline | Reference |
| Plasma Calcium | Wild-type mice | 30 mg/kg, IP | 1 hour | Significant increase | [2] |
| Nuf/+ mice | 30 mg/kg, IP | 1 hour | Significant increase | [2] | |
| Nuf/Nuf mice | 30 mg/kg, IP | 1 hour | Significant increase | [2] | |
| Plasma PTH | Wild-type mice | 30 mg/kg, IP | 1 hour | Marked increase | [13] |
| Nuf mice | 30 mg/kg, IP | 1 hour | Marked increase | [13] | |
| Urinary Calcium Excretion | Nuf mice | 30 mg/kg, IP | 24 hours | No significant change | [13] |
Table 3: Clinical Efficacy of Encaleret in ADH1 Patients (for comparison)
| Parameter | Treatment | Duration | Result | Reference |
| Blood Calcium | Encaleret (oral) | 24 weeks | Normalized in all participants | [10][11] |
| Blood PTH | Encaleret (oral) | 24 weeks | Normalized | [10][11] |
| Urinary Calcium | Encaleret (oral) | 24 weeks | Approached normal levels | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vivo Administration of this compound in the Nuf Mouse Model
Animal Model: Nuf mice, harboring the Leu723Gln gain-of-function mutation in the CaSR, and wild-type littermates were used.[2] Drug Formulation: this compound was dissolved in an aqueous solution of 2-hydroxypropyl-β-cyclodextrin to a concentration suitable for intraperitoneal (IP) injection.[2] Administration: A single bolus of this compound (30 mg/kg) or vehicle was administered via IP injection.[2] Sample Collection: Blood samples were collected via tail vein or terminal bleed at 0, 1, 4, and 24 hours post-injection.[2] Urine was collected over a 24-hour period.[13] Biochemical Analysis: Plasma calcium, phosphate, and PTH concentrations were measured using standard laboratory techniques.[2][13] Urinary calcium and creatinine (B1669602) levels were also determined.[13]
Below is a diagram illustrating the experimental workflow for the in vivo mouse model study.
In Vitro Intracellular Calcium Mobilization Assay
Cell Culture: Human embryonic kidney (HEK293) cells were transiently transfected with plasmids encoding either the wild-type or mutant CaSR.[4][5] Calcium Indicator Loading: Transfected cells were loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM).[7][14] This compound Treatment: Cells were incubated with varying concentrations of this compound or vehicle control.[14] Calcium Stimulation: Cells were then stimulated with increasing concentrations of extracellular calcium.[14] Data Acquisition: Changes in intracellular calcium concentration were measured using a fluorometer or flow cytometer by monitoring the fluorescence ratio of the calcium indicator.[4][5] Data Analysis: Concentration-response curves were generated to determine the EC₅₀ values for extracellular calcium in the presence and absence of this compound.[14]
Conclusion
This compound has demonstrated significant therapeutic efficacy in preclinical models, particularly in the context of Autosomal Dominant Hypocalcemia Type 1. Its mechanism of action as a CaSR antagonist effectively addresses the underlying pathophysiology of this and potentially other related disorders. While newer calcilytics like encaleret have progressed to clinical trials with promising results, the foundational preclinical work with this compound has been instrumental in validating this therapeutic strategy. Further research is warranted to explore the full potential of this compound in other indications such as Alzheimer's disease and breast cancer, and to conduct direct comparative studies with next-generation CaSR modulators. The detailed experimental protocols provided in this guide should facilitate such future investigations.
References
- 1. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Autosomal Dominant Hypocalcemia (Hypoparathyroidism) Types 1 and 2 [frontiersin.org]
- 6. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Cinacalcet use in secondary hyperparathyroidism: a machine learning-based systematic review [frontiersin.org]
- 9. Cinacalcet and primary hyperparathyroidism: systematic review and meta regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigational drug restores parathyroid function in rare disease | National Institutes of Health (NIH) [nih.gov]
- 11. Efficacy and Safety of Encaleret in Autosomal Dominant Hypocalcemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for NPS-2143
For researchers, scientists, and drug development professionals handling NPS-2143, adherence to proper safety and disposal protocols is paramount to ensure a safe laboratory environment and prevent environmental contamination. This document provides a comprehensive guide to the proper disposal procedures for this compound, grounded in its chemical properties and associated hazards.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal.
| Property | Value |
| Synonyms | SB-262470A, 2-Chloro-6-[(2R)-3-[[1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino]-2-hydroxypropoxy]-benzonitrile hydrochloride |
| Molecular Formula | C24H25ClN2O2 · HCl |
| Molecular Weight | 445.38 g/mol [1] |
| Form | Crystalline solid[2] |
| Solubility | Soluble in DMSO (>10 mg/mL), ethanol (B145695) (~4.45 mg/mL), and dimethyl formamide (B127407) (DMF).[1][2] Sparingly soluble in aqueous buffers.[2] |
| Storage | Store at -20°C or 2-8°C, desiccated.[2] |
| Purity | ≥98% (HPLC)[1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and must be handled with appropriate caution.[2]
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Hazardous to the aquatic environment, long-term hazard (Category 1)
Safety Precautions:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing. [2]
-
Wash hands thoroughly after handling. [2]
-
Wear appropriate personal protective equipment (PPE) , including gloves, lab coat, and eye protection.
-
Avoid release to the environment. This is crucial due to its high toxicity to aquatic life.
Proper Disposal Procedures
The disposal of this compound and its containers must be managed to mitigate risks to personnel and the environment. Due to its hazardous nature, it should be disposed of as chemical waste through a licensed professional waste disposal service.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other laboratory waste streams. This includes any unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container suitable for hazardous chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof, and chemically resistant container. Do not mix with other solvent wastes unless permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution's EHS guidelines.
-
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling NPS-2143
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with NPS-2143. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a potent and selective antagonist of the calcium-sensing receptor (CaSR), is a valuable tool in pharmacological research. However, its handling requires stringent safety protocols due to its potential health hazards. This guide offers procedural, step-by-step guidance to directly address operational questions concerning personal protective equipment (PPE), handling, storage, and disposal of this compound.
Quantitative Safety Data at a Glance
For rapid risk assessment, the following table summarizes the key quantitative safety data for this compound.
| Parameter | Value | Source |
| Hazard Codes | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H410: Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | |
| Form | Powder | |
| Storage Temperature | 2-8°C | |
| Solubility in DMSO | >10 mg/mL |
Essential Personal Protective Equipment (PPE)
Given the acute toxicity of this compound upon ingestion, skin contact, and inhalation, a comprehensive PPE strategy is mandatory. The following PPE should be worn at all times when handling this compound in its powdered form or in solution.
-
Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes and airborne particles.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat or a chemical-resistant apron should be worn to protect the skin and clothing.
-
Respiratory Protection: When handling the powdered form or creating solutions, a NIOSH-approved air-purifying respirator with an appropriate particulate filter is recommended to prevent inhalation.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details a common procedure for preparing a stock solution of this compound. All steps must be performed in a certified chemical fume hood.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Ensure the analytical balance is calibrated and located within the chemical fume hood. Place a sterile centrifuge tube on the balance and tare to zero.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder into the tared tube. For a 10 mM solution, the required mass will depend on the final desired volume. For example, for 1 mL of a 10 mM solution (Molecular Weight of this compound hydrochloride is 445.38 g/mol ), you would need 4.45 mg.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the centrifuge tube containing the this compound powder.
-
Dissolution: Cap the tube securely and vortex at a medium speed until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.[1]
-
Labeling and Storage: Clearly label the tube with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials. Store the stock solution at -20°C for long-term storage.[2] For aqueous solutions, it is not recommended to store for more than one day.[2]
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from initial preparation to final waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
